Product packaging for 4-Pentynamide, N-(2-aminoethyl)-(Cat. No.:CAS No. 1099604-73-5)

4-Pentynamide, N-(2-aminoethyl)-

Cat. No.: B1412503
CAS No.: 1099604-73-5
M. Wt: 140.18 g/mol
InChI Key: POFFTCFXZMQRPW-UHFFFAOYSA-N
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Description

4-Pentynamide, N-(2-aminoethyl)- is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pentynamide, N-(2-aminoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentynamide, N-(2-aminoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B1412503 4-Pentynamide, N-(2-aminoethyl)- CAS No. 1099604-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)pent-4-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-4-7(10)9-6-5-8/h1H,3-6,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFFTCFXZMQRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for 4-Pentynamide, N-(2-aminoethyl)- (CAS 1099604-73-5) is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The experimental protocols and quantitative data presented are hypothetical and intended for illustrative purposes for researchers, scientists, and drug development professionals.

Chemical Properties and Data

4-Pentynamide, N-(2-aminoethyl)- is a bifunctional molecule containing a terminal alkyne, a secondary amide, and a primary amine. These functional groups dictate its chemical reactivity and potential biological applications. The terminal alkyne can participate in click chemistry reactions, while the amino and amide groups provide sites for hydrogen bonding and potential coordination with biological targets.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Pentynamide, N-(2-aminoethyl)-. These values are estimations based on its chemical structure and should be confirmed through experimental analysis.

PropertyPredicted Value
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85-90 °C
Boiling Point > 250 °C (decomposes)
Solubility Soluble in water, methanol, and DMSO
pKa (amino group) ~9.5
pKa (alkyne C-H) ~25
Spectroscopic Data (Hypothetical)

The following table outlines the expected spectroscopic characteristics for 4-Pentynamide, N-(2-aminoethyl)-.

Spectroscopic MethodExpected Key Features
¹H NMR Signals corresponding to the ethynyl proton, methylene groups adjacent to the amine and amide, and the amide N-H proton.
¹³C NMR Resonances for the alkyne carbons, carbonyl carbon, and methylene carbons.
FT-IR Characteristic absorption bands for the N-H stretch (amine and amide), C≡C-H stretch, C=O stretch (amide), and C≡C stretch.
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 141.10.

Experimental Protocols

Due to the absence of published synthesis procedures, a plausible method for the preparation of 4-Pentynamide, N-(2-aminoethyl)- is proposed below. This protocol is based on standard amide coupling reactions.

Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

Objective: To synthesize 4-Pentynamide, N-(2-aminoethyl)- via amide coupling of 4-pentynoic acid and ethylenediamine.

Materials:

  • 4-Pentynoic acid

  • Ethylenediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/methanol solvent system

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-pentynoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amide Coupling: In a separate flask, dissolve an excess of ethylenediamine (3.0 eq) in DCM.

  • Slowly add the activated carboxylic acid solution from step 2 to the ethylenediamine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol to afford the pure 4-Pentynamide, N-(2-aminoethyl)-.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Reactivity and Stability

The chemical reactivity of 4-Pentynamide, N-(2-aminoethyl)- is governed by its three functional groups:

  • Terminal Alkyne: This group is susceptible to addition reactions and can be deprotonated with a strong base to form an acetylide. It is a key functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Primary Amine: The amino group is basic and nucleophilic. It can react with electrophiles such as alkyl halides and acyl chlorides.

The compound should be stored in a cool, dry place away from strong oxidizing agents and acids to prevent degradation.

Potential Biological Activity and Signaling Pathways

While the biological activity of 4-Pentynamide, N-(2-aminoethyl)- has not been reported, its structural motifs are present in molecules with known biological functions. The presence of the aminoethyl and pentynamide moieties suggests potential interactions with various biological targets.

For instance, many enzyme inhibitors and receptor ligands possess amide functionalities and flexible alkyl chains. The terminal alkyne could be utilized for covalent modification of a target protein, or for attaching probes for biochemical assays.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible, yet hypothetical, biological role for this compound could be as an inhibitor of a protein kinase. The aminoethyl group could form a key hydrogen bond interaction with a residue in the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The pentynamide portion could occupy a hydrophobic pocket, and the terminal alkyne could potentially form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_final_product Final Product activation Activation of 4-Pentynoic Acid coupling Amide Coupling with Ethylenediamine activation->coupling workup Reaction Work-up coupling->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir FT-IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight product 4-Pentynamide, N-(2-aminoethyl)- ms->product

Caption: Synthetic and characterization workflow for 4-Pentynamide, N-(2-aminoethyl)-.

Hypothetical Signaling Pathway: Kinase Inhibition

kinase_inhibition cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 4-Pentynamide, N-(2-aminoethyl)- cluster_outcome Outcome hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket cysteine Cysteine Residue inhibition Kinase Inhibition aminoethyl Aminoethyl Group aminoethyl->hinge H-Bond pentynamide Pentynamide Moiety pentynamide->hydrophobic_pocket Hydrophobic Interaction alkyne Terminal Alkyne alkyne->cysteine Covalent Bond downstream Blockage of Downstream Signaling inhibition->downstream

An In-depth Technical Guide to the Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for the synthesis of 4-Pentynamide, N-(2-aminoethyl)-, a valuable building block in medicinal chemistry and drug development. The protocol herein describes a common and effective approach utilizing the coupling of 4-pentynoic acid and ethylenediamine.

Synthetic Pathway Overview

The synthesis of 4-Pentynamide, N-(2-aminoethyl)- is most directly achieved through the amide coupling of 4-pentynoic acid with an excess of ethylenediamine. The use of a significant excess of ethylenediamine is crucial to favor the formation of the desired mono-acylated product and minimize the generation of the bis-acylated byproduct. A carbodiimide-mediated coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), is employed to activate the carboxylic acid.

Below is a logical workflow diagram illustrating the synthetic process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 4_Pentynoic_Acid 4-Pentynoic Acid Coupling Amide Coupling (DCC, NHS, DCM) 4_Pentynoic_Acid->Coupling Ethylenediamine Ethylenediamine (excess) Ethylenediamine->Coupling Filtration Filtration of DCU Coupling->Filtration Reaction Mixture Extraction Aqueous Work-up Filtration->Extraction Filtrate Purification Column Chromatography Extraction->Purification Crude Product Target_Molecule 4-Pentynamide, N-(2-aminoethyl)- Purification->Target_Molecule Purified Product

Caption: Synthetic workflow for 4-Pentynamide, N-(2-aminoethyl)-.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 4-Pentynamide, N-(2-aminoethyl)-.

Materials:

  • 4-Pentynoic acid

  • Ethylenediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH), aqueous solution

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel with filter paper

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Activation of 4-Pentynoic Acid:

    • To a solution of 4-pentynoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N'-dicyclohexylcarbodiimide (1.1 eq) portion-wise.

    • Stir the resulting mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Amide Coupling:

    • In a separate flask, prepare a solution of ethylenediamine (10 eq) in anhydrous DCM.

    • Filter the activated ester mixture from step 1 to remove the DCU precipitate, washing the solid with a small amount of anhydrous DCM.

    • Add the filtrate containing the activated 4-pentynoic acid dropwise to the ethylenediamine solution at 0 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethylenediamine and DCM.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suitable eluent system would be a gradient of methanol in dichloromethane containing a small percentage of ammonium hydroxide (e.g., 0-10% MeOH in DCM with 0.5% NH₄OH) to ensure the product elutes as the free base.

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford 4-Pentynamide, N-(2-aminoethyl)- as a pure compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 4-Pentynamide, N-(2-aminoethyl)-. These values are representative of typical amide coupling reactions of this nature.

ParameterValueNotes
Reactants
4-Pentynoic Acid1.0 eqLimiting reagent.
Ethylenediamine10.0 eqUsed in large excess to favor mono-acylation.
DCC1.1 eqCoupling agent.
NHS1.1 eqActivating agent to form the succinimidyl ester.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room TemperatureInitial cooling controls the rate of activation and coupling.
Reaction Time12-18 hoursMonitored by TLC for completion.
Product Characterization
Yield60-80%Typical yield after chromatographic purification.
Purity (by HPLC or NMR)>95%
AppearanceOff-white solid or viscous oil
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)Expected shifts:
δ 6.5-7.0 (br s, 1H, NH CO)Amide proton.
δ 3.3-3.4 (q, 2H, CH ₂NHCO)Methylene adjacent to amide nitrogen.
δ 2.8-2.9 (t, 2H, CH ₂NH₂)Methylene adjacent to primary amine.
δ 2.4-2.5 (m, 4H, CH ₂C≡CH, CH ₂CONH)Methylene groups of the pentynoyl chain.
δ 1.9-2.0 (t, 1H, C≡CH )Terminal alkyne proton.
δ 1.4-1.6 (br s, 2H, NH ₂)Primary amine protons.
¹³C NMR (CDCl₃, 101 MHz)Expected shifts:
δ 172-174 (C=O)Amide carbonyl carbon.
δ 82-84 (C ≡CH)Quaternary alkyne carbon.
δ 68-70 (C≡C H)Terminal alkyne carbon.
δ 40-42 (C H₂NH₂)Methylene carbon adjacent to primary amine.
δ 39-41 (C H₂NHCO)Methylene carbon adjacent to amide nitrogen.
δ 34-36 (C H₂CONH)Methylene carbon alpha to carbonyl.
δ 14-16 (C H₂C≡CH)Methylene carbon beta to carbonyl.
Mass Spec (ESI+)[M+H]⁺ = 141.1028 m/zCalculated for C₇H₁₃N₂O⁺.

Safety Considerations

  • DCC is a potent skin sensitizer and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethylenediamine is corrosive and has a strong odor. It should be handled in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Standard laboratory safety practices should be followed at all times.

An In-depth Technical Guide to Pent-4-ynamide and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

An extensive review of scientific literature and chemical databases indicates that "4-Pentynamide, N-(2-aminoethyl)-" is not a readily identifiable compound. This suggests that it may be a novel molecule, a specific intermediate not widely reported, or referred to by a different nomenclature. However, the constituent parts of this name point to a class of molecules that are of significant interest in modern chemical biology and drug discovery: functionalized ynamides.

This technical guide will, therefore, focus on the foundational molecule, Pent-4-ynamide , a versatile chemical building block. We will explore its synthesis, core chemical properties, and its extensive applications, particularly in bioconjugation and the construction of complex molecular architectures relevant to pharmaceutical sciences. Furthermore, this guide will provide a theoretical framework for the synthesis of N-substituted derivatives, such as the requested "4-Pentynamide, N-(2-aminoethyl)-", from this key starting material.

Core Concepts: The Chemistry of Pent-4-ynamide

Pent-4-ynamide is a small molecule featuring a terminal alkyne and an amide functional group.[1] The presence of the carbon-carbon triple bond at the terminus of the molecule makes it a prime substrate for a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3]

1.1. The Power of the Terminal Alkyne: Click Chemistry

The terminal alkyne of Pent-4-ynamide is its most reactive and synthetically useful feature. It allows for highly efficient and specific "click" reactions with azide-containing molecules to form stable triazole linkages.[4] This reaction is characterized by:

  • High Yields: The reactions often proceed to completion with minimal byproducts.

  • Mild Reaction Conditions: CuAAC reactions can be carried out in a variety of solvents, including water, and at room temperature, making them suitable for use with sensitive biological molecules.[5]

  • Bioorthogonality: The alkyne and azide groups are largely unreactive with biological functional groups, ensuring that the reaction is highly specific to the intended targets.[2]

These properties make terminal alkynes like Pent-4-ynamide invaluable tools for researchers in drug development, enabling the precise and stable linking of different molecular fragments.

Figure 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Synthesis and Functionalization of Pent-4-ynamide

2.1. Synthesis of Pent-4-ynamide

Pent-4-ynamide can be synthesized from commercially available starting materials. A common route involves the amidation of 4-pentynoic acid.

Experimental Protocol: Synthesis of Pent-4-ynamide

  • Activation of 4-Pentynoic Acid: To a solution of 4-pentynoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine (1.2 equivalents).

  • Amidation: To the activated acid, add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride with a non-nucleophilic base, and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture to remove any solid byproducts. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Pent-4-ynamide.

2.2. Theoretical Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

The synthesis of the user-requested "4-Pentynamide, N-(2-aminoethyl)-" can be envisioned as a straightforward extension of the synthesis of Pent-4-ynamide, by replacing the ammonia source with a protected ethylenediamine derivative.

Synthesis_Workflow Start 4-Pentynoic Acid Intermediate1 Activated 4-Pentynoic Acid Start->Intermediate1 Coupling Agent (e.g., HATU) Product1 Boc-protected 4-Pentynamide, N-(2-aminoethyl)- Intermediate1->Product1 Reagent1 Boc-ethylenediamine Reagent1->Product1 Amine Coupling FinalProduct 4-Pentynamide, N-(2-aminoethyl)- Product1->FinalProduct Deprotection (e.g., TFA)

Figure 2: Proposed Synthetic Workflow for 4-Pentynamide, N-(2-aminoethyl)-.

Experimental Protocol: Proposed Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

  • Coupling Reaction: Following the activation of 4-pentynoic acid as described above, add N-Boc-ethylenediamine (1 equivalent) to the reaction mixture.

  • Work-up and Purification: Perform a similar aqueous work-up as for Pent-4-ynamide. The resulting Boc-protected product is purified by column chromatography.

  • Deprotection: The purified Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group.

  • Isolation: After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the desired product, likely as a salt (e.g., trifluoroacetate salt), which can be used directly or neutralized if required.

Applications in Research and Drug Development

The unique properties of Pent-4-ynamide and other terminal alkynes make them powerful tools in various stages of drug discovery and development.

3.1. Bioconjugation and Protein Labeling

Pent-4-ynamide can be incorporated into larger molecules to serve as a handle for bioconjugation. For instance, a small molecule inhibitor functionalized with Pent-4-ynamide can be used to label its protein target within a complex biological sample.[6]

Experimental Protocol: Protein Labeling via CuAAC

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing probe (e.g., a derivative of Pent-4-ynamide) in a suitable solvent like DMSO.

    • Prepare a stock solution of an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin) in DMSO.

    • Prepare stock solutions of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in water.[5][7]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein sample (in an appropriate buffer), the alkyne probe, and the azide reporter.

    • Add the copper(II) sulfate and the chelating ligand.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Analysis: The labeled protein can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent tags) or Western blotting (for biotin tags).

Protein_Labeling_Workflow cluster_preparation Preparation cluster_reaction Click Reaction (CuAAC) cluster_analysis Analysis Protein Protein of Interest Incubation Incubate with CuSO4, Ligand, Ascorbate Protein->Incubation Alkyne_Probe Alkyne Probe (e.g., Pent-4-ynamide derivative) Alkyne_Probe->Incubation Azide_Tag Azide Reporter Tag (e.g., Fluorescent Dye) Azide_Tag->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Labeled Protein Detection Fluorescence Imaging or Western Blot SDS_PAGE->Detection

Figure 3: Experimental Workflow for Protein Labeling using Click Chemistry.

3.2. Synthesis of Heterocyclic Compounds

Ynamides, including derivatives of Pent-4-ynamide, are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds.[8][9] These scaffolds are prevalent in many approved drugs. The reactivity of the ynamide can be modulated to participate in various cycloaddition and cyclization reactions to build complex molecular frameworks.[9]

Quantitative Data

The efficiency of reactions involving ynamides is a key consideration for their practical application. The following tables summarize typical yields and reaction conditions for the synthesis and application of ynamides.

Table 1: Representative Yields for Ynamide Synthesis and Functionalization

Reaction TypeSubstratesCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
N-AlkynylationAmide, Alkynyl BromideCuI, 1,10-phenanthrolineToluene9060-95[10]
Cu-free SonogashiraTerminal Ynamide, Aryl IodidePd(PPh₃)₄, CuI, Et₃NTHF25-6070-90[11]
[3+2] CycloadditionYnamide, AzideCu(OAc)₂, Na-ascorbatetBuOH/H₂O2585-98[12]
Sulfonylation/CyclizationPent-4-ynamide, Sulfonyl ChlorideCu(acac)₂, BINAPDCE8065-85[8]

Table 2: Typical Conditions for CuAAC Bioconjugation

ComponentTypical Concentration
Protein1-10 µM
Alkyne Probe10-100 µM
Azide Reporter10-100 µM
CuSO₄50-100 µM
Ligand (e.g., THPTA)250-500 µM
Sodium Ascorbate1-5 mM

Conclusion

While "4-Pentynamide, N-(2-aminoethyl)-" does not appear to be a commercially available or widely documented compound, its constituent structure points to the highly valuable and versatile chemistry of ynamides. The foundational molecule, Pent-4-ynamide, serves as a powerful and adaptable building block for researchers in drug discovery and chemical biology. Its terminal alkyne functionality is central to its utility, enabling robust and specific bioconjugation through click chemistry, as well as providing a starting point for the synthesis of complex heterocyclic structures. The protocols and data presented in this guide offer a solid foundation for the application of Pent-4-ynamide and the rational design of its derivatives for advanced research applications.

References

An In-depth Technical Guide to 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential functions of the novel chemical entity, 4-Pentynamide, N-(2-aminoethyl)-. As a molecule incorporating both a terminal alkyne and a primary amine, it represents a versatile scaffold for chemical biology and drug discovery. This document outlines its predicted physicochemical properties, a detailed protocol for its synthesis, and explores its potential as a modulator of biological pathways, drawing parallels from structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and application of this and similar alkynamide derivatives.

Structure and Properties

4-Pentynamide, N-(2-aminoethyl)- is a chemical compound with the molecular formula C₇H₁₂N₂O. Its structure features a five-carbon chain with a terminal triple bond (an alkyne) at one end and an amide group at the other. The amide nitrogen is substituted with an ethylamine chain, providing a primary amine terminus.

Chemical Structure:

SMILES: C(#C)CCC(=O)NCCN

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Pentynamide, N-(2-aminoethyl)-. These values are estimated based on computational models and data from structurally analogous compounds.

PropertyValueUnit
Molecular Weight140.18 g/mol
XLogP3-0.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count5
Topological Polar Surface Area61.2Ų
Formal Charge0

Synthesis

The synthesis of 4-Pentynamide, N-(2-aminoethyl)- can be achieved through a standard amide coupling reaction between 4-pentynoic acid and N-Boc-ethylenediamine, followed by the deprotection of the Boc group.

Experimental Protocol: Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

Materials:

  • 4-Pentynoic acid

  • N-Boc-ethylenediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Amide Coupling:

    • Dissolve 4-pentynoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add N-Boc-ethylenediamine (1.0 eq) and DMAP (0.1 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate to a pH of 8-9.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the final product, 4-Pentynamide, N-(2-aminoethyl)-.

Synthesis Workflow

Synthesis_Workflow 4-Pentynoic_Acid 4-Pentynoic Acid Coupling Amide Coupling (DCC, DMAP, DCM) 4-Pentynoic_Acid->Coupling N-Boc-ethylenediamine N-Boc-ethylenediamine N-Boc-ethylenediamine->Coupling Boc-Protected_Intermediate Boc-Protected Intermediate Coupling->Boc-Protected_Intermediate Deprotection Boc Deprotection (TFA, DCM) Boc-Protected_Intermediate->Deprotection Final_Product 4-Pentynamide, N-(2-aminoethyl)- Deprotection->Final_Product

Caption: Synthetic route for 4-Pentynamide, N-(2-aminoethyl)-.

Potential Function and Biological Significance

While the specific biological functions of 4-Pentynamide, N-(2-aminoethyl)- have not been empirically determined, its structural motifs suggest several potential applications in chemical biology and drug discovery.

  • Bioorthogonal Chemistry: The terminal alkyne group is a versatile handle for bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the specific labeling and tracking of biomolecules in complex biological systems.

  • Enzyme Inhibition: Alkynamides can act as irreversible inhibitors of certain enzymes. The strained alkyne bond can react with nucleophilic residues in an enzyme's active site, leading to covalent modification and inactivation. This mechanism is particularly relevant for enzymes involved in metabolic and signaling pathways.

  • Drug Discovery Scaffold: The presence of both a reactive alkyne and a primary amine allows for diverse chemical modifications. The N-(2-aminoethyl) side chain can be further functionalized to modulate solubility, cell permeability, and target binding affinity. Compounds with an N-(2-aminoethyl) moiety have shown promise as inhibitors for various targets, including Trypanosoma brucei.[1]

Hypothetical Signaling Pathway: Enzyme Inhibition

The following diagram illustrates a hypothetical mechanism by which 4-Pentynamide, N-(2-aminoethyl)- could act as an enzyme inhibitor.

Enzyme_Inhibition_Pathway cluster_enzyme Enzyme Active Site Enzyme Target Enzyme Product Biological Product Enzyme->Product Catalyzes Covalent_Adduct Enzyme-Inhibitor Covalent Adduct Enzyme->Covalent_Adduct Forms Substrate Natural Substrate Substrate->Enzyme Binds to Inhibitor 4-Pentynamide, N-(2-aminoethyl)- Inhibitor->Enzyme Binds to active site Blocked_Pathway Pathway Blocked Covalent_Adduct->Blocked_Pathway

Caption: Hypothetical enzyme inhibition by covalent modification.

Conclusion

4-Pentynamide, N-(2-aminoethyl)- is a promising, yet underexplored, chemical entity. Its unique combination of a terminal alkyne and a primary amine makes it a valuable tool for chemical biology and a potential scaffold for the development of novel therapeutics. The synthetic protocol outlined in this guide provides a clear path to accessing this molecule, enabling further investigation into its chemical and biological properties. Future research should focus on the experimental validation of its predicted properties and the exploration of its activity in relevant biological assays.

References

An In-depth Technical Guide to 4-Pentynamide, N-(2-aminoethyl)- as a Terminal Alkyne Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Pentynamide, N-(2-aminoethyl)-, a bifunctional terminal alkyne reagent with significant potential in chemical biology, drug discovery, and materials science. The molecule's structure incorporates a terminal alkyne for use in click chemistry and a primary amine for further functionalization, making it a versatile building block for a wide range of applications.

Physicochemical Properties

The key physicochemical properties of 4-Pentynamide, N-(2-aminoethyl)- are summarized in the table below. These values are calculated based on its chemical structure and are essential for its handling, characterization, and use in experimental settings.

PropertyValue
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Appearance Predicted to be a colorless oil or low-melting solid
Solubility Expected to be soluble in water and polar organic solvents
Terminal Alkyne pKa ~25
Primary Amine pKa ~10

Proposed Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

A plausible multi-step synthesis of 4-Pentynamide, N-(2-aminoethyl)- is outlined below. The process involves the protection of one of the amine groups of ethylenediamine, followed by amide coupling with 4-pentynoic acid, and concluding with deprotection to yield the final product.

Overall Synthetic Scheme:

  • Mono-Boc Protection of Ethylenediamine: Selective protection of one amine group in ethylenediamine using di-tert-butyl dicarbonate (Boc₂O).

  • Amide Coupling: Reaction of mono-Boc-ethylenediamine with 4-pentynoic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

  • Boc Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product.

Summary of Synthetic Steps:

StepReactantsReagents/ConditionsProductExpected Yield
1Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O)Tetrahydrofuran (THF), 0°C to room temperaturetert-butyl (2-aminoethyl)carbamate80-90%
2tert-butyl (2-aminoethyl)carbamate, 4-Pentynoic acidEDC, HOBt, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM)tert-butyl (2-(pent-4-ynamido)ethyl)carbamate70-85%
3tert-butyl (2-(pent-4-ynamido)ethyl)carbamateTrifluoroacetic acid (TFA) in DCM, or HCl in 1,4-dioxane4-Pentynamide, N-(2-aminoethyl)->90%

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection Ethylenediamine Ethylenediamine Protected_Amine tert-butyl (2-aminoethyl)carbamate Ethylenediamine->Protected_Amine THF Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Protected_Amine Protected_Product tert-butyl (2-(pent-4-ynamido)ethyl)carbamate Protected_Amine->Protected_Product DCM 4_Pentynoic_Acid 4-Pentynoic Acid 4_Pentynoic_Acid->Protected_Product Coupling_Reagents EDC, HOBt, DIPEA Coupling_Reagents->Protected_Product Final_Product 4-Pentynamide, N-(2-aminoethyl)- Protected_Product->Final_Product DCM Acid Trifluoroacetic Acid (TFA) Acid->Final_Product

Caption: Synthetic workflow for 4-Pentynamide, N-(2-aminoethyl)-.

Detailed Experimental Protocols

Protocol for Step 1: Mono-Boc Protection of Ethylenediamine

  • To a solution of ethylenediamine (10 eq.) in tetrahydrofuran (THF) at 0°C, add a solution of di-tert-butyl dicarbonate (1 eq.) in THF dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford tert-butyl (2-aminoethyl)carbamate.

Protocol for Step 2: Amide Coupling

  • Dissolve 4-pentynoic acid (1 eq.) in dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of tert-butyl (2-aminoethyl)carbamate (1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2 eq.) in DCM.

  • Stir the reaction at room temperature for 16 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (2-(pent-4-ynamido)ethyl)carbamate.

Protocol for Step 3: Boc Deprotection

  • Dissolve tert-butyl (2-(pent-4-ynamido)ethyl)carbamate (1 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting crude product, 4-Pentynamide, N-(2-aminoethyl)-, can be used directly or further purified if necessary.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-Pentynamide, N-(2-aminoethyl)- is an excellent reagent for CuAAC, a cornerstone of click chemistry.[1][2] The terminal alkyne reacts efficiently with azides to form a stable triazole linkage.[3] This reaction is highly specific and can be performed in aqueous conditions, making it suitable for bioconjugation.[4][5]

Diagram of CuAAC Experimental Workflow:

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis Alkyne 4-Pentynamide, N-(2-aminoethyl)- Solution Reaction_Mix Combine Alkyne, Azide, and Catalyst Solutions Alkyne->Reaction_Mix Azide Azide-Containing Molecule Solution Azide->Reaction_Mix Catalyst_Prep Prepare Catalyst Solution: CuSO₄ + Sodium Ascorbate Catalyst_Prep->Reaction_Mix Incubate Incubate at Room Temperature Reaction_Mix->Incubate Quench Quench Reaction (optional) Incubate->Quench Purification Purify by Chromatography (e.g., SEC, RP-HPLC) Quench->Purification Characterization Characterize Product (e.g., MS, NMR) Purification->Characterization

Caption: Experimental workflow for a CuAAC reaction.

Detailed Protocol for a Representative CuAAC Reaction:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of 4-Pentynamide, N-(2-aminoethyl)- in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare a 10 mM solution of the azide-containing molecule (e.g., a fluorescent dye with an azide handle) in an appropriate solvent (e.g., DMSO).

    • Prepare a 100 mM solution of sodium ascorbate in water.

    • Prepare a 20 mM solution of copper(II) sulfate (CuSO₄) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide solution (1 eq.).

    • Add the 4-Pentynamide, N-(2-aminoethyl)- solution (1.2 eq.).

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Reaction and Workup:

    • Vortex the mixture gently and allow it to react at room temperature for 1-4 hours.

    • The reaction progress can be monitored by techniques such as LC-MS or TLC.

    • Upon completion, the product can be purified using methods appropriate for the conjugated molecule, such as size-exclusion chromatography for biomolecules or reverse-phase HPLC for small molecules.

Expected Outcome of CuAAC Reaction:

ParameterDescription
Product 1,4-disubstituted 1,2,3-triazole conjugate
Reaction Time Typically 1-4 hours at room temperature
Yield Generally high (>80%)
Characterization The formation of the triazole can be confirmed by Mass Spectrometry (product mass) and NMR spectroscopy (disappearance of alkyne signals and appearance of triazole proton signal).

Characterization Data (Predicted)

The following table summarizes the predicted spectroscopic data for the characterization of 4-Pentynamide, N-(2-aminoethyl)-.

TechniquePredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR ~7.8-8.2 ppm (broad s, 1H, -NH-CO-), ~3.3 ppm (q, 2H, -CH₂-NH-CO-), ~2.9 ppm (t, 2H, -CH₂-NH₂), ~2.5 ppm (m, 2H, -CH₂-C≡CH), ~2.3 ppm (t, 2H, -CO-CH₂-), ~2.0 ppm (t, 1H, -C≡CH)
¹³C NMR ~172 ppm (-C=O), ~83 ppm (-C≡CH), ~69 ppm (-C≡CH), ~41 ppm (-CH₂-NH-CO-), ~40 ppm (-CH₂-NH₂), ~35 ppm (-CO-CH₂-), ~15 ppm (-CH₂-C≡CH)
IR ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~3300-3400 cm⁻¹ (N-H stretch), ~2120 cm⁻¹ (weak, C≡C stretch), ~1640 cm⁻¹ (strong, C=O stretch, Amide I), ~1550 cm⁻¹ (strong, N-H bend, Amide II)

Conclusion

4-Pentynamide, N-(2-aminoethyl)- is a highly valuable bifunctional reagent for researchers in chemistry, biology, and medicine. Its terminal alkyne allows for robust and efficient conjugation via click chemistry, while the primary amine provides a handle for further chemical modification or for modulating the physicochemical properties of the final conjugate. The synthetic route and experimental protocols provided in this guide offer a practical framework for the preparation and application of this versatile molecule, paving the way for its use in the development of novel therapeutics, diagnostic tools, and advanced materials.

References

The Role of 4-Pentynamide, N-(2-aminoethyl)- in Click Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the heterobifunctional linker, 4-Pentynamide, N-(2-aminoethyl)-, in the realm of click chemistry. This molecule, featuring a terminal alkyne and a primary amine, serves as a versatile building block for the conjugation of biomolecules, the development of targeted drug delivery systems, and the advancement of proteomic studies. This document details experimental protocols, presents quantitative data for analogous systems, and visualizes key workflows, offering a foundational resource for researchers seeking to employ this linker in their work.

Introduction to 4-Pentynamide, N-(2-aminoethyl)-

4-Pentynamide, N-(2-aminoethyl)- is a chemical compound featuring two key functional groups: a terminal alkyne and a primary amine. This bifunctional nature makes it a valuable tool in bioconjugation and materials science. The alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". The primary amine allows for conjugation to a wide array of molecules, including proteins, peptides, and other biomolecules, through well-established amide bond formation or other amine-reactive chemistries.

The structure of 4-Pentynamide, N-(2-aminoethyl)- offers a flexible spacer arm, which can be advantageous in bioconjugation by minimizing steric hindrance between the conjugated molecules.

Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

Proposed Synthetic Pathway

The synthesis involves the activation of the carboxylic acid of 4-pentynoic acid, followed by nucleophilic attack by one of the amine groups of ethylenediamine. Using a large excess of ethylenediamine is crucial to favor the mono-acylated product and minimize the formation of the bis-acylated byproduct.

Synthesis of 4-Pentynamide, N-(2-aminoethyl)- cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Pentynoic Acid P1 4-Pentynamide, N-(2-aminoethyl)- R1->P1 R2 Ethylenediamine (excess) R2->P1 C1 Coupling Agent (e.g., EDC, HATU) S1 Solvent (e.g., DMF, DCM) CuAAC_Mechanism Alkyne R1-C≡CH (4-Pentynamide, N-(2-aminoethyl)- derivative) Intermediate1 Copper-Acetylide Intermediate Alkyne->Intermediate1 Azide R2-N3 Intermediate2 Triazolide Intermediate Azide->Intermediate2 CuI Cu(I) CuI->Intermediate1 Intermediate1->Intermediate2 Product 1,4-Disubstituted Triazole Intermediate2->Product Product->CuI Catalyst Regeneration Protein_Labeling_Workflow Protein Protein (with accessible amines) Activation Amide Bond Formation (e.g., EDC/NHS chemistry) Protein->Activation Linker 4-Pentynamide, N-(2-aminoethyl)- Linker->Activation AlkyneProtein Alkyne-Tagged Protein Activation->AlkyneProtein ClickReaction CuAAC Reaction AlkyneProtein->ClickReaction AzideProbe Azide-Probe (e.g., Fluorophore-N3) AzideProbe->ClickReaction LabeledProtein Labeled Protein ClickReaction->LabeledProtein Drug_Delivery_System TargetingLigand Targeting Ligand (e.g., Antibody) AmideCoupling Amide Coupling TargetingLigand->AmideCoupling Linker 4-Pentynamide, N-(2-aminoethyl)- Linker->AmideCoupling LigandLinker Ligand-Linker Conjugate AmideCoupling->LigandLinker ClickReaction CuAAC LigandLinker->ClickReaction AzideDrug Azide-Modified Drug AzideDrug->ClickReaction TargetedDrug Targeted Drug Delivery System ClickReaction->TargetedDrug ABPP_Workflow Probe Alkyne-ABP (containing 4-Pentynamide derivative) Labeling Covalent Labeling of Active Enzymes Probe->Labeling Proteome Complex Proteome Proteome->Labeling LabeledProteome Alkyne-Labeled Proteome Labeling->LabeledProteome Click Click Chemistry with Azide-Reporter Tag LabeledProteome->Click ReporterProteome Reporter-Tagged Proteome Click->ReporterProteome Analysis Analysis (e.g., SDS-PAGE, LC-MS/MS) ReporterProteome->Analysis

An In-depth Technical Guide to 4-Pentynamide, N-(2-aminoethyl)- for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynamide, N-(2-aminoethyl)- is a versatile heterobifunctional linker molecule designed for bioconjugation applications. Its structure incorporates a terminal alkyne group and a primary amine, enabling the covalent attachment of this linker to a wide range of biomolecules and surfaces. The terminal alkyne facilitates highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the primary amine allows for conventional amide bond formation with carboxyl groups on target molecules. This dual functionality makes 4-Pentynamide, N-(2-aminoethyl)- an invaluable tool for the construction of well-defined bioconjugates for various applications, including proteomics, diagnostics, and drug delivery.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Pentynamide, N-(2-aminoethyl)-, complete with detailed experimental protocols and illustrative data.

Chemical Properties and Synthesis

4-Pentynamide, N-(2-aminoethyl)- possesses a molecular weight of 140.19 g/mol and the chemical formula C₇H₁₂N₂O. The presence of both a nucleophilic primary amine and a reactive terminal alkyne in a compact frame allows for its straightforward incorporation into complex biological systems.

Proposed Synthesis

A plausible and efficient synthesis of 4-Pentynamide, N-(2-aminoethyl)- can be adapted from established methods for the synthesis of similar N-substituted amides. The proposed two-step synthesis involves the acylation of ethylenediamine with 4-pentynoic acid.

Step 1: Activation of 4-Pentynoic Acid

4-Pentynoic acid is first activated to facilitate the subsequent amidation reaction. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Step 2: Amidation with Excess Ethylenediamine

The activated 4-pentynoic acid is then reacted with a large excess of ethylenediamine. The use of excess ethylenediamine is crucial to favor the formation of the mono-acylated product and minimize the formation of the di-acylated byproduct. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF).

A detailed, illustrative protocol for the synthesis is provided in the Experimental Protocols section.

Quantitative Data

The following tables summarize key quantitative parameters for 4-Pentynamide, N-(2-aminoethyl)-. Please note that this data is illustrative and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂N₂O
Molecular Weight140.19 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents (e.g., DMF, DMSO)
pKa (Amine)~9.5

Table 2: Reaction Kinetics of CuAAC Bioconjugation

Azide-Containing BiomoleculeSecond-Order Rate Constant (M⁻¹s⁻¹)Half-life (t₁/₂) at 100 µM (s)
Azido-functionalized Peptide1.5 x 10³46.2
Azido-labeled Antibody8.5 x 10²81.5
Azide-modified Oligonucleotide1.1 x 10³63.0
Conditions: 25 °C, aqueous buffer (pH 7.4), 1 mM CuSO₄, 5 mM sodium ascorbate, 1 mM THPTA.

Table 3: Stability Profile

ConditionHalf-life (t₁/₂)Comments
pH 4.0, 25 °C> 1 monthStable in acidic conditions.
pH 7.4, 25 °C> 1 monthHighly stable at physiological pH.
pH 9.0, 25 °C~2 weeksAmide bond is susceptible to hydrolysis at high pH.
37 °C, pH 7.4> 2 weeksGood stability at physiological temperature.

Experimental Protocols

Protocol 1: Proposed Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

Materials:

  • 4-Pentynoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethylenediamine

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • Activation of 4-Pentynoic Acid:

    • Dissolve 4-pentynoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • The formation of a white precipitate (dicyclohexylurea) will be observed.

    • Filter off the precipitate and wash it with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-pentynoic acid NHS ester.

  • Amidation Reaction:

    • Dissolve ethylenediamine (10 eq) in anhydrous DMF.

    • Add the crude 4-pentynoic acid NHS ester (1.0 eq) dissolved in a minimal amount of DMF dropwise to the ethylenediamine solution with vigorous stirring.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the excess ethylenediamine and DMF under high vacuum.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent to yield 4-Pentynamide, N-(2-aminoethyl)-.

Protocol 2: Bioconjugation of an Amine-Reactive Protein via Amide Bond Formation

Materials:

  • Protein with accessible carboxyl groups (e.g., antibody)

  • 4-Pentynamide, N-(2-aminoethyl)-

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in MES buffer to a final concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add a 100-fold molar excess of 4-Pentynamide, N-(2-aminoethyl)- to the activated protein solution.

    • Incubate the reaction at room temperature for 2 hours with gentle stirring.

  • Purification:

    • Remove the excess unreacted linker and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with PBS.

    • Collect the protein-containing fractions.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified biomolecule (from Protocol 2)

  • Azide-labeled molecule (e.g., fluorescent probe, biotin-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of Reagent Stocks:

    • Prepare a 10 mM stock solution of the azide-labeled molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule (1 eq) in PBS.

    • Add the azide-labeled molecule (5-10 eq).

    • In a separate tube, premix CuSO₄ (1 eq) and THPTA (5 eq).

    • Add the CuSO₄/THPTA mixture to the reaction.

    • Initiate the reaction by adding sodium ascorbate (10 eq).

    • Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.

Mandatory Visualizations

G cluster_synthesis Proposed Synthesis of 4-Pentynamide, N-(2-aminoethyl)- 4-Pentynoic_Acid 4-Pentynoic_Acid NHS_Ester NHS_Ester 4-Pentynoic_Acid->NHS_Ester  DCC, NHS Target_Molecule 4-Pentynamide, N-(2-aminoethyl)- NHS_Ester->Target_Molecule  Excess  Ethylenediamine Ethylenediamine Ethylenediamine Ethylenediamine->Target_Molecule

Proposed synthesis of 4-Pentynamide, N-(2-aminoethyl)-.

G cluster_workflow Experimental Workflow: Protein Labeling and Conjugation Protein Protein with Carboxyl Groups Activated_Protein Activated Protein (NHS Ester) Protein->Activated_Protein  EDC, NHS Alkyne_Protein Alkyne-Modified Protein Activated_Protein->Alkyne_Protein  4-Pentynamide,  N-(2-aminoethyl)- Final_Conjugate Bioconjugate Alkyne_Protein->Final_Conjugate Azide_Molecule Azide-Labeled Molecule Azide_Molecule->Final_Conjugate  CuSO4,  Ascorbate G cluster_pathway Hypothetical Application: Pull-down of Protein Binding Partners Bait_Protein Bait Protein-Conjugate (with Biotin) Incubation Incubation Bait_Protein->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Streptavidin_Beads Streptavidin-Coated Magnetic Beads Incubation->Streptavidin_Beads Capture Capture of Complexes Streptavidin_Beads->Capture Wash Washing Steps Capture->Wash Elution Elution Wash->Elution Analysis Mass Spectrometry (LC-MS/MS) Elution->Analysis

An In-depth Technical Guide to the Amine and Alkyne Functional Groups in N-(2-aminoethyl)-4-pentynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)-4-pentynamide is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a terminal alkyne and a primary amine, offering a versatile platform for the synthesis of novel chemical entities through orthogonal ligation strategies. This technical guide provides a comprehensive overview of the chemical and physical properties of these functional groups, detailed experimental protocols for their manipulation, and their potential applications in bioconjugation and the construction of complex molecular architectures.

Introduction: The Chemical Duality of N-(2-aminoethyl)-4-pentynamide

The unique molecular architecture of N-(2-aminoethyl)-4-pentynamide, featuring both a nucleophilic primary amine and a reactive terminal alkyne, positions it as a valuable building block in the synthesis of targeted therapeutics and advanced biomaterials. The primary amine serves as a classic site for amide bond formation, peptide synthesis, and the introduction of targeting moieties. Concurrently, the terminal alkyne is a key participant in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation of this molecule to a wide array of substrates. This dual reactivity allows for a modular and strategic approach to the design and assembly of complex bioactive molecules.

Physicochemical and Spectroscopic Data

PropertyAmine Functional Group (in Ethylenediamine)Alkyne Functional Group (Terminal)Amide Functional Group (General)
pKa pKa1 ≈ 7.11, pKa2 ≈ 9.92[1]≈ 25[2]Generally neutral[3]
Bond Length C-N: ~1.47 ÅC≡C: ~1.18 Å, ≡C-H: ~1.06 Å[2]C=O: ~1.23 Å, C-N: ~1.32 Å
Bond Angle H-N-H: ~107°H-C≡C: 180°[4][5]O=C-N: ~120°
IR Spectroscopy (cm⁻¹) N-H stretch: 3350-3500 (pair of bands)[6]≡C-H stretch: 3260-3330 (strong, narrow), C≡C stretch: 2100-2260 (weak)[7]C=O stretch: ~1650 (strong)
¹H NMR (ppm) N-H: broad signal, variable chemical shift≡C-H: 1.7-3.1[7]N-H: ~7.5-8.5
¹³C NMR (ppm) C-N: ~30-50≡C-H: 65-85, R-C≡: 70-100[8]C=O: ~170-180

Experimental Protocols

Synthesis of N-(2-aminoethyl)-4-pentynamide

This protocol describes a general method for the synthesis of N-(2-aminoethyl)-4-pentynamide via the coupling of 4-pentynoic acid and ethylenediamine.

Materials:

  • 4-pentynoic acid

  • Ethylenediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-pentynoic acid (1 equivalent) in anhydrous DCM or DMF.

  • Add a coupling agent such as DCC (1.1 equivalents) or HATU (1.1 equivalents) to the solution.

  • If using an acid-based coupling agent, add a non-nucleophilic base like TEA or DIPEA (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve a large excess of ethylenediamine (e.g., 10 equivalents to favor mono-acylation) in anhydrous DCM or DMF.

  • Slowly add the activated 4-pentynoic acid solution to the ethylenediamine solution under inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used).

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-(2-aminoethyl)-4-pentynamide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of N-(2-aminoethyl)-4-pentynamide to an azide-containing molecule.

Materials:

  • N-(2-aminoethyl)-4-pentynamide

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water or other suitable solvent system

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

Procedure:

  • Dissolve N-(2-aminoethyl)-4-pentynamide (1 equivalent) and the azide-functionalized molecule (1 equivalent) in a suitable solvent mixture such as tert-butanol and water.

  • Prepare a fresh solution of sodium ascorbate (0.5-1 equivalent) in water.

  • Prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water. If using THPTA, pre-mix the CuSO₄ solution with THPTA (1-1.2 equivalents relative to copper).

  • Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.

  • Add the CuSO₄ solution (or Cu/THPTA complex) to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short period.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction, precipitation, or chromatography depending on its properties.

Signaling Pathways and Experimental Workflows

The dual functionality of N-(2-aminoethyl)-4-pentynamide allows for its integration into various experimental workflows, particularly in the construction of complex bioconjugates. The following diagrams illustrate these concepts.

Synthesis_and_Conjugation A 4-Pentynoic Acid C N-(2-aminoethyl)-4-pentynamide A->C Amide Coupling B Ethylenediamine B->C E Bioconjugate C->E CuAAC 'Click' Reaction D Azide-modified Biomolecule (e.g., Protein, DNA) D->E G Targeted Bioconjugate E->G F Targeting Ligand-COOH F->G Amide Coupling

Caption: Synthetic and conjugation workflow for N-(2-aminoethyl)-4-pentynamide.

The diagram above illustrates a potential workflow where N-(2-aminoethyl)-4-pentynamide is first synthesized and then utilized in a "click" reaction with an azide-modified biomolecule. The resulting bioconjugate retains a reactive primary amine, which can be further functionalized, for instance, by coupling to a targeting ligand to create a targeted therapeutic or diagnostic agent.

Orthogonal_Ligation_Strategy cluster_0 Functionalization of N-(2-aminoethyl)-4-pentynamide cluster_1 Reactive Partners cluster_2 Resulting Conjugate A N-(2-aminoethyl)-4-pentynamide D Tri-functional Conjugate A->D Click Reaction (Alkyne + Azide) A->D Amide Bond Formation (Amine + Carboxyl) B Molecule 1 (with Azide group) B->D C Molecule 2 (with Activated Carboxyl) C->D

Caption: Orthogonal ligation strategy using the bifunctional nature of the molecule.

This logical diagram showcases the orthogonal reactivity of the amine and alkyne groups. "Molecule 1" can be attached via the alkyne in a click reaction, while "Molecule 2" can be coupled to the amine through amide bond formation. These reactions can be performed sequentially in a controlled manner, highlighting the molecule's utility in modular chemical synthesis.

Conclusion

N-(2-aminoethyl)-4-pentynamide represents a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. The distinct and orthogonal reactivity of its primary amine and terminal alkyne functional groups provides a reliable platform for the construction of complex molecules with tailored properties. The experimental protocols and conceptual workflows presented in this guide are intended to facilitate the adoption and innovative application of this valuable chemical entity in drug discovery and development.

References

An In-depth Technical Guide to Determining the Aqueous Solubility of 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the aqueous solubility of a compound is a critical early step in establishing its therapeutic potential and formulating a viable drug product. This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for determining the solubility of 4-Pentynamide, N-(2-aminoethyl)-, a molecule featuring both an amide and an amino group, in various aqueous buffers.

Theoretical Background: Factors Influencing Solubility

The solubility of 4-Pentynamide, N-(2-aminoethyl)- is primarily governed by its molecular structure, which includes a terminal alkyne, an amide linkage, and a primary amine.

  • Amide Group: Amides with a low molecular weight, typically those with up to five or six carbon atoms, tend to be soluble in water.[1] This is due to the polar nature of the amide group, which can participate in hydrogen bonding with water molecules.[1] The amide group in 4-Pentynamide, N-(2-aminoethyl)- contributes to its potential for aqueous solubility.

  • Amino Group and pH-Dependence: The presence of the N-(2-aminoethyl) side chain introduces a primary amine, which has a significant impact on solubility. Like amino acids, the solubility of this compound is expected to be highly dependent on the pH of the aqueous buffer. At low pH, the amino group will be protonated, forming a positively charged ammonium species, which generally enhances solubility in polar solvents like water.[2] Conversely, at high pH, the amino group will be in its neutral, uncharged form. The solubility is often at its minimum near the isoelectric point (pI), the pH at which the molecule has a net zero charge.[2]

  • Hydrocarbon Structure: The pentynamide portion of the molecule contributes a nonpolar hydrocarbon character. As the length of the hydrocarbon chain increases, the hydrophobic nature of the molecule also increases, which tends to decrease water solubility.[3]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 4-Pentynamide, N-(2-aminoethyl)- in various aqueous buffers has not been published. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table structure is recommended for organizing and presenting the empirical results.

Buffer SystempHTemperature (°C)Molar Solubility (mol/L)Solubility (g/L)Method of Determination
Phosphate Buffered Saline7.425[Experimental Data][Experimental Data][e.g., HPLC, UV-Vis]
Citrate Buffer3.025[Experimental Data][Experimental Data][e.g., HPLC, UV-Vis]
Citrate Buffer5.025[Experimental Data][Experimental Data][e.g., HPLC, UV-Vis]
Borate Buffer9.025[Experimental Data][Experimental Data][e.g., HPLC, UV-Vis]
[Additional Buffers][pH][Temp][Experimental Data][Experimental Data][Method]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of 4-Pentynamide, N-(2-aminoethyl)- using the shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Reagents

  • 4-Pentynamide, N-(2-aminoethyl)- (solid, high purity)

  • Aqueous buffers of known pH (e.g., phosphate, citrate, borate) covering a relevant physiological and experimental range.

  • Deionized water

  • Organic solvent for standard solution preparation (e.g., DMSO, Methanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Pentynamide, N-(2-aminoethyl)- to a series of vials, each containing a different aqueous buffer of known pH. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of 4-Pentynamide, N-(2-aminoethyl)- in the diluted samples using a validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Analysis:

    • Calculate the concentration of the compound in the original filtered supernatant by accounting for the dilution factor.

    • This concentration represents the solubility of 4-Pentynamide, N-(2-aminoethyl)- in the specific buffer at the tested temperature.

    • Repeat the experiment at least in triplicate for each buffer condition to ensure reproducibility and calculate the mean and standard deviation.

Visualizations

Diagram of the Predicted pH-Dependent Solubility Profile

G cluster_0 Predicted Solubility of 4-Pentynamide, N-(2-aminoethyl)- vs. pH Low_pH Low pH (e.g., pH < 4) Protonated R-NH3+ (High Solubility) Low_pH->Protonated Amino group is protonated Mid_pH Intermediate pH (near pI) Zwitterionic R-NH2 (Low Solubility) Mid_pH->Zwitterionic Molecule is near its isoelectric point High_pH High pH (e.g., pH > 10) Neutral R-NH2 (Moderate Solubility) High_pH->Neutral Amino group is neutral

Predicted effect of pH on the ionization state and solubility of the molecule.

Experimental Workflow for Solubility Determination

A 1. Add Excess Compound to Buffer B 2. Equilibrate (Shake) (24-48h at constant T) A->B C 3. Centrifuge/Settle Suspension B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Dilute Sample D->E F 6. Quantify by HPLC or other method E->F G 7. Calculate Solubility F->G

Shake-flask method workflow for determining aqueous solubility.

References

An In-depth Technical Guide on the Early-Stage Research of 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a hypothetical document. The compound "4-Pentynamide, N-(2-aminoethyl)-" is not a known substance with established biological activity or published research. The experimental protocols, data, and signaling pathways presented herein are illustrative examples based on common practices in drug discovery and chemical biology for structurally related molecules. This guide is intended to serve as a template and showcase the requested format for a technical whitepaper.

Introduction

Amide derivatives containing terminal alkynes and flexible aminoalkyl chains represent a class of compounds with significant potential in medicinal chemistry. The terminal alkyne can act as a versatile chemical handle for bioorthogonal reactions, such as click chemistry, enabling applications in chemical biology for target identification and visualization. The N-(2-aminoethyl) moiety can influence solubility, cell permeability, and interactions with biological targets. This document outlines the foundational, albeit hypothetical, early-stage research into the synthesis, characterization, and potential biological activities of the novel compound, 4-Pentynamide, N-(2-aminoethyl)-.

Physicochemical Properties

A summary of the predicted and hypothetical analytical data for 4-Pentynamide, N-(2-aminoethyl)- is presented below.

PropertyValue (Hypothetical)
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Appearance White to off-white solid
Melting Point 85-88 °C
Solubility Soluble in water, methanol, DMSO
¹H NMR (400 MHz, D₂O) δ 3.45 (t, J=6.0 Hz, 2H), 2.85 (t, J=6.0 Hz, 2H), 2.40 (td, J=2.7, 7.5 Hz, 2H), 2.25 (t, J=2.7 Hz, 1H), 2.15 (m, 2H)
¹³C NMR (100 MHz, D₂O) δ 175.2, 82.1, 69.5, 40.8, 38.2, 34.5, 14.7
Mass Spec (ESI+) m/z 141.1022 [M+H]⁺

Synthesis Protocol

The synthesis of 4-Pentynamide, N-(2-aminoethyl)- can be achieved through a standard amidation reaction between 4-pentynoic acid and ethylenediamine.

Materials and Methods
  • 4-Pentynoic acid

  • Ethylenediamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol solvent system

Experimental Procedure
  • To a solution of 4-pentynoic acid (1.0 eq) in dichloromethane (DCM), EDC (1.2 eq) and HOBt (1.2 eq) are added.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of ethylenediamine (1.5 eq) in DCM is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an ethyl acetate/methanol gradient to yield 4-Pentynamide, N-(2-aminoethyl)- as a solid.

Hypothetical Biological Activity Screening

The biological activity of 4-Pentynamide, N-(2-aminoethyl)- was hypothetically assessed using a panel of in vitro assays to identify potential therapeutic areas.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Biological Screening synthesis Synthesis of 4-Pentynamide, N-(2-aminoethyl)- purification Purification via Column Chromatography synthesis->purification qc Purity Assessment (>95% by HPLC) purification->qc primary_screen Primary Screen: Cell Viability Assay (e.g., MTT on various cell lines) qc->primary_screen secondary_screen Secondary Screen: Target-based Assays (e.g., Kinase Inhibition, GPCR Binding) primary_screen->secondary_screen tertiary_screen Functional Assays: (e.g., Cytokine Release, Reporter Gene) secondary_screen->tertiary_screen

Workflow for the synthesis and biological evaluation of the target compound.

Hypothetical Screening Results

Initial screening in a panel of cancer cell lines revealed a modest cytotoxic effect. Further investigation into potential mechanisms of action pointed towards the inhibition of a specific signaling pathway involved in cell proliferation.

Assay TypeCell LineIC₅₀ (µM) - Hypothetical
MTT Cytotoxicity HeLa25.4
A54932.1
MCF-718.9
Kinase Inhibition Kinase X8.2
Cytokine Release (LPS-stimulated THP-1)No significant effect

Hypothetical Mechanism of Action: Signaling Pathway

Based on the hypothetical kinase inhibition data, it is postulated that 4-Pentynamide, N-(2-aminoethyl)- may interfere with the "Proliferation Kinase Cascade".

signaling_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound 4-Pentynamide, N-(2-aminoethyl)- Compound->MEK

Hypothetical inhibition of the MEK kinase in the Proliferation Kinase Cascade.

Conclusion and Future Directions

This whitepaper presents a hypothetical framework for the initial investigation of the novel compound 4-Pentynamide, N-(2-aminoethyl)-. The proposed synthetic route is straightforward, and the outlined screening cascade provides a logical progression for biological evaluation. The hypothetical data suggests a potential anti-proliferative effect through the inhibition of a key kinase signaling pathway.

Future research would focus on:

  • Actual synthesis and characterization of the compound.

  • Confirmation of its biological activity through in vitro and in vivo studies.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Target deconvolution studies to definitively identify its molecular target(s).

The presence of the terminal alkyne provides a valuable tool for these future studies, allowing for the synthesis of probes for affinity-based proteomics and fluorescence microscopy to further elucidate its mechanism of action.

Methodological & Application

Application Notes and Protocols for Protein Labeling using 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a powerful tool in proteomics, drug discovery, and diagnostics. It allows for the attachment of reporter molecules, such as fluorophores or biotin, to a protein of interest, enabling its detection, visualization, and functional characterization. This document provides a detailed protocol for a two-step protein labeling strategy utilizing the bifunctional linker, 4-Pentynamide, N-(2-aminoethyl)-.

This method leverages two distinct and highly efficient chemical reactions. Initially, the primary amine of the linker is conjugated to accessible lysine residues on the protein surface via a stable amide bond. Subsequently, the terminal alkyne group of the linker is utilized for a highly specific and bio-orthogonal "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a desired reporter molecule functionalized with an azide group.[1][2] This two-step approach offers versatility in the choice of reporter molecules and provides a robust method for protein labeling under biocompatible conditions.[2][3]

Principle of the Method

The protein labeling strategy using 4-Pentynamide, N-(2-aminoethyl)- involves two sequential steps:

  • Amine-Reactive Labeling: The N-(2-aminoethyl) group of the linker is first activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with primary amines on the protein, predominantly the ε-amino group of lysine residues, to form a stable amide bond. This step introduces an alkyne handle onto the protein surface.[4][5]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified protein is then reacted with an azide-containing reporter molecule (e.g., a fluorescent dye, biotin, or a drug molecule) in the presence of a copper(I) catalyst.[1][2] The Cu(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6][7] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[6][8][9] This reaction forms a stable triazole linkage between the protein and the reporter molecule.[6][8]

Experimental Workflow

G cluster_0 Step 1: Introduction of Alkyne Handle cluster_1 Step 2: Click Chemistry Reaction cluster_2 Downstream Analysis P Protein of Interest R1 Amine-Reactive Labeling (targeting Lysine residues) P->R1 L 4-Pentynamide, N-(2-aminoethyl)- (Activated as NHS ester) L->R1 P_alkyne Alkyne-Modified Protein R1->P_alkyne CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate, THPTA) P_alkyne->CuAAC Azide Azide-Functionalized Reporter Molecule Azide->CuAAC P_labeled Labeled Protein CuAAC->P_labeled Analysis Purification and Downstream Applications (e.g., SDS-PAGE, MS, Imaging) P_labeled->Analysis

Caption: Experimental workflow for the two-step protein labeling protocol.

Signaling Pathway Diagram

G cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Protein Protein-Alkyne Triazole_Product Protein-Triazole-Reporter Alkyne_Protein->Triazole_Product Azide_Reporter Azide-Reporter Azide_Reporter->Triazole_Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Cu_I->Triazole_Product Catalysis

Caption: Simplified schematic of the CuAAC reaction for protein labeling.

Experimental Protocols

Materials
  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-Pentynamide, N-(2-aminoethyl)- hydrochloride

  • N,N'-Disuccinimidyl carbonate (DSC) or other NHS ester activation reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Azide-functionalized reporter molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting columns or dialysis cassettes for purification

  • Reaction buffers (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

Protocol 1: Activation of 4-Pentynamide, N-(2-aminoethyl)- to its NHS Ester

This protocol describes the in situ generation of the NHS ester of 4-Pentynamide, N-(2-aminoethyl)-, which is then used for protein labeling.

  • Prepare a 100 mM stock solution of 4-Pentynamide, N-(2-aminoethyl)- hydrochloride in anhydrous DMF or DMSO.

  • Prepare a 120 mM stock solution of N,N'-Disuccinimidyl carbonate (DSC) in the same anhydrous solvent.

  • In a microcentrifuge tube, combine equal volumes of the 4-Pentynamide, N-(2-aminoethyl)- stock solution and the DSC stock solution.

  • Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA), at a 2-fold molar excess relative to the amine linker to neutralize the hydrochloride and facilitate the reaction.

  • Incubate the reaction mixture at room temperature for 1-2 hours to allow for the formation of the NHS ester. The activated linker should be used immediately.

Protocol 2: Labeling of Protein with Activated 4-Pentynamide, N-(2-aminoethyl)-
  • Dissolve the protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Add the freshly prepared activated 4-Pentynamide, N-(2-aminoethyl)- NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is recommended as a starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove the excess, unreacted linker by buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • The resulting alkyne-modified protein is now ready for the click chemistry reaction.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare the following stock solutions:

    • Azide-functionalized reporter molecule: 10 mM in DMSO or water.

    • Copper(II) sulfate (CuSO₄): 20 mM in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM in water.[6]

    • Sodium Ascorbate: 300 mM in water (prepare fresh).[6]

  • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM.

  • Add the azide-functionalized reporter molecule to a final concentration of 100-500 µM (a 5- to 10-fold molar excess over the protein).

  • Add the THPTA solution to a final concentration of 1 mM.

  • Add the CuSO₄ solution to a final concentration of 0.2 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3 mM.[6]

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[6]

  • Purify the labeled protein from excess reagents using a desalting column, dialysis, or other suitable chromatography methods.

Data Presentation

The following tables provide representative quantitative data for the optimization of the labeling protocol. Note that these values are starting points and may require optimization for specific proteins and applications.

Table 1: Optimization of Amine-Reactive Labeling

ParameterRangeRecommended
Molar excess of NHS ester5x - 50x10x - 20x
Protein Concentration0.5 - 20 mg/mL1 - 10 mg/mL
Reaction pH7.0 - 8.57.2 - 7.5
Reaction Time30 min - 12 h1 - 2 hours
Temperature4°C - 25°CRoom Temperature

Table 2: Optimization of CuAAC Reaction

ParameterFinal Concentration
Alkyne-modified Protein10 - 100 µM
Azide-Reporter100 - 500 µM
CuSO₄0.1 - 1 mM
THPTA0.5 - 5 mM
Sodium Ascorbate1 - 5 mM
Reaction Time30 - 120 min
Temperature20 - 37°C

Troubleshooting

  • Low Labeling Efficiency:

    • Increase the molar excess of the activated linker or azide-reporter.

    • Optimize the pH of the reaction buffers.

    • Ensure the freshness of the sodium ascorbate solution.

    • Confirm the activity of the protein and the integrity of the linker and reporter molecules.

  • Protein Precipitation:

    • Reduce the concentration of the protein or labeling reagents.

    • Increase the concentration of the THPTA ligand to better chelate the copper.[9]

    • Perform the reaction at a lower temperature.

  • Non-specific Labeling:

    • Ensure complete removal of the unreacted amine-reactive linker before the click chemistry step.

    • Optimize the purification steps to remove all excess reagents.

Conclusion

The use of 4-Pentynamide, N-(2-aminoethyl)- provides a versatile and efficient method for the site-specific labeling of proteins. The two-step approach, combining robust amine-reactive chemistry with the highly specific and bio-orthogonal copper-catalyzed azide-alkyne cycloaddition, allows for the covalent attachment of a wide range of reporter molecules. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement this powerful bioconjugation technique in their studies. Further optimization of the reaction conditions may be necessary to achieve the desired labeling efficiency and preserve the function of the specific protein of interest.

References

Application Notes and Protocols for 4-Pentynamide, N-(2-aminoethyl)- in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging stable triazole linkages.[1][2][3][4] This reaction is characterized by its high yields, mild reaction conditions, and remarkable specificity, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[5][6][7] 4-Pentynamide, N-(2-aminoethyl)- is a versatile bifunctional linker containing a terminal alkyne for CuAAC reactions and a primary amine for further functionalization. The presence of the amide linkage provides a degree of hydrophilicity and conformational flexibility to the resulting conjugates. These application notes provide detailed protocols for the use of 4-Pentynamide, N-(2-aminoethyl)- in CuAAC reactions for various applications, including peptide modification, surface functionalization, and the synthesis of complex biomolecular architectures.

Core Applications

  • Bioconjugation: The primary amine of 4-Pentynamide, N-(2-aminoethyl)- can be readily coupled to biomolecules such as proteins, peptides, and nucleic acids through standard amine-reactive chemistries (e.g., NHS esters, isothiocyanates).[8][9] The incorporated terminal alkyne is then available for subsequent CuAAC-mediated ligation with azide-modified molecules, enabling the site-specific labeling and engineering of complex biological entities.

  • Drug Discovery: In medicinal chemistry, this reagent can be used to link pharmacophores to targeting moieties or to construct libraries of compounds for high-throughput screening. The resulting triazole ring is a stable and often isosteric replacement for an amide bond, potentially improving the pharmacokinetic properties of drug candidates.[10][11]

  • Materials Science: The functional handles of 4-Pentynamide, N-(2-aminoethyl)- allow for the modification of surfaces and polymers. For instance, surfaces can be functionalized with this reagent to introduce alkyne groups, which can then be used to immobilize azide-containing biomolecules or other materials through CuAAC.

Experimental Protocols

General Considerations for CuAAC Reactions

Successful CuAAC reactions depend on several factors, including the choice of copper source, ligand, reducing agent, and solvent.

  • Copper Source: The active catalyst is Cu(I). This can be introduced directly as a Cu(I) salt (e.g., CuBr, CuI) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[12][13]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne.[12][13]

  • Ligand: A ligand is often employed to stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are common choices for aqueous and organic solvent systems, respectively.[12][14]

  • Solvents: CuAAC reactions can be performed in a variety of solvents, including water, alcohols (e.g., t-butanol, ethanol), and polar aprotic solvents (e.g., DMSO, DMF).[1][15] The choice of solvent will depend on the solubility of the reactants.

Protocol 1: General Procedure for CuAAC Reaction in Aqueous Solution

This protocol is suitable for the conjugation of 4-Pentynamide, N-(2-aminoethyl)- to an azide-containing molecule in an aqueous environment, typical for bioconjugation applications.

Materials:

  • 4-Pentynamide, N-(2-aminoethyl)-

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

Procedure:

  • Prepare stock solutions:

    • 4-Pentynamide, N-(2-aminoethyl)- (10 mM in degassed water)

    • Azide-functionalized molecule (10 mM in a compatible solvent, e.g., DMSO or water)

    • CuSO₄·5H₂O (100 mM in degassed water)

    • Sodium ascorbate (1 M in degassed water, freshly prepared)

    • THPTA (50 mM in degassed water)

  • In a microcentrifuge tube, combine the following in order:

    • Phosphate-buffered saline (PBS) to bring the final volume to 1 mL.

    • 4-Pentynamide, N-(2-aminoethyl)- stock solution (e.g., 100 µL for a final concentration of 1 mM)

    • Azide-functionalized molecule stock solution (e.g., 120 µL for a final concentration of 1.2 mM, 1.2 equivalents)

  • Prepare the catalyst solution by premixing:

    • CuSO₄·5H₂O stock solution (10 µL for a final concentration of 1 mM)

    • THPTA stock solution (20 µL for a final concentration of 1 mM, maintaining a 1:1 ratio with copper)

  • Add the catalyst solution to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate stock solution (10 µL for a final concentration of 10 mM, 10 equivalents).

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the product can be purified by standard methods such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: CuAAC Reaction in an Organic Solvent

This protocol is suitable for reactions where one or both of the reactants are not soluble in water.

Materials:

  • 4-Pentynamide, N-(2-aminoethyl)-

  • Azide-functionalized molecule

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO, or a mixture of t-butanol/water)

Procedure:

  • In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Pentynamide, N-(2-aminoethyl)- (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen anhydrous solvent.

  • Add TBTA (0.1 equivalents).

  • Add CuBr or CuI (0.05-0.1 equivalents).

  • Add DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated ammonium chloride, brine) to remove the copper catalyst and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide representative data for CuAAC reactions involving terminal alkynes with similar structures to 4-Pentynamide, N-(2-aminoethyl)-. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions.

Alkyne Azide Catalyst System Solvent Time (h) Yield (%)
Propargyl Amine DerivativeBenzyl AzideCuSO₄/NaAsc/THPTAH₂O/t-BuOH (1:1)2>95
N-propargylacetamideAzido-PEGCuBr/TBTADMF692
5-Hexyn-1-amine1-AzidohexaneCuSO₄/NaAscH₂O498

Table 1: Representative CuAAC Reaction Conditions and Yields.

Parameter Condition A Condition B Condition C
Copper Source CuSO₄CuICu(OAc)₂
Reducing Agent Sodium AscorbateNoneSodium Ascorbate
Ligand THPTATBTANone
Solvent WaterTHFDMSO/H₂O (3:1)
Temperature (°C) 255025
Typical Yield HighHighModerate to High
Biocompatibility HighLowModerate

Table 2: Comparison of Common CuAAC Reaction Conditions.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne 4-Pentynamide, N-(2-aminoethyl)- Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuII Triazolide Copper Triazolide Cu_Acetylide->Triazolide + R-N3 Triazolide->CuI Product 1,2,3-Triazole Product Triazolide->Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow Start Start: Prepare Stock Solutions Combine Combine Reactants: - 4-Pentynamide, N-(2-aminoethyl)- - Azide-functionalized molecule - Buffer/Solvent Start->Combine Catalyst Prepare and Add Catalyst Solution: - Copper Source - Ligand Combine->Catalyst Initiate Initiate Reaction: Add Reducing Agent (e.g., Sodium Ascorbate) Catalyst->Initiate React Incubate at Room Temperature (1-12 hours) Initiate->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Purify Purify Product (Chromatography, Dialysis, etc.) Monitor->Purify Complete Analyze Characterize Final Product (NMR, MS, etc.) Purify->Analyze

Caption: A generalized experimental workflow for performing a CuAAC reaction.

References

Application Notes and Protocols for the Conjugation of 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of the dual-functional molecule, 4-Pentynamide, N-(2-aminoethyl)-. This reagent possesses a terminal alkyne group, suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and a primary amine, which can be targeted by various amine-reactive chemistries. This versatility allows for its application as a linker or a functional tag in diverse research and drug development contexts, including protein labeling, surface modification, and the synthesis of complex bioconjugates.

Overview of Conjugation Strategies

4-Pentynamide, N-(2-aminoethyl)- offers two distinct chemical handles for conjugation:

  • Terminal Alkyne: The pentynamide moiety provides a terminal alkyne that readily participates in CuAAC reactions with azide-modified molecules. This bioorthogonal reaction is highly efficient and specific, proceeding under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.

  • Primary Amine: The N-(2-aminoethyl) group presents a primary amine that can be conjugated to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or aldehydes (via reductive amination).

The choice of conjugation strategy will depend on the functional groups available on the target molecule and the desired final conjugate.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of 4-Pentynamide, N-(2-aminoethyl)- to an azide-containing biomolecule.

Materials:

  • 4-Pentynamide, N-(2-aminoethyl)-

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for dissolving reagents)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-Pentynamide, N-(2-aminoethyl)- in DMSO or water.

    • Prepare a 10 mM stock solution of the azide-modified biomolecule in a suitable buffer (e.g., PBS).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 300 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine the following in order:

      • 50 µL of the azide-modified biomolecule solution (e.g., 1-5 mg/mL protein).

      • 90 µL of PBS buffer.

      • 20 µL of 10 mM 4-Pentynamide, N-(2-aminoethyl)- solution.

    • Vortex briefly to mix.

  • Catalyst Preparation and Addition:

    • In a separate tube, pre-mix 10 µL of 100 mM THPTA solution with 10 µL of 20 mM CuSO₄ solution. Let it stand for 2 minutes.[1][2]

    • Add the 20 µL of the THPTA/CuSO₄ mixture to the reaction tube.

    • Vortex briefly to mix.

  • Initiation of Click Reaction:

    • Add 10 µL of 300 mM sodium ascorbate solution to the reaction tube to initiate the reaction.[1][2]

    • Vortex briefly to mix.

  • Incubation:

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature.[1][2]

  • Purification:

    • Purify the resulting conjugate using an appropriate method for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.

Protocol 2: Conjugation via NHS Ester Chemistry

This protocol details the conjugation of 4-Pentynamide, N-(2-aminoethyl)- to a molecule containing an NHS ester.

Materials:

  • 4-Pentynamide, N-(2-aminoethyl)-

  • NHS ester-functionalized molecule

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • DMSO or DMF (amine-free)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Dissolve the NHS ester-functionalized molecule in DMSO or DMF to a stock concentration of 10 mM.

    • Dissolve 4-Pentynamide, N-(2-aminoethyl)- in the sodium bicarbonate buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add the solution of 4-Pentynamide, N-(2-aminoethyl)-.

    • Add a 1.5 to 3-fold molar excess of the dissolved NHS ester to the amine-containing solution.

    • Vortex well to mix.

  • Incubation:

    • Incubate the reaction for at least 4 hours at room temperature or overnight on ice.

  • Purification:

    • Purify the conjugate using a suitable method such as HPLC or precipitation to remove unreacted starting materials and byproducts like N-hydroxysuccinimide.

Data Presentation

Table 1: Summary of Reagent Concentrations for CuAAC Protocol

ReagentStock ConcentrationFinal Concentration
Azide-Biomolecule1-5 mg/mLVariable
4-Pentynamide, N-(2-aminoethyl)-10 mM~1 mM
CuSO₄20 mM~100 µM
THPTA100 mM~500 µM
Sodium Ascorbate300 mM~15 mM

Table 2: Reaction Conditions for NHS Ester Conjugation

ParameterCondition
pH 8.3 - 8.5
Solvent Aqueous buffer (e.g., 0.1 M sodium bicarbonate)
Co-solvent (for NHS ester) DMSO or DMF (amine-free)
Temperature Room temperature or on ice
Reaction Time 4 hours to overnight
Molar Ratio (NHS ester:Amine) 1.5:1 to 3:1

Visualization of Experimental Workflow and a Representative Application

Experimental Workflow for CuAAC Protein Labeling

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent1 Prepare 4-Pentynamide, N-(2-aminoethyl)- Solution mix_reagents Mix 4-Pentynamide, N-(2-aminoethyl)- and Azide-Protein reagent1->mix_reagents reagent2 Prepare Azide-Modified Protein Solution reagent2->mix_reagents reagent3 Prepare CuSO4, THPTA, and Sodium Ascorbate Solutions add_catalyst Add Premixed THPTA/CuSO4 reagent3->add_catalyst mix_reagents->add_catalyst initiate Add Sodium Ascorbate to Initiate Reaction add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze

Caption: Workflow for labeling an azide-modified protein with 4-Pentynamide, N-(2-aminoethyl)- via CuAAC.

Representative Application: Probing the Wnt Signaling Pathway

In a hypothetical application, 4-Pentynamide, N-(2-aminoethyl)- could be used to create a chemical probe to study the Wnt signaling pathway. For instance, it could be conjugated to a known inhibitor of a key protein in the pathway, such as Porcupine, to facilitate the attachment of a reporter molecule (e.g., a fluorophore) via a subsequent click reaction. This would allow for visualization and tracking of the inhibitor's interaction with its target.

Wnt_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Porcupine Porcupine (Target) Porcupine->Wnt Wnt Acylation Probe Inhibitor-Pentynamide Conjugate Probe->Porcupine Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin_Nuc β-catenin Gene_Expression Target Gene Expression TCF_LEF_Nuc TCF/LEF Beta_Catenin_Nuc->TCF_LEF_Nuc TCF_LEF_Nuc->Gene_Expression

Caption: Hypothetical use of a 4-Pentynamide, N-(2-aminoethyl)- based probe to inhibit Porcupine in the Wnt signaling pathway.

References

Application Notes and Protocols: 4-Pentynamide, N-(2-aminoethyl)- in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynamide, N-(2-aminoethyl)- is a versatile chemical entity with significant potential in drug discovery. Its structure, featuring a terminal alkyne and a primary amine, makes it a valuable tool for two primary applications: as a clickable chemical probe for target identification and as a potential covalent inhibitor. The terminal alkyne group serves as a bioorthogonal handle for "click chemistry," allowing for the attachment of reporter molecules.[1][2][3][4][5] Additionally, terminal alkynes can function as latent electrophiles, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein active sites.[6][7][8] This document provides detailed application notes and protocols for the use of 4-Pentynamide, N-(2-aminoethyl)- in these contexts.

Application 1: "Clickable" Chemical Probe for Target Identification

The terminal alkyne of 4-Pentynamide, N-(2-aminoethyl)- allows for its use as a chemical probe in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5][9] By treating cells or lysates with this compound and then performing a click reaction with an azide-bearing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging), researchers can identify the protein targets of the parent molecule.[1][3]

Experimental Protocol: In-Situ Target Identification using a "Clickable" Probe

This protocol outlines the use of 4-Pentynamide, N-(2-aminoethyl)- for identifying protein targets in a cellular context.

1. Cell Culture and Treatment:

  • Culture human cancer cell line (e.g., HeLa) to 70-80% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Treat cells with varying concentrations of 4-Pentynamide, N-(2-aminoethyl)- (e.g., 1, 10, 50 µM) or DMSO as a vehicle control for 2-4 hours at 37°C and 5% CO2.

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the proteome.

3. "Click" Reaction (CuAAC):

  • To 1 mg of protein lysate, add the following click chemistry reagents in order:
  • Azide-biotin conjugate (100 µM)
  • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
  • Copper(II) sulfate (CuSO4) (1 mM)
  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

4. Enrichment of Biotinylated Proteins:

  • Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
  • Wash the beads three times with RIPA buffer to remove non-specifically bound proteins.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
  • Perform a filter-aided sample preparation (FASP) for in-solution trypsin digestion.

6. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify and quantify the enriched proteins using a proteomics software suite (e.g., MaxQuant).
  • Potential protein targets will be those that are significantly enriched in the 4-Pentynamide, N-(2-aminoethyl)- treated samples compared to the DMSO control.

Quantitative Data: Target Enrichment

The following table presents hypothetical data from a quantitative proteomics experiment, showcasing the enrichment of potential protein targets.

Protein IDGene NameFold Enrichment (10 µM Probe vs. Control)p-valueCellular Function
P04637TP5312.50.001Tumor Suppressor
P62258HSP90AB18.20.005Chaperone
Q09472ABL16.70.01Tyrosine Kinase
P00533EGFR5.10.02Receptor Tyrosine Kinase

Experimental Workflow Diagram

Target_Identification_Workflow cluster_cell_culture Cellular Treatment cluster_biochemistry Biochemical Processing cluster_analysis Analysis Cells Cultured Cells Treatment Treat with 4-Pentynamide, N-(2-aminoethyl)- Cells->Treatment Lysis Cell Lysis Treatment->Lysis Click_Reaction CuAAC 'Click' Reaction with Azide-Biotin Lysis->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment Digestion Trypsin Digestion Enrichment->Digestion LCMS LC-MS/MS Digestion->LCMS Data_Analysis Protein ID & Quantification LCMS->Data_Analysis

Caption: Workflow for target identification using a clickable chemical probe.

Application 2: Covalent Inhibitor of Protein Kinases

The terminal alkyne in 4-Pentynamide, N-(2-aminoethyl)- can also act as a warhead for covalent inhibition, particularly targeting cysteine residues within the active site of enzymes like protein kinases.[6][7][8][10] This irreversible binding can lead to potent and sustained inhibition.

Experimental Protocol: Kinase Inhibition Assay and Covalent Modification Study

This protocol describes how to assess the inhibitory activity of 4-Pentynamide, N-(2-aminoethyl)- against a specific kinase and confirm covalent modification.

1. Kinase Inhibition Assay (Biochemical):

  • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
  • Prepare a reaction mixture containing the target kinase (e.g., a mutant EGFR with a strategically located cysteine), its substrate peptide, and ATP in kinase buffer.
  • Add varying concentrations of 4-Pentynamide, N-(2-aminoethyl)- to the reaction mixture.
  • Incubate for 1 hour at room temperature.
  • Measure kinase activity by quantifying the amount of ADP produced, following the manufacturer's instructions.
  • Calculate IC50 values from the dose-response curves.

2. Time-Dependent Inhibition Assay:

  • Pre-incubate the kinase with different concentrations of the inhibitor for various time points (0, 15, 30, 60 minutes) before adding the substrate and ATP to initiate the reaction.
  • A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent (and potentially covalent) inhibition.

3. Covalent Modification Confirmation by Mass Spectrometry:

  • Incubate the purified kinase with a 10-fold molar excess of 4-Pentynamide, N-(2-aminoethyl)- for 2 hours at room temperature.
  • Analyze the intact protein by mass spectrometry (e.g., ESI-MS) to detect a mass shift corresponding to the adduction of the inhibitor to the protein. The expected mass increase would be the molecular weight of the inhibitor.
  • To identify the specific residue modified, perform a tryptic digest of the modified protein followed by LC-MS/MS analysis. Search for a peptide with a mass modification corresponding to the inhibitor on a specific cysteine residue.

Quantitative Data: Kinase Inhibition

The following table shows hypothetical data for the inhibition of a target kinase by 4-Pentynamide, N-(2-aminoethyl)-.

Kinase TargetIC50 (µM)Time-Dependent InhibitionCovalent Adduct Detected (Mass Shift)
Kinase A (Wild-Type)> 100NoNo
Kinase A (Cys Mutant)0.5YesYes (+140.2 Da)
Kinase B (Wild-Type)25NoNo

Signaling Pathway and Mechanism of Action Diagram

Covalent_Inhibition_Mechanism cluster_binding Reversible Binding cluster_covalent Covalent Modification cluster_inhibition Functional Outcome Inhibitor 4-Pentynamide, N-(2-aminoethyl)- Kinase_Active_Site Kinase Active Site (with Cysteine) Inhibitor->Kinase_Active_Site Initial Binding Covalent_Complex Irreversible Covalent Complex Kinase_Active_Site->Covalent_Complex Covalent Bond Formation Inhibition Inhibition of Kinase Activity Covalent_Complex->Inhibition Downstream_Signaling Blockade of Downstream Signaling Inhibition->Downstream_Signaling

Caption: Mechanism of covalent inhibition of a kinase by 4-Pentynamide, N-(2-aminoethyl)-.

Conclusion

While direct experimental data for 4-Pentynamide, N-(2-aminoethyl)- is not yet available in the public domain, its chemical structure strongly suggests its utility in two key areas of drug discovery. As a "clickable" probe, it can be a powerful tool for target deconvolution. As a potential covalent inhibitor, it offers a starting point for the development of potent and selective therapeutics. The protocols and conceptual frameworks provided here serve as a guide for researchers to explore the potential of this and similar molecules in their drug discovery endeavors.

References

Application Notes: Labeling Nucleic Acids with 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The site-specific labeling of nucleic acids is a cornerstone technique for investigating their structure, function, and localization within complex biological systems. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a highly efficient and specific method for attaching probes to biomolecules under physiological conditions.[1][2] This reaction joins an alkyne and an azide to form a stable triazole linkage.[3]

4-Pentynamide, N-(2-aminoethyl)- is a versatile bifunctional linker used to install a terminal alkyne group onto a nucleic acid strand. Its primary amine allows for covalent attachment to nucleic acids that have been functionalized with amine-reactive groups (e.g., N-hydroxysuccinimide esters) or at the 5' phosphate. Once the alkyne handle is installed, it can be "clicked" to any azide-modified reporter molecule, such as a fluorophore, biotin, or affinity tag, enabling downstream detection and analysis.[4] This two-step strategy provides modularity and access to a wide array of reporter molecules.

These notes provide a detailed protocol for the functionalization of nucleic acids with 4-Pentynamide, N-(2-aminoethyl)- followed by fluorescent labeling via click chemistry.

Experimental Workflow and Chemical Principle

The overall process involves two main stages: first, the covalent attachment of the alkyne handle (4-Pentynamide, N-(2-aminoethyl)-) to the nucleic acid, and second, the click chemistry reaction to attach the reporter molecule.

cluster_0 Stage 1: Alkyne Functionalization cluster_1 Stage 2: Click Chemistry Labeling NA Amine-Reactive Nucleic Acid (e.g., NHS-Ester Modified) Pentynamide 4-Pentynamide, N-(2-aminoethyl)- NA->Pentynamide Amine Coupling Alkyne_NA Alkyne-Modified Nucleic Acid Pentynamide->Alkyne_NA Purify1 Purification (Ethanol Precipitation or Column) Alkyne_NA->Purify1 Azide_Probe Azide-Reporter (e.g., Azide-Fluorophore) Purify1->Azide_Probe CuAAC Click Reaction (CuSO4, Ascorbate) Labeled_NA Final Labeled Nucleic Acid Azide_Probe->Labeled_NA Purify2 Purification (Removal of excess probe and catalyst) Labeled_NA->Purify2 Analysis Downstream Analysis (Microscopy, Gel, etc.) Purify2->Analysis

Figure 1. Overall experimental workflow for labeling nucleic acids using 4-Pentynamide, N-(2-aminoethyl)- and click chemistry.

The workflow begins by reacting an amine-reactive nucleic acid with 4-Pentynamide, N-(2-aminoethyl)- to introduce a terminal alkyne. Following purification, this alkyne-modified nucleic acid is conjugated to an azide-containing reporter probe via a copper-catalyzed click reaction. A final purification step removes unreacted components before downstream analysis.

Protocols

These protocols are designed for a starting amount of 10-20 µg of nucleic acid and should be scaled accordingly. It is assumed the user is starting with a nucleic acid that has been modified to contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

Protocol 1: Alkyne Functionalization of Nucleic Acids

This protocol describes the covalent attachment of 4-Pentynamide, N-(2-aminoethyl)- to an NHS-ester-activated nucleic acid.

Materials:

  • NHS-ester modified DNA/RNA

  • 4-Pentynamide, N-(2-aminoethyl)- (prepared as a 100 mM stock in DMSO)

  • Nuclease-free water

  • Labeling Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

Procedure:

  • Resuspend 10-20 µg of lyophilized NHS-ester modified nucleic acid in 50 µL of Labeling Buffer.

  • Add 5 µL of 100 mM 4-Pentynamide, N-(2-aminoethyl)- solution (final concentration ~10 mM).

  • Incubate the reaction for 2-4 hours at room temperature, protected from light. For sensitive RNAs, incubation can be performed at 4°C overnight.

  • After incubation, purify the alkyne-modified nucleic acid via ethanol precipitation: a. Add 0.1 volumes of 3 M NaOAc (e.g., 5.5 µL). b. Add 3 volumes of ice-cold 100% ethanol (e.g., 167 µL). c. Mix thoroughly and incubate at -20°C for at least 1 hour. d. Centrifuge at >14,000 x g for 30 minutes at 4°C to pellet the nucleic acid.[5] e. Carefully remove the supernatant. f. Wash the pellet with 500 µL of ice-cold 70% ethanol.[5] g. Centrifuge at >14,000 x g for 15 minutes at 4°C. h. Carefully remove all traces of ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the purified alkyne-modified nucleic acid pellet in 20 µL of nuclease-free water.

  • Quantify the nucleic acid concentration using a spectrophotometer (e.g., NanoDrop).

Protocol 2: Click Chemistry Labeling with an Azide-Fluorophore

This protocol uses the CuAAC reaction to label the alkyne-modified nucleic acid.[6]

Materials:

  • Purified Alkyne-Modified Nucleic Acid (from Protocol 1)

  • Azide-Fluorophore (e.g., Alexa Fluor 488 Azide, prepared as a 10 mM stock in DMSO)

  • Click Reaction Buffer (e.g., 100 mM Tris, pH 7.5)

  • Copper(II) Sulfate (CuSO₄) (prepared fresh as a 50 mM stock in nuclease-free water)

  • Sodium Ascorbate (prepared fresh as a 100 mM stock in nuclease-free water)

  • Nuclease-free water

  • Purification columns (e.g., G-50 microspin columns) or ethanol precipitation reagents

Procedure:

  • In a microcentrifuge tube, combine the following reagents in order:

    • 10 µg Alkyne-Modified Nucleic Acid

    • Nuclease-free water to a final volume of 40 µL

    • 5 µL of 10X Click Reaction Buffer

    • 2 µL of 10 mM Azide-Fluorophore stock

    • 1 µL of 50 mM CuSO₄ stock

  • Immediately before adding to the reaction, mix 1 µL of 50 mM CuSO₄ with 1 µL of 100 mM Sodium Ascorbate to reduce Cu(II) to the catalytic Cu(I).

  • Add the 2 µL of the freshly prepared catalyst mixture to the reaction tube. The final reaction volume is 50 µL.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Purify the labeled nucleic acid to remove the copper catalyst, excess ascorbate, and unreacted azide-fluorophore. This can be done using a suitable size-exclusion spin column or by ethanol precipitation as described in Protocol 1, steps 4-8.[5]

  • The purified, labeled nucleic acid is ready for downstream applications. Store at -20°C, protected from light.[5]

Quantitative Data Summary

While specific labeling efficiencies depend heavily on the nucleic acid sequence, modification site, and purity, the following table provides example data for typical outcomes.

ParameterDNA Labeling (Example)RNA Labeling (Example)Method of Quantification
Starting Material 20 µg (1 nmol)20 µg (2 nmol)UV-Vis Absorbance (A260)
Alkyne Incorporation > 90%> 85%Mass Spectrometry
Click Labeling Efficiency 70 - 85%60 - 80%Fluorimetry / Gel Densitometry
Final Yield 12 - 15 µg10 - 14 µgUV-Vis Absorbance (A260)
Signal-to-Noise Ratio > 20:1> 15:1Fluorescence Microscopy

Logical Relationships and Pathways

The chemical logic of the two-step labeling process is illustrated below. The amine on the linker reacts with an activated carboxyl group (NHS ester) on the nucleic acid to form a stable amide bond. The newly installed alkyne then undergoes cycloaddition with the azide probe.

Figure 2. Chemical principle of the two-step nucleic acid labeling strategy.

This modular approach separates the nucleic acid modification from the introduction of the final reporter, providing significant experimental flexibility. Researchers can prepare a larger batch of alkyne-modified nucleic acid and subsequently label it with various azide-probes as needed for different experiments.

References

Application Notes and Protocols for 4-Pentynamide, N-(2-aminoethyl)- in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful tool for elucidating the complex and dynamic processes within living systems. A significant advancement in this field is the development of bioorthogonal chemistry, which allows for the specific labeling of biomolecules in their native environment without interfering with cellular processes. One of the most prominent bioorthogonal reactions is the "click chemistry" between an alkyne and an azide.

This document provides detailed application notes and protocols for the use of 4-Pentynamide, N-(2-aminoethyl)-, a versatile chemical probe containing a terminal alkyne. The primary amine group on this molecule allows for its conjugation to various functional moieties, such as fluorescent dyes. For the purpose of these protocols, we will refer to a hypothetical fluorescent conjugate, Alkyne Probe 488 , where the N-(2-aminoethyl)-4-pentynamide is conjugated to a bright, photostable green fluorescent dye.

These protocols will focus on the labeling of azide-modified biomolecules within live and fixed cells. This is typically achieved by first metabolically incorporating an azide-containing precursor, such as an azide-modified amino acid or sugar, into the cellular machinery. The incorporated azide then serves as a handle for covalent modification with the alkyne-containing fluorescent probe via a click reaction.

Application Note

Principle of the Method

The use of 4-Pentynamide, N-(2-aminoethyl)- based probes in live cell imaging relies on the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Metabolic Labeling: Cells are first incubated with a metabolic precursor containing an azide group. For example, to label newly synthesized proteins, the natural amino acid methionine can be replaced with its azide-containing analog, L-azidohomoalanine (AHA). Cells will incorporate AHA into nascent polypeptide chains.

  • Bioorthogonal Ligation (Click Chemistry): After metabolic labeling, the cells are treated with an alkyne-containing probe, such as Alkyne Probe 488 .

    • For fixed cell imaging , the highly efficient CuAAC reaction is typically used. A copper(I) catalyst is added to the sample, which rapidly and covalently links the alkyne probe to the azide-modified biomolecule.

    • For live cell imaging , the copper catalyst is often toxic. In this case, a copper-free click chemistry method like SPAAC is preferred. This requires the use of a strained alkyne (e.g., a cyclooctyne) on the probe. For the purpose of a live cell protocol, we will assume a strained alkyne derivative of our probe is available.

  • Imaging: The now fluorescently labeled biomolecules can be visualized using standard fluorescence microscopy techniques.

Experimental Workflow

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Preparation cluster_2 Step 3: Bioorthogonal Ligation cluster_3 Step 4: Imaging A Incubate live cells with an azide-modified metabolic precursor (e.g., L-azidohomoalanine) B_live Wash cells (Live Imaging) A->B_live B_fixed Wash, Fix & Permeabilize cells (Fixed Imaging) A->B_fixed C_live Incubate with strained-alkyne probe (SPAAC Reaction) B_live->C_live C_fixed Incubate with alkyne probe + Copper (I) catalyst (CuAAC Reaction) B_fixed->C_fixed D Wash cells and image using fluorescence microscopy C_live->D C_fixed->D

Caption: Workflow for labeling biomolecules using metabolic incorporation of an azide precursor followed by click chemistry with an alkyne probe.

Quantitative Data Summary

The following table provides typical concentration ranges and incubation times for the labeling of newly synthesized proteins in cultured mammalian cells using L-azidohomoalanine (AHA) and a fluorescent alkyne probe.

ParameterRecommended RangeNotes
Metabolic Labeling
L-azidohomoalanine (AHA) Conc.25 - 100 µMOptimal concentration is cell-type dependent.
AHA Incubation Time1 - 24 hoursLonger times increase signal but may affect viability.
CuAAC Ligation (Fixed Cells)
Alkyne Probe 488 Conc.1 - 10 µM
Copper(II) Sulfate Conc.100 - 200 µM
Copper(I)-stabilizing Ligand500 - 1000 µMe.g., TBTA
Reducing Agent (e.g., Ascorbate)2.5 - 5 mMFreshly prepared.
Ligation Time30 - 60 minutesAt room temperature.
SPAAC Ligation (Live Cells)
Strained-Alkyne Probe Conc.1 - 20 µM
Ligation Time15 - 60 minutesAt 37°C.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with L-azidohomoalanine (AHA)

This protocol describes the incorporation of AHA into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells cultured on coverslips or imaging plates

  • Complete cell culture medium

  • Methionine-free medium

  • L-azidohomoalanine (AHA) stock solution (e.g., 10 mM in DMSO or water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency (typically 60-80%).

  • Gently aspirate the complete culture medium.

  • Wash the cells once with pre-warmed PBS.

  • To deplete endogenous methionine, incubate the cells in pre-warmed methionine-free medium for 30-60 minutes at 37°C and 5% CO₂.

  • Prepare the AHA labeling medium by supplementing the methionine-free medium with AHA to the desired final concentration (e.g., 50 µM).

  • Remove the depletion medium and add the AHA labeling medium to the cells.

  • Incubate the cells for the desired period (e.g., 4 hours) at 37°C and 5% CO₂ to allow for AHA incorporation into newly synthesized proteins.

  • Proceed to either Protocol 2 for fixed cell imaging or Protocol 3 for live cell imaging.

Protocol 2: Fluorescent Labeling via CuAAC (Fixed Cells)

This protocol is for the labeling of AHA-containing proteins in fixed and permeabilized cells.

Materials:

  • AHA-labeled cells (from Protocol 1)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS (Fixative)

  • 0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Click Reaction Cocktail:

    • Alkyne Probe 488 (e.g., 10 µM final concentration)

    • Copper(II) sulfate (e.g., 200 µM final concentration)

    • Copper(I)-stabilizing ligand (e.g., TBTA, 1 mM final concentration)

    • Sodium ascorbate (e.g., 5 mM final concentration, add just before use )

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • After AHA incubation, wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells by incubating with 0.5% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Prepare the Click Reaction Cocktail. Important: Add the sodium ascorbate last, immediately before adding the cocktail to the cells.

  • Aspirate the PBS and add the Click Reaction Cocktail to the cells, ensuring the entire surface is covered.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain with a nuclear stain like DAPI.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for Alkyne Probe 488).

Protocol 3: Fluorescent Labeling via SPAAC (Live Cells)

This protocol is for the labeling of AHA-containing proteins in living cells using a copper-free click reaction. This requires a strained-alkyne probe (e.g., a DBCO, BCN, or DIFO-conjugated probe).

Materials:

  • AHA-labeled cells (from Protocol 1)

  • Live cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Strained-Alkyne Probe (e.g., 10 µM final concentration)

  • Hoechst 33342 (optional, for live nuclear staining)

Procedure:

  • After AHA incubation, wash the cells twice with pre-warmed live cell imaging medium.

  • Prepare the labeling solution by diluting the strained-alkyne probe in the imaging medium to the desired final concentration (e.g., 10 µM).

  • Add the labeling solution to the cells.

  • Incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light.

  • (Optional) Add a live-cell compatible nuclear stain like Hoechst 33342 for the last 10 minutes of incubation.

  • Wash the cells twice with pre-warmed imaging medium to remove excess probe.

  • Add fresh imaging medium to the cells.

  • Image the live cells immediately on a microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

Signaling Pathway Visualization

The ability to visualize newly synthesized proteins is a powerful tool for studying signaling pathways that regulate protein translation. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and protein synthesis. By using the protocols described above, one can visualize changes in global protein synthesis in response to mTOR activation or inhibition.

mTOR_Pathway cluster_downstream Translational Control GrowthFactors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits ProteinSynthesis Increased Protein Synthesis (Visualized with Alkyne Probe) S6K1->ProteinSynthesis eIF4F eIF4F Complex Formation eIF4EBP1->eIF4F eIF4F->ProteinSynthesis

Caption: Simplified mTOR signaling pathway leading to increased protein synthesis, which can be visualized using the described labeling techniques.

Application Notes and Protocols for Surface Functionalization with 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynamide, N-(2-aminoethyl)- is a bifunctional linker molecule that provides a versatile platform for the covalent immobilization of biomolecules and other chemical entities onto a variety of surfaces. This linker possesses a terminal alkyne group, which can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, and a primary amine group, which allows for its covalent attachment to surfaces functionalized with amine-reactive groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters. This dual functionality enables a two-step conjugation strategy, providing a stable and efficient method for surface modification in applications ranging from biosensor development and targeted drug delivery to cell adhesion studies and proteomics.

The primary amine allows for the initial immobilization of the linker onto a surface, while the terminal alkyne provides a bio-orthogonal handle for the subsequent attachment of azide-modified molecules of interest. This approach is particularly advantageous as the "click" reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it suitable for the immobilization of sensitive biological molecules.

Chemical Structure

IUPAC Name: N-(2-aminoethyl)pent-4-ynamide

Molecular Formula: C₇H₁₂N₂O

Molecular Weight: 140.18 g/mol

Structure:

Data Presentation

The following tables provide a template for the characterization of surfaces functionalized with 4-Pentynamide, N-(2-aminoethyl)-. Experimental values should be recorded to assess the efficiency of each functionalization step.

Table 1: Surface Characterization after Immobilization of 4-Pentynamide, N-(2-aminoethyl)-

Surface TypeLinker Concentration (mM)Reaction Time (hours)Water Contact Angle (°)Surface Amine Density (amines/nm²)
Carboxylated12
Carboxylated52
Carboxylated102
NHS-Ester Activated12
NHS-Ester Activated52
NHS-Ester Activated102

Table 2: Characterization of Subsequent "Click" Reaction with Azide-Modified Molecule

Surface with Immobilized LinkerAzide-Molecule Concentration (µM)Reaction Time (hours)Surface Density of Clicked Molecule (molecules/nm²)Change in Surface Plasmon Resonance (RU)
Alkyne-Functionalized101
Alkyne-Functionalized501
Alkyne-Functionalized1001
Alkyne-Functionalized104
Alkyne-Functionalized504
Alkyne-Functionalized1004

Experimental Protocols

Protocol 1: Immobilization of 4-Pentynamide, N-(2-aminoethyl)- onto Carboxylated Surfaces

This protocol describes the covalent attachment of the linker to surfaces presenting carboxylic acid groups via amide bond formation. This requires the activation of the surface carboxyl groups using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-Hydroxysuccinimide (NHS).

Materials:

  • Carboxylated surface (e.g., glass slide, gold surface with carboxyl-terminated self-assembled monolayer)

  • 4-Pentynamide, N-(2-aminoethyl)-

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Preparation: Clean the carboxylated surface by sonicating in ethanol and DI water for 15 minutes each. Dry the surface under a stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer.

    • Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.

    • Rinse the surface with MES buffer and then DI water to remove excess EDC and NHS.

  • Linker Immobilization:

    • Immediately prepare a solution of 4-Pentynamide, N-(2-aminoethyl)- in PBS (pH 7.4). A starting concentration of 5-10 mM is recommended. The linker can be first dissolved in a minimal amount of DMF or DMSO before dilution in PBS.

    • Immerse the activated surface in the linker solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

    • After incubation, rinse the surface thoroughly with PBS and DI water to remove any non-covalently bound linker.

  • Final Wash and Storage:

    • Wash the surface with ethanol and DI water.

    • Dry the alkyne-functionalized surface under a stream of nitrogen.

    • Store the functionalized surface in a desiccator until further use.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Functionalized Surface

This protocol details the "click" reaction to conjugate an azide-modified molecule of interest to the alkyne-functionalized surface.

Materials:

  • Alkyne-functionalized surface (from Protocol 1)

  • Azide-modified molecule of interest (e.g., peptide, oligonucleotide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I) stabilizing ligand. THPTA is recommended for aqueous solutions.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Preparation of "Click" Reagents:

    • Prepare a stock solution of the azide-modified molecule in PBS or an appropriate buffer.

    • Prepare a 20 mM stock solution of CuSO₄ in DI water.

    • Prepare a 100 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in DI water.

  • "Click" Reaction:

    • In a microcentrifuge tube, prepare the "click" reaction mixture. The final concentrations should be optimized for the specific application, but a typical starting point is:

      • 10-100 µM of the azide-modified molecule

      • 1-2 mM CuSO₄

      • 2-5 mM THPTA

      • 5-10 mM sodium ascorbate

    • It is recommended to pre-complex the CuSO₄ and the THPTA ligand for a few minutes before adding the other components.

    • The final reaction should be performed in PBS.

    • To initiate the reaction, add the sodium ascorbate solution to the mixture of the azide-molecule, CuSO₄, and THPTA.

  • Surface Reaction:

    • Place the alkyne-functionalized surface in a suitable container and add the freshly prepared "click" reaction mixture, ensuring the entire surface is covered.

    • Incubate for 1-4 hours at room temperature with gentle agitation. The reaction should be protected from light.

  • Washing and Drying:

    • After the incubation period, remove the surface from the reaction mixture and wash it extensively with PBS and DI water to remove the copper catalyst, excess reagents, and non-specifically bound molecules.

    • A final rinse with ethanol followed by drying under a stream of nitrogen is recommended.

  • Storage: Store the newly functionalized surface in a clean, dry environment.

Visualizations

experimental_workflow_immobilization cluster_0 Surface Preparation cluster_1 Activation cluster_2 Linker Immobilization cluster_3 Final Product start Carboxylated Surface clean Clean Surface (Ethanol, DI Water, N2 Dry) start->clean activate Activate with EDC/NHS in MES Buffer clean->activate rinse1 Rinse with MES and DI Water activate->rinse1 linker Incubate with 4-Pentynamide, N-(2-aminoethyl)- rinse1->linker rinse2 Rinse with PBS and DI Water linker->rinse2 dry Dry with N2 rinse2->dry final Alkyne-Functionalized Surface dry->final

Caption: Workflow for immobilizing 4-Pentynamide, N-(2-aminoethyl)- onto a carboxylated surface.

experimental_workflow_click_chemistry cluster_0 Starting Material cluster_1 Reaction Preparation cluster_2 Click Reaction cluster_3 Post-Reaction Processing cluster_4 Final Product start Alkyne-Functionalized Surface react Incubate Surface with Click Mixture start->react reagents Prepare Click Mixture: - Azide-Molecule - CuSO4 + THPTA - Sodium Ascorbate rinse Rinse with PBS and DI Water react->rinse dry Dry with N2 rinse->dry final Surface with Covalently Attached Molecule dry->final

Caption: Workflow for the CuAAC "click" reaction on an alkyne-functionalized surface.

Application Notes and Protocols for 4-Pentynamide, N-(2-aminoethyl)- in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to provide a comprehensive guide for the use of a bifunctional linker with a terminal alkyne and a primary amine, exemplified by the structure of 4-Pentynamide, N-(2-aminoethyl)-, in the creation of antibody-drug conjugates (ADCs). Due to the limited availability of specific experimental data for 4-Pentynamide, N-(2-aminoethyl)-, the protocols and data presented herein are based on established methodologies for similar alkyne-amine linkers and should be considered as a starting point for experimental design and optimization.

Introduction to 4-Pentynamide, N-(2-aminoethyl)- as an ADC Linker

4-Pentynamide, N-(2-aminoethyl)- is a heterobifunctional linker possessing a terminal alkyne and a primary amine. This unique combination of functional groups allows for a two-step conjugation strategy, making it a versatile tool in the construction of ADCs.

  • Terminal Alkyne: This group serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, enabling the stable attachment of an azide-modified cytotoxic payload.

  • Primary Amine: The primary amine can be utilized to attach the linker to the antibody. This is typically achieved by modifying the amine to a more reactive species or by coupling it to activated carboxylic acid groups on the antibody, which can be introduced through modification of lysine residues.

The linear nature of the pentynamide structure provides a defined spatial separation between the antibody and the cytotoxic drug, which can be crucial for maintaining the biological activity of both components.

Logical Workflow for ADC Creation

The overall process for creating an ADC using an alkyne-amine linker involves several key stages, from initial antibody and drug modification to the final purification and characterization of the conjugate.

ADC_Workflow cluster_Antibody_Prep Antibody Preparation cluster_Linker_Payload_Prep Linker-Payload Preparation cluster_Conjugation Conjugation Steps cluster_Purification_Characterization Purification & Characterization Antibody Monoclonal Antibody (mAb) Activated_mAb Activated mAb (e.g., with NHS ester) Antibody->Activated_mAb Activation Linker_to_mAb Linker Attachment to mAb Activated_mAb->Linker_to_mAb Linker 4-Pentynamide, N-(2-aminoethyl)- Linker_Drug Linker-Drug Intermediate (Optional) Linker->Linker_Drug Linker->Linker_to_mAb Drug Azide-Modified Cytotoxic Drug Drug->Linker_Drug Payload_to_Linker Payload Attachment (Click Chemistry) Drug->Payload_to_Linker Linker_to_mAb->Payload_to_Linker Purification Purification (e.g., SEC, HIC) Payload_to_Linker->Purification Characterization Characterization (DAR, Stability, etc.) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: General workflow for ADC synthesis using a bifunctional linker.

Experimental Protocols

Protocol for Antibody Modification and Linker Attachment

This protocol describes the attachment of the amine-containing linker to the antibody via lysine residue modification.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-Pentynamide, N-(2-aminoethyl)-

  • N-Hydroxysuccinimide (NHS) ester crosslinker (e.g., SMCC)

  • Reaction buffer: Borate buffer (50 mM, pH 8.5)

  • Quenching solution: Tris buffer (1 M, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Preparation: Dialyze the mAb into the reaction buffer. Adjust the concentration to 5-10 mg/mL.

  • Activation of Antibody (optional, if not directly coupling):

    • Dissolve the NHS ester crosslinker in anhydrous DMSO to a stock concentration of 10 mM.

    • Add the crosslinker solution to the antibody solution at a molar ratio of 10:1 to 20:1 (crosslinker:mAb).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Linker Attachment:

    • Dissolve 4-Pentynamide, N-(2-aminoethyl)- in the reaction buffer.

    • Add the linker solution to the activated antibody solution at a molar excess.

    • Incubate for 2-4 hours at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the alkyne-modified antibody using an SEC column to remove excess linker and crosslinker.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-modified cytotoxic drug to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer: PBS, pH 7.4

  • Purification column (e.g., SEC)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the azide-modified drug in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-modified antibody.

    • Add the azide-modified drug at a molar excess (e.g., 5-10 fold) over the antibody.

    • Add the copper-chelating ligand.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC using an SEC column to remove excess drug, catalyst, and ligand.

CuAAC_Mechanism Antibody_Alkyne Antibody-Alkyne Triazole_Linkage Stable Triazole Linkage Antibody_Alkyne->Triazole_Linkage Payload_Azide Payload-Azide Payload_Azide->Triazole_Linkage Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Triazole_Linkage ADC Antibody-Drug Conjugate Triazole_Linkage->ADC

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol offers a copper-free alternative for conjugation.

Materials:

  • Alkyne-modified antibody

  • Azide-modified cytotoxic drug containing a strained alkyne (e.g., DBCO, BCN)

  • Reaction buffer: PBS, pH 7.4

  • Purification column (e.g., SEC)

Procedure:

  • Prepare Reagents: Dissolve the strained alkyne-modified drug in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, add the azide-modified antibody.

    • Add the strained alkyne-modified drug at a molar excess.

  • Incubation: Incubate the reaction for 4-24 hours at 37°C or room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the ADC using an SEC column.

SPAAC_Mechanism Antibody_Azide Antibody-Azide Triazole_Linkage Stable Triazole Linkage Antibody_Azide->Triazole_Linkage Payload_Strained_Alkyne Payload-Strained Alkyne (e.g., DBCO) Payload_Strained_Alkyne->Triazole_Linkage ADC Antibody-Drug Conjugate Triazole_Linkage->ADC

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ADC Characterization

Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.

Parameter Analytical Technique(s) Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.[1]
Purity and Aggregation Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)To assess the percentage of monomeric ADC and the presence of aggregates.
Conjugation Site Peptide Mapping with LC-MS/MSTo identify the specific amino acid residues where the linker is attached.
Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's binding to its target antigen.
In Vitro Stability Incubation in plasma followed by SEC, HIC, or LC-MS analysisTo evaluate the stability of the linker and the ADC in a biological matrix.[2][3][4][5][6]

In Vitro Cytotoxicity Assay

This protocol is to determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and unconjugated drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC and the free drug. Add the treatments to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the drug's mechanism of action (typically 72-96 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7][8][9][10]

Data Presentation

Table 1: Representative ADC Characterization Data
ADC Batch Average DAR (HIC) Monomer Purity (SEC) Antigen Binding (K_D, nM)
ADC-0013.8>98%1.2
ADC-0024.1>97%1.5
Unconjugated mAbN/A>99%1.0
Table 2: Representative In Vitro Cytotoxicity Data
Compound Target Cells (IC₅₀, nM) Control Cells (IC₅₀, nM)
ADC-0015.2>1000
Free Drug0.81.1
Unconjugated mAb>1000>1000

Signaling Pathway Visualization

ADCs exert their cytotoxic effect by delivering a payload that disrupts essential cellular processes. For instance, if the payload is a microtubule inhibitor, it will interfere with the cell cycle.

Cell_Cycle_Inhibition cluster_ADC_Action ADC Internalization and Payload Release cluster_Cell_Cycle Cell Cycle Progression ADC ADC Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Payload (e.g., Microtubule Inhibitor) Lysosome->Payload Cleavage M M Phase (Mitosis) Payload->M Inhibition of Microtubule Formation G2 G2 Phase G2->M G1 G1 Phase M->G1 Apoptosis Apoptosis M->Apoptosis Mitotic Catastrophe S S Phase G1->S S->G2

Caption: ADC-mediated inhibition of the cell cycle.

These application notes provide a foundational framework for utilizing 4-Pentynamide, N-(2-aminoethyl)- or similar linkers in ADC research and development. Researchers should perform thorough optimization and characterization for their specific antibody, drug, and target system.

References

Application Notes and Protocols for 4-Pentynamide, N-(2-aminoethyl)- in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Pentynamide, N-(2-aminoethyl)-, a bifunctional linker molecule, in materials science. This document details its synthesis, applications in surface functionalization and bioconjugation, and includes detailed experimental protocols and characterization methods.

Introduction

4-Pentynamide, N-(2-aminoethyl)- is a versatile heterobifunctional linker possessing a terminal alkyne group and a primary amine group. This unique combination of functionalities makes it an invaluable tool in materials science, particularly for applications involving "click chemistry" and surface modification. The alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry known for its high efficiency, specificity, and biocompatibility.[1] The primary amine group provides a nucleophilic handle for covalent attachment to a variety of surfaces and molecules, most commonly those featuring carboxylic acid or activated ester functionalities.

The ability to bridge different materials and biomolecules with high specificity makes 4-Pentynamide, N-(2-aminoethyl)- a key component in the development of advanced materials for applications ranging from biosensors and drug delivery systems to functionalized nanoparticles and biocompatible coatings.

Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

While a dedicated synthesis protocol for 4-Pentynamide, N-(2-aminoethyl)- is not extensively reported, a reliable synthetic route can be adapted from the well-established amidation of carboxylic acids. The following protocol is based on the synthesis of similar N-substituted amides.

Protocol 2.1: Synthesis of 4-Pentynamide, N-(2-aminoethyl)-

Materials:

  • 4-Pentynoic acid

  • Ethylenediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • In a round-bottom flask, dissolve 4-pentynoic acid (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve ethylenediamine (1.5 equivalents) in anhydrous DCM. To favor mono-acylation, a larger excess of the diamine can be used.

  • Slowly add the 4-pentynoic acid solution to the ethylenediamine solution at 0 °C with vigorous stirring.

  • Add the coupling reagent (DCC or HATU, 1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the urea byproduct (if using DCC).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure 4-Pentynamide, N-(2-aminoethyl)-.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Surface Functionalization

The primary amine group of 4-Pentynamide, N-(2-aminoethyl)- allows for its covalent attachment to a variety of material surfaces, thereby introducing a terminal alkyne functionality. These alkyne-modified surfaces can then be further functionalized using CuAAC click chemistry.

3.1. Functionalization of Carboxylated Surfaces

Surfaces rich in carboxylic acid groups, such as carboxyl-terminated self-assembled monolayers (SAMs) on gold or silica, or polymers with pendant carboxyl groups, can be readily functionalized.

Protocol 3.1: Immobilization on a Carboxylated Self-Assembled Monolayer (SAM)

Materials:

  • Carboxyl-terminated SAM on a substrate (e.g., 11-mercaptoundecanoic acid on gold)

  • 4-Pentynamide, N-(2-aminoethyl)-

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: Phosphate-buffered saline (PBS)

Procedure:

  • Surface Activation: Immerse the carboxylated SAM substrate in a freshly prepared solution of EDC (0.4 M) and NHS (0.1 M) in Activation Buffer for 15-30 minutes at room temperature.

  • Rinse the substrate with deionized water and then with Coupling Buffer.

  • Coupling: Immediately immerse the activated substrate in a solution of 4-Pentynamide, N-(2-aminoethyl)- (1-10 mM in Coupling Buffer) for 1-2 hours at room temperature.

  • Quenching: Transfer the substrate to the Quenching Solution for 10-15 minutes to deactivate any unreacted NHS-esters.

  • Washing: Wash the substrate thoroughly with PBS and deionized water.

  • Dry the functionalized substrate under a stream of nitrogen.

Logical Workflow for Surface Functionalization

Surface_Functionalization Substrate Carboxylated Substrate Activation Activation (EDC/NHS) Substrate->Activation Activated_Substrate NHS-ester Activated Substrate Activation->Activated_Substrate Coupling Amide Bond Formation Activated_Substrate->Coupling Linker 4-Pentynamide, N-(2-aminoethyl)- Linker->Coupling Functionalized_Surface Alkyne-Terminated Surface Coupling->Functionalized_Surface Click_Reaction Click Chemistry (CuAAC) Functionalized_Surface->Click_Reaction Final_Material Functionalized Material Click_Reaction->Final_Material Azide_Molecule Azide-Containing Molecule Azide_Molecule->Click_Reaction Bioconjugation_Workflow start Start: Alkyne-Functionalized Surface incubate Incubate with Alkyne Surface start->incubate prepare_protein Prepare Azide-Modified Protein Solution mix Combine Protein and Click Cocktail prepare_protein->mix prepare_click Prepare Click Cocktail (CuSO₄, Ascorbate, Ligand) prepare_click->mix mix->incubate wash Wash to Remove Unbound Protein incubate->wash end End: Biomolecule-Immobilized Surface wash->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Pentynamide, N-(2-aminoethyl)- Click Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction for 4-Pentynamide, N-(2-aminoethyl)-.

Troubleshooting Guide

Low or no product yield is a common issue in click chemistry. The following guide addresses potential causes and provides systematic solutions to improve the reaction outcome.

Problem: Low or No Triazole Product Formation

Possible Causes & Recommended Actions:

  • Copper Catalyst Inactivity: The active catalyst in CuAAC is Copper(I). Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution:

      • Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II). A slight excess of the reducing agent is recommended.

      • Degas Solvents: Remove dissolved oxygen from your reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles, especially for large-scale reactions.[1]

      • Use a Stabilizing Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can protect the Cu(I) from oxidation and improve catalyst solubility and efficiency. For aqueous reactions, the water-soluble ligand THPTA is highly recommended.

  • Inhibition by Primary Amine: The primary amine in 4-Pentynamide, N-(2-aminoethyl)- can coordinate with the copper catalyst, potentially inhibiting its catalytic activity.

    • Solution:

      • Optimize Ligand-to-Copper Ratio: Increasing the concentration of the stabilizing ligand can help prevent the substrate's amine group from interfering with the catalyst. A ligand-to-copper ratio of 5:1 has been shown to be effective in protecting the reaction from oxidation without significantly decreasing the reaction rate.[2]

      • Adjust pH: The protonation state of the amine is pH-dependent. At lower pH, the amine will be protonated and less likely to coordinate with the copper. However, very low pH can affect the stability of other reaction components. The optimal pH range for CuAAC is typically between 4 and 12.[3] Experimenting within a pH range of 6.5-8.0 is a good starting point.[2]

      • Protect the Amine: If other methods fail, consider protecting the amine group with a suitable protecting group that can be removed after the click reaction.

  • Suboptimal Reagent Concentrations: The concentration of reactants and catalyst components can significantly impact the reaction yield.

    • Solution:

      • Catalyst Loading: For small molecules, a lower catalyst loading is often sufficient. Start with 1-5 mol% of the copper salt.

      • Reactant Stoichiometry: Ensure an appropriate stoichiometry of the azide and alkyne. A slight excess (1.1-1.5 equivalents) of one reagent can help drive the reaction to completion.

  • Improper Reaction Conditions: Temperature and solvent can influence the reaction rate and yield.

    • Solution:

      • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the yield, especially for sterically hindered substrates. However, high temperatures can lead to degradation of some reactants.

      • Solvent: A variety of solvents can be used for click chemistry. For 4-Pentynamide, N-(2-aminoethyl)-, which is water-soluble, aqueous buffers are ideal. Co-solvents like DMSO or t-butanol can be used to improve the solubility of other reactants.

Illustrative Optimization of Reaction Parameters

The following table provides an example of how to systematically vary reaction conditions to optimize the yield. The values are illustrative and should be adapted for your specific azide coupling partner.

Parameter Condition A Condition B Condition C Condition D Expected Outcome
CuSO₄ (mol%) 1511Determine optimal catalyst loading.
Ligand:Cu Ratio 1:11:15:15:1Assess the effect of excess ligand.
Temperature (°C) 25252540Evaluate the impact of temperature.
pH 7.47.47.47.4Maintain a constant pH initially.
Yield (%) (Experimental)(Experimental)(Experimental)(Experimental)Compare yields to find the best conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the click reaction?

A1: Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate is the most common and convenient source of the active Cu(I) catalyst.[3] This in-situ generation of Cu(I) avoids the need to handle air-sensitive Cu(I) salts directly.

Q2: Which ligand should I choose: TBTA or THPTA?

A2: THPTA is the preferred ligand for reactions in aqueous media due to its high water solubility. TBTA is not water-soluble and is typically used in organic solvents or aqueous co-solvent systems. For the reaction with the water-soluble 4-Pentynamide, N-(2-aminoethyl)-, THPTA is the better choice.

Q3: My reaction is very slow. How can I increase the rate?

A3: Several factors can be adjusted to increase the reaction rate:

  • Increase Catalyst Concentration: Carefully increasing the copper catalyst and ligand concentration can speed up the reaction.

  • Increase Temperature: Gentle heating can accelerate the reaction, but be mindful of the stability of your reactants.

  • Optimize pH: While the reaction is tolerant of a wide pH range, fine-tuning the pH can sometimes improve kinetics.

  • Use an Accelerating Ligand: Certain ligands are designed to accelerate the CuAAC reaction.

Q4: I see some side products in my reaction. What could they be and how can I avoid them?

A4: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by ensuring an adequate concentration of the reducing agent and by deoxygenating the reaction mixture. Additionally, byproducts from the oxidation of sodium ascorbate can sometimes react with amine groups on proteins, and while less common for small molecules, using an additive like aminoguanidine can help scavenge these reactive species.[4]

Q5: What is the ideal order of addition for the reagents?

A5: A recommended order of addition is to first mix the copper sulfate with the ligand. Then, add this mixture to a solution containing the azide and 4-Pentynamide, N-(2-aminoethyl)-. Finally, initiate the reaction by adding the sodium ascorbate solution.[2] This ensures that the ligand is present to stabilize the copper before the reduction to the active Cu(I) state.

Q6: Can I perform this reaction in a buffer containing Tris?

A6: It is highly recommended to avoid Tris buffer as the amine groups in Tris can act as a competitive ligand for the copper catalyst and inhibit the reaction.[2] Compatible buffers include phosphate, HEPES, and carbonate.[2]

Experimental Protocols & Visualizations

General Protocol for Click Reaction of 4-Pentynamide, N-(2-aminoethyl)-
  • Prepare Stock Solutions:

    • 4-Pentynamide, N-(2-aminoethyl)- in water (e.g., 10 mM).

    • Azide coupling partner in a suitable solvent (e.g., 10 mM in DMSO or water).

    • Copper(II) sulfate (CuSO₄) in water (e.g., 50 mM).

    • THPTA ligand in water (e.g., 250 mM).

    • Sodium ascorbate in water (freshly prepared, e.g., 500 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of the 4-Pentynamide, N-(2-aminoethyl)- stock solution.

    • Add the desired volume of the azide stock solution.

    • Add water or buffer (e.g., phosphate buffer, pH 7.4) to reach the final reaction volume, accounting for the subsequent additions.

    • Add the THPTA stock solution (to a final concentration of 5 times the copper concentration).

    • Add the CuSO₄ stock solution (to a final concentration of 100-500 µM).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 1-5 mM).

  • Reaction Incubation:

    • Incubate the reaction at room temperature or with gentle heating for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified by standard methods such as HPLC or column chromatography.

Visual Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low or No Product Yield check_catalyst 1. Check Copper Catalyst Activity start->check_catalyst check_inhibition 2. Address Potential Amine Inhibition check_catalyst->check_inhibition No Issue solution_catalyst Degas Solvents Use Fresh Sodium Ascorbate Use THPTA Ligand check_catalyst->solution_catalyst Issue Found check_conditions 3. Verify Reaction Conditions check_inhibition->check_conditions No Issue solution_inhibition Increase Ligand:Cu Ratio (e.g., 5:1) Optimize pH (6.5-8.0) Protect Amine Group (if necessary) check_inhibition->solution_inhibition Issue Found check_reagents 4. Review Reagent Purity & Stoichiometry check_conditions->check_reagents No Issue solution_conditions Adjust Temperature (25-60°C) Ensure Appropriate Solvent/Buffer (Avoid Tris) check_conditions->solution_conditions Issue Found solution_reagents Confirm Purity of Starting Materials Use Slight Excess of One Reactant check_reagents->solution_reagents Issue Found end Optimized Yield check_reagents->end No Issue/Re-evaluate solution_catalyst->check_inhibition solution_inhibition->check_conditions solution_conditions->check_reagents solution_reagents->end

Caption: A step-by-step workflow for troubleshooting low yield in the click reaction.

Signaling Pathway of Copper-Catalyzed Click Chemistry

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne 4-Pentynamide, N-(2-aminoethyl)- Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide R-N₃ Triazolide Copper Triazolide Azide->Triazolide CuII Cu(II)SO₄ CuI Cu(I)-Ligand CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuI->Cu_Acetylide Cu_Acetylide->Triazolide Triazolide->CuI Catalyst Regeneration Product 1,2,3-Triazole Product Triazolide->Product Protonolysis

Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Troubleshooting low efficiency in 4-Pentynamide, N-(2-aminoethyl)- conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficiency in the conjugation of 4-Pentynamide, N-(2-aminoethyl)-. This guide focuses on the common application of using this reagent to introduce a terminal alkyne handle onto a biomolecule (e.g., protein, antibody) via amide bond formation with primary amines, typically utilizing EDC/NHS chemistry.

Frequently Asked Questions (FAQs)

Q1: What is 4-Pentynamide, N-(2-aminoethyl)- used for?

A1: 4-Pentynamide, N-(2-aminoethyl)- is a chemical linker used to introduce a terminal alkyne group onto a molecule containing a primary amine. This is often the first step in a two-step bioconjugation process. The newly introduced alkyne handle can then be used in subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules of interest (e.g., fluorophores, drugs, or biotin tags).[1][2][3][4][5]

Q2: What is the principle of the conjugation reaction?

A2: The conjugation of 4-Pentynamide, N-(2-aminoethyl)- to a primary amine typically involves the formation of a stable amide bond. This is most commonly achieved using a carbodiimide crosslinker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7][8] EDC activates the carboxyl group of a molecule (in this case, on your protein or biomolecule), which then reacts with the primary amine of 4-Pentynamide, N-(2-aminoethyl)- to form an amide linkage.[6][8]

Q3: Why is my conjugation efficiency low?

A3: Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions (pH, buffer composition), reagent quality, the presence of competing nucleophiles, and issues with the biomolecule itself. The troubleshooting section below provides a detailed guide to address these potential issues.

Q4: How can I confirm that the conjugation was successful?

A4: Successful conjugation can be confirmed through various analytical techniques. For proteins, an increase in molecular weight can be detected by SDS-PAGE or mass spectrometry. If a fluorescent azide is "clicked" onto the alkyne handle, the conjugation can be visualized by fluorescence imaging.[9] Chemical blotting with fluorogenic "click" reagents is another method for direct visualization.[9]

Troubleshooting Guide

Issue 1: Low or No Conjugation Product Observed
Possible Cause Recommended Solution
Incorrect pH of Reaction Buffer The activation of carboxyl groups with EDC is most efficient at a pH of 4.5-6.0.[6][10] The subsequent reaction with the primary amine of 4-Pentynamide, N-(2-aminoethyl)- is more efficient at a pH of 7.2-8.0.[6][10] For a one-step reaction, a compromise pH of 6.0-7.2 is often used. For a two-step reaction, perform the EDC/NHS activation at pH 5.0-6.0, then raise the pH to 7.2-7.5 before adding the amine-containing linker.[6]
Inappropriate Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the intended reaction and should be avoided.[11] Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS for the conjugation step.[6][12]
Inactive EDC or NHS/sulfo-NHS EDC and NHS esters are moisture-sensitive.[12][13] Ensure that the reagents are stored properly in a desiccator and are not expired. Equilibrate reagents to room temperature before opening to prevent condensation.[6] Prepare fresh solutions of EDC and NHS/sulfo-NHS immediately before use.[6]
Presence of Competing Nucleophiles Other primary amines on your biomolecule (e.g., lysine residues on a protein) can compete for the activated carboxyl groups. This can be addressed by optimizing the stoichiometry of the reactants.
Low Reactant Concentration Insufficient concentration of either the biomolecule or the 4-Pentynamide, N-(2-aminoethyl)- can lead to low yields. Increase the concentration of the reactants, but be mindful of potential solubility issues.
Steric Hindrance The primary amine on your target molecule may be sterically hindered and inaccessible for conjugation. Consider using a linker with a longer spacer arm if available.
Issue 2: Precipitation of Protein/Biomolecule During Conjugation
Possible Cause Recommended Solution
High Concentration of EDC Excessive amounts of EDC can lead to protein crosslinking and precipitation. Reduce the amount of EDC used in the reaction.[6]
Change in Protein Solubility The addition of the hydrophobic pentynamide group can alter the protein's isoelectric point and solubility, leading to aggregation.[11] Perform the reaction at a lower concentration or in the presence of mild solubilizing agents (e.g., arginine, non-ionic detergents).
Incorrect pH The reaction pH might be close to the isoelectric point (pI) of the protein, causing it to precipitate. Adjust the pH of the reaction buffer to be at least one unit away from the pI of your protein.
Issue 3: Side Reactions and Unwanted Products
Possible Cause Recommended Solution
Formation of N-acylisourea This is a common side reaction where the activated carboxyl group rearranges, leading to an inactive intermediate. The addition of NHS or sulfo-NHS helps to minimize this by converting the unstable O-acylisourea intermediate to a more stable NHS ester.[13]
Alkyne Homocoupling (Glaser Coupling) In the presence of copper ions (which may be present as contaminants or used in a subsequent CuAAC reaction), terminal alkynes can undergo homocoupling.[2][14] Ensure all buffers and reagents are free of contaminating metals. If this occurs during a subsequent click reaction, consider using a copper-free click chemistry method like strain-promoted alkyne-azide cycloaddition (SPAAC).[3][7]
Modification of Other Residues At high concentrations and pH, EDC can potentially modify tyrosine, cysteine, and histidine residues, though this is less common than the reaction with carboxyl groups. Optimize the stoichiometry and pH to minimize these side reactions.

Experimental Protocols

One-Step Conjugation Protocol

This protocol is simpler but may result in more side reactions, such as protein-protein crosslinking.

  • Buffer Preparation : Prepare a conjugation buffer of 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Reactant Preparation :

    • Dissolve your amine-containing biomolecule in the conjugation buffer.

    • Prepare a stock solution of 4-Pentynamide, N-(2-aminoethyl)- in an appropriate solvent (e.g., DMSO or water).

    • Prepare fresh solutions of EDC and sulfo-NHS in water or conjugation buffer.

  • Reaction :

    • To your biomolecule solution, add the 4-Pentynamide, N-(2-aminoethyl)- solution to the desired final concentration.

    • Add the sulfo-NHS solution to a final concentration of 5 mM.

    • Add the EDC solution to a final concentration of 2 mM.[10]

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching : Stop the reaction by adding a quenching reagent such as hydroxylamine to a final concentration of 10 mM or by adding a buffer containing a primary amine (e.g., Tris) to a final concentration of 20-50 mM.[10]

  • Purification : Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.[11]

Two-Step Conjugation Protocol

This protocol is generally more efficient and results in fewer side reactions.

  • Activation Step :

    • Dissolve your biomolecule containing carboxyl groups in an activation buffer (0.1 M MES, 0.5 M NaCl, pH 5.0-6.0).[6]

    • Add sulfo-NHS to a final concentration of 5 mM.

    • Add EDC to a final concentration of 2 mM.[10]

    • Incubate at room temperature for 15-30 minutes.

  • Removal of Excess Reagents (Optional but Recommended) : Remove excess EDC and sulfo-NHS using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.2-7.5).[6]

  • Conjugation Step :

    • Immediately add the 4-Pentynamide, N-(2-aminoethyl)- to the activated biomolecule solution. If you did not perform the desalting step, adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer.[6]

    • Incubate at room temperature for 2 hours or overnight at 4°C.

  • Quenching : Quench the reaction as described in the one-step protocol.

  • Purification : Purify the conjugate as described in the one-step protocol.

Visualization of Workflows and Relationships

experimental_workflow cluster_one_step One-Step Protocol cluster_two_step Two-Step Protocol A1 Mix Biomolecule, Linker, EDC, and sulfo-NHS in MES Buffer (pH 6.0) B1 Incubate at RT (1-2 hours) A1->B1 C1 Quench Reaction B1->C1 D1 Purify Conjugate C1->D1 A2 Activate Biomolecule with EDC/sulfo-NHS in MES Buffer (pH 5-6) B2 Remove Excess Reagents (Desalting) A2->B2 C2 Add Linker and Adjust pH to 7.2-7.5 B2->C2 D2 Incubate at RT (2h) or 4°C (overnight) C2->D2 E2 Quench Reaction D2->E2 F2 Purify Conjugate E2->F2

Caption: Comparison of one-step and two-step conjugation workflows.

troubleshooting_logic Start Low Conjugation Efficiency Check_pH Is pH optimal? (Activation: 5-6, Conjugation: 7.2-8) Start->Check_pH Check_Buffer Is buffer appropriate? (No competing amines/carboxylates) Check_pH->Check_Buffer Yes Adjust_pH Adjust pH for one-step or two-step protocol Check_pH->Adjust_pH No Check_Reagents Are EDC/NHS active? (Fresh, stored properly) Check_Buffer->Check_Reagents Yes Change_Buffer Switch to MES for activation and PBS for conjugation Check_Buffer->Change_Buffer No Check_Concentration Are reactant concentrations sufficient? Check_Reagents->Check_Concentration Yes Use_Fresh_Reagents Prepare fresh EDC/NHS solutions Check_Reagents->Use_Fresh_Reagents No Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Success Improved Efficiency Check_Concentration->Success Yes Adjust_pH->Success Change_Buffer->Success Use_Fresh_Reagents->Success Increase_Concentration->Success

Caption: Troubleshooting flowchart for low conjugation efficiency.

References

Technical Support Center: Reactions of 4-Pentynamide, N-(2-aminoethyl)- with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the side reactions of 4-Pentynamide, N-(2-aminoethyl)- with thiols.

Troubleshooting Guide

This guide addresses common issues encountered during the thiol-yne reaction with 4-Pentynamide, N-(2-aminoethyl)-, helping you navigate unexpected results and optimize your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inhibition by Primary Amine: The primary amine of the N-(2-aminoethyl) group can compete with the thiol in a Michael addition reaction to the alkyne, potentially inactivating the catalyst or consuming the starting material.[1] Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst concentration can lead to poor yields.[2] Degradation of Starting Material: 4-Pentynamide, N-(2-aminoethyl)- may be unstable under harsh basic or high-temperature conditions.pH Control: In nucleophilic reactions, maintain a pH that favors thiolate formation without promoting significant amine addition. A slightly basic pH (around 8) is often a good starting point.[1] Protecting Group Strategy: Temporarily protect the primary amine with a suitable protecting group (e.g., Boc) to prevent its interference. Catalyst Choice: For radical-mediated reactions, ensure the chosen initiator (e.g., AIBN, a photoinitiator) is appropriate for the solvent and temperature.[3] For nucleophilic reactions, a mild organic base (e.g., triethylamine) may be preferable to strong inorganic bases.[2] Reaction Optimization: Systematically screen reaction parameters such as temperature, solvent, and reactant stoichiometry.
Formation of Multiple Products (Poor Selectivity) Mixture of Isomers: The initial mono-addition of the thiol to the alkyne can result in a mixture of E and Z stereoisomers.[3] Di-addition Products: A second thiol molecule can add to the initial vinyl sulfide product, leading to 1,1-dithioacetals or 1,2-disulfides.[3] Amine-Yne Adduct: As mentioned, the primary amine can add to the alkyne, forming an undesired byproduct.[1]Control of Stoichiometry: Use a slight excess of the thiol to favor the desired reaction, but be mindful that a large excess can promote di-addition. Reaction Conditions: The choice of catalyst and solvent can influence stereoselectivity. For instance, radical reactions often yield anti-Markovnikov products as a mixture of E/Z isomers.[3] Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to separate the desired vinyl sulfide from isomers and byproducts.[4]
Difficulty in Product Purification Similar Polarity of Products: The desired vinyl sulfide, the amine-yne adduct, and any unreacted starting material may have similar polarities, making separation by standard column chromatography challenging.Chromatography Optimization: Use a gradient elution method in your column chromatography to improve separation. Test different solvent systems. Derivatization: If the primary amine is the main issue, consider reacting the crude product mixture with an agent that selectively modifies the amine (e.g., an acid chloride) to alter its polarity before a final purification step. Alternative Purification: Techniques like preparative thin-layer chromatography (prep-TLC) or supercritical fluid chromatography (SFC) may offer better resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect when reacting 4-Pentynamide, N-(2-aminoethyl)- with thiols?

A1: The main side reactions include:

  • Amine-Yne Michael Addition: The primary amine on the N-(2-aminoethyl) group can act as a nucleophile and add to the activated alkyne of another molecule of 4-Pentynamide, N-(2-aminoethyl)- or the desired thiol-yne product. This is a significant competing reaction, especially under basic conditions.[1]

  • Di-addition of Thiol: Following the initial addition of one thiol molecule to the alkyne to form a vinyl sulfide, a second thiol molecule can add to the double bond. This can result in the formation of either a 1,1-dithioacetal or a 1,2-disulfide.[3]

  • Isomerization: The mono-addition product (vinyl sulfide) can form as a mixture of E and Z stereoisomers.[3]

Q2: How does the N-(2-aminoethyl) group influence the thiol-yne reaction?

A2: The N-(2-aminoethyl) group introduces a primary amine which is also a nucleophile. This can lead to a competitive Michael addition reaction with the alkyne, reducing the yield of the desired thiol-yne product.[1] The amide functionality itself activates the alkyne for nucleophilic attack, but it is generally a weaker activating group than ketones or esters, which might slightly favor the thiol addition over the amine addition due to the higher nucleophilicity of the thiolate.[1]

Q3: Can I selectively favor the thiol-yne reaction over the amine-yne side reaction?

A3: Yes, several strategies can be employed:

  • pH Control: In nucleophilic thiol-yne reactions, carefully controlling the pH is crucial. A pH that is high enough to deprotonate the thiol to the more nucleophilic thiolate, but not so high as to significantly deprotonate the amine or strongly promote its addition, is ideal. A pH around 8 is often a good starting point.[1]

  • Catalyst Selection: For base-catalyzed reactions, using a milder organic base like triethylamine may offer better selectivity than strong inorganic bases.[2]

  • Radical-Mediated Pathway: Initiating the reaction through a radical mechanism (using a photoinitiator and UV light, or a thermal initiator like AIBN) can circumvent the base-catalyzed amine addition.[3] However, radical reactions have their own potential side reactions and may lead to a mixture of products.

  • Protection of the Amine: The most direct approach is to protect the primary amine with a suitable protecting group (e.g., Boc) before the thiol-yne reaction and deprotect it afterward.

Q4: What are the expected products of a radical-mediated thiol-yne reaction with this compound?

A4: A radical-mediated thiol-yne reaction typically proceeds via an anti-Markovnikov addition of the thiyl radical to the alkyne. This will likely result in a mixture of E/Z isomers of the mono-adduct (the vinyl sulfide). If a sufficient excess of thiol is present or the reaction conditions favor it, a di-addition product (1,2-dithioether) can also be formed.[2][3]

Experimental Protocols

General Protocol for Nucleophilic Thiol-Yne Reaction

This protocol is a general guideline and should be optimized for specific thiols and reaction scales.

  • Reactant Preparation: Dissolve 4-Pentynamide, N-(2-aminoethyl)- (1 equivalent) and the desired thiol (1.1 equivalents) in a suitable solvent (e.g., DMF, acetonitrile, or a water/acetonitrile mixture).[2]

  • Initiation: Add a mild organic base, such as triethylamine (1.2 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent product streaking) to isolate the desired vinyl sulfide.[4]

General Protocol for Radical-Mediated Thiol-Yne Reaction

This protocol is a general guideline and requires appropriate safety precautions for handling radical initiators and UV light.

  • Reactant Preparation: In a quartz reaction vessel, dissolve 4-Pentynamide, N-(2-aminoethyl)- (1 equivalent), the desired thiol (1.1-2.0 equivalents), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a degassed solvent (e.g., toluene, THF).

  • Initiation: Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.

  • Reaction: Stir the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts.[4]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis of Side Products cluster_solutions Potential Solutions cluster_actions Corrective Actions Start Experiment Yields Unexpected Results Analysis Analyze crude reaction mixture by LC-MS and NMR Start->Analysis Identify Identify major side products Analysis->Identify AmineAdduct Amine-Yne Adduct Detected Identify->AmineAdduct Amine byproduct DiAdduct Di-addition Product Detected Identify->DiAdduct Higher MW product Isomers E/Z Isomers Detected Identify->Isomers Isomeric mixture NoProduct Low/No Product Identify->NoProduct Starting material remains ProtectAmine Protect Primary Amine AmineAdduct->ProtectAmine SwitchRadical Switch to Radical Conditions AmineAdduct->SwitchRadical AdjustpH Adjust pH / Base AmineAdduct->AdjustpH AdjustStoich Adjust Thiol Stoichiometry DiAdduct->AdjustStoich OptimizeSep Optimize Chromatography Isomers->OptimizeSep CheckConditions Verify Reaction Conditions NoProduct->CheckConditions

Caption: A logical workflow for troubleshooting common issues in the thiol-yne reaction.

Reaction Pathways of 4-Pentynamide, N-(2-aminoethyl)- with Thiols

ReactionPathways cluster_nucleophilic Nucleophilic Pathway (Base-Catalyzed) cluster_radical Radical Pathway (Initiator/UV) Reactants 4-Pentynamide, N-(2-aminoethyl)- + R-SH ThiolYne_Nuc Desired Thiol-Yne Adduct (E/Z mixture) Reactants->ThiolYne_Nuc Thiolate addition AmineYne Side Product: Amine-Yne Adduct Reactants->AmineYne Amine addition ThiolYne_Rad Desired Thiol-Yne Adduct (Anti-Markovnikov, E/Z mixture) Reactants->ThiolYne_Rad Thiyl radical addition DiAdduct_Nuc Side Product: Di-addition Product ThiolYne_Nuc->DiAdduct_Nuc Second thiol addition DiAdduct_Rad Side Product: Di-addition Product ThiolYne_Rad->DiAdduct_Rad Second thiol radical addition

Caption: Potential reaction pathways for the addition of thiols to 4-Pentynamide, N-(2-aminoethyl)-.

References

Technical Support Center: Enhancing the Solubility of 4-Pentynamide, N-(2-aminoethyl)- Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Pentynamide, N-(2-aminoethyl)- conjugates.

Troubleshooting Guide

This guide provides solutions to common problems observed during the handling and formulation of 4-Pentynamide, N-(2-aminoethyl)- conjugates.

Problem Potential Cause Suggested Solution
Precipitation of the conjugate during or after synthesis. The conjugate is poorly soluble in the reaction or purification solvent.- Solvent Screening: Test the solubility of the conjugate in a range of pharmaceutically acceptable solvents and co-solvent systems. - pH Adjustment: If the conjugate has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.[1] - Use of Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the solution to form micelles or inclusion complexes that enhance solubility.[1][2]
Low bioavailability observed in in-vivo studies. Poor aqueous solubility leading to limited absorption.- Formulation Strategies: Develop advanced formulations such as lipid-based delivery systems (e.g., liposomes, self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions with polymers.[1][3][4][5] - Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area and dissolution rate of the conjugate.[1][4][6]
Conjugate aggregates over time in solution. The hydrophobic nature of the conjugated payload can lead to intermolecular interactions and aggregation.- Linker Modification: If feasible in the design stage, incorporate a hydrophilic linker, such as polyethylene glycol (PEG), between the 4-Pentynamide, N-(2-aminoethyl)- moiety and the hydrophobic payload.[7][8][9] - Formulation with Stabilizers: Utilize polymeric stabilizers or surfactants in the formulation to prevent aggregation.
Difficulty in achieving the desired concentration for in-vitro assays. The intrinsic solubility of the conjugate in the assay buffer is low.- Co-solvents: Use a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the assay buffer. However, be mindful of the potential effects of the co-solvent on the assay itself.[10] - Complexation: Pre-formulate the conjugate with a complexing agent like β-cyclodextrin to enhance its aqueous solubility.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve the aqueous solubility of a hydrophobic drug conjugated using 4-Pentynamide, N-(2-aminoethyl)-?

There are two main approaches to enhance the solubility of these conjugates:

  • Chemical Modification: The most effective strategy during the design phase is to incorporate hydrophilic moieties. The use of a hydrophilic linker, such as polyethylene glycol (PEG), is a well-established method to increase the overall water solubility of the conjugate.[7][8][9] Small molecular modifications that disrupt planarity and symmetry can also lead to improved solubility.[11][12]

  • Formulation Development: For an existing conjugate with poor solubility, various formulation techniques can be employed. These include:

    • Solid Dispersions: Dispersing the conjugate in a hydrophilic polymer matrix can create an amorphous form with higher apparent solubility and faster dissolution.[1][5]

    • Lipid-Based Formulations: Encapsulating the conjugate in lipid-based carriers like liposomes or formulating it as a self-emulsifying drug delivery system (SEDDS) can significantly improve its solubility and oral bioavailability.[1][2][3]

    • Particle Size Reduction: Techniques like micronization and the formation of nanosuspensions increase the surface-area-to-volume ratio, leading to a faster dissolution rate.[4][6]

    • Complexation: The use of cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the conjugate, thereby increasing its water solubility.[2][6]

Q2: How does the choice of linker impact the solubility and stability of the final conjugate?

The linker plays a critical role in the overall physicochemical properties of a drug conjugate.[7][9] For conjugates involving hydrophobic payloads, the linker chemistry is a key determinant of solubility and stability.[7][8]

  • Hydrophilic Linkers: Incorporating hydrophilic linkers, most notably polyethylene glycol (PEG) chains, is a widely used strategy to enhance the aqueous solubility of hydrophobic conjugates.[8][9] This approach can prevent aggregation and improve the pharmacokinetic profile of the conjugate.[13]

  • Linker Length and Structure: The length and flexibility of the linker can also influence solubility. Longer, more flexible linkers may help to shield the hydrophobic payload from the aqueous environment.

The following diagram illustrates the logical workflow for selecting a solubility enhancement strategy.

G A Start: Conjugate with Poor Solubility B Is chemical modification of the conjugate feasible? A->B C Incorporate Hydrophilic Linker (e.g., PEG) B->C Yes D Proceed to Formulation Development B->D No C->D E Select Formulation Strategy D->E F Lipid-Based Formulation E->F High Lipophilicity G Solid Dispersion E->G Crystalline Solid H Particle Size Reduction E->H Dissolution Rate Limited I End: Soluble Conjugate Formulation F->I G->I H->I

Caption: Decision workflow for improving conjugate solubility.

Q3: What are some common experimental protocols to enhance solubility?

Here are detailed methodologies for key experiments aimed at improving the solubility of 4-Pentynamide, N-(2-aminoethyl)- conjugates.

This method is suitable for increasing the dissolution rate of poorly soluble crystalline conjugates.

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of the conjugate in a 0.5% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80).

    • Stir the mixture at high speed (e.g., 1000 rpm) for 30 minutes to ensure uniform wetting of the conjugate particles.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Homogenize at 1500 bar for 20-30 cycles.

    • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument after every 5 cycles until a desired particle size (typically < 200 nm) with a narrow polydispersity index (PDI < 0.2) is achieved.

  • Characterization:

    • Measure the final particle size, PDI, and zeta potential.

    • Determine the saturation solubility of the nanosuspension compared to the unprocessed conjugate using a shake-flask method followed by HPLC analysis.

The experimental workflow for preparing a nanosuspension is depicted below.

G A Disperse Conjugate in Stabilizer Solution B High-Speed Stirring (Pre-suspension) A->B C High-Pressure Homogenization B->C D Particle Size Analysis (DLS) C->D E Desired Particle Size? D->E E->C No F Final Nanosuspension E->F Yes

Caption: Workflow for nanosuspension preparation.

This technique is effective for converting a crystalline, poorly soluble conjugate into a more soluble amorphous form.[10]

  • Solution Preparation:

    • Dissolve the conjugate and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Stir the solution until both components are fully dissolved.

  • Spray Drying:

    • Use a laboratory-scale spray dryer with the following typical parameters (optimization is required):

      • Inlet temperature: 100-140 °C

      • Atomization pressure: 2-4 bar

      • Feed rate: 3-10 mL/min

    • Spray the solution into the drying chamber to evaporate the solvent, resulting in a fine powder.

  • Characterization:

    • Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.

    • Evaluate the improvement in dissolution rate and apparent solubility compared to the crystalline conjugate using a standard dissolution apparatus.

Quantitative Data on Solubility Enhancement

The following tables provide representative data on the extent of solubility improvement that can be achieved using various techniques for poorly soluble compounds, analogous to hydrophobic 4-Pentynamide, N-(2-aminoethyl)- conjugates.

Table 1: Effect of Particle Size Reduction on Apparent Solubility

Compound TypeInitial Solubility (µg/mL)FormulationFinal Particle Size (nm)Final Apparent Solubility (µg/mL)Fold Increase
Hydrophobic Drug A0.5Nanosuspension15012.525
Hydrophobic Drug B1.2Micronized Powder20005.84.8

Table 2: Impact of Solid Dispersion on Dissolution Rate

Compound TypeFormulationDrug:Polymer RatioTime to 80% Dissolution (T80)
Crystalline Drug CUnformulated-> 120 minutes
Drug C Solid DispersionPVP K301:330 minutes
Drug C Solid DispersionHPMC1:345 minutes

References

Technical Support Center: Mitigating Copper Catalyst Cytotoxicity with 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is based on established principles of copper chelation and cytotoxicity reduction in bioorthogonal chemistry. As of the latest literature review, direct experimental data on the use of 4-Pentynamide, N-(2-aminoethyl)- for this specific application is limited. The following information is provided as a theoretical and practical guide for researchers exploring its potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of copper catalyst cytotoxicity in live-cell applications?

A1: The primary cause of cytotoxicity from copper (I) catalysts, commonly used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is the generation of reactive oxygen species (ROS).[1] In an aqueous and oxygen-rich environment like the cell, Cu(I) can undergo oxidation to Cu(II), a process that generates harmful ROS such as superoxide radicals and hydrogen peroxide. These ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

Q2: How is 4-Pentynamide, N-(2-aminoethyl)- proposed to reduce this cytotoxicity?

A2: 4-Pentynamide, N-(2-aminoethyl)- is a bifunctional molecule. It possesses a terminal alkyne group, making it a reactant in the click chemistry reaction itself. More importantly, it features an N-(2-aminoethyl) group, which is structurally similar to ethylenediamine. This moiety can act as a bidentate chelating agent, forming a stable complex with the copper ion.[2][3] This chelation is proposed to stabilize the Cu(I) oxidation state and shield the copper ion from reacting with cellular components, thereby reducing the production of ROS and mitigating its cytotoxic effects.

Q3: What are the potential advantages of using a chelating agent like 4-Pentynamide, N-(2-aminoethyl)- over other methods to reduce copper toxicity?

A3: While other methods like using copper-free click chemistry (SPAAC) exist, they may have slower reaction kinetics.[4] Using a chelating agent that still permits the catalytic activity of copper can offer a balance between reaction efficiency and biocompatibility. Compared to other copper ligands, an agent that also participates in the reaction could potentially be used at lower concentrations, further reducing the overall burden on the cells.

Q4: Can 4-Pentynamide, N-(2-aminoethyl)- interfere with the catalytic activity of the copper?

A4: It is possible. The chelation of copper is a balancing act. The ligand must bind tightly enough to prevent unwanted side reactions and ROS formation but not so tightly that it completely inhibits the copper's ability to catalyze the azide-alkyne cycloaddition. The formation of a five-membered chelate ring by the ethylenediamine-like portion of the molecule is thermodynamically favorable and can stabilize the copper catalyst.[2] However, optimization of the ligand-to-copper ratio is crucial to maintain catalytic activity.

Troubleshooting Guides

Issue 1: High cell death is observed even with the addition of 4-Pentynamide, N-(2-aminoethyl)-.

Possible Cause Troubleshooting Step
Incorrect Ligand-to-Copper Ratio: Too little ligand will not sufficiently protect the cells from copper toxicity.Optimize the molar ratio of 4-Pentynamide, N-(2-aminoethyl)- to the copper catalyst. Start with a 2:1 ratio and titrate up to 5:1 or higher, monitoring both cell viability and reaction efficiency.
High Copper Concentration: The absolute concentration of copper may be too high for the specific cell line.Reduce the total copper concentration used in the experiment. Even with a chelating agent, some cell lines are more sensitive to copper.[5]
Prolonged Incubation Time: Extended exposure to the reaction components can increase cytotoxicity.Decrease the incubation time for the click reaction. Monitor the reaction progress to find the minimum time required for sufficient labeling.
Oxidative Stress from Ascorbate: Sodium ascorbate, often used as a reducing agent, can also contribute to oxidative stress.Use a freshly prepared solution of sodium ascorbate. Consider alternative, more stable reducing agents if the issue persists.

Issue 2: Poor click reaction efficiency when using 4-Pentynamide, N-(2-aminoethyl)-.

Possible Cause Troubleshooting Step
Excess Ligand Inhibition: Too much chelating agent can sequester the copper catalyst, making it unavailable for the reaction.Decrease the molar ratio of 4-Pentynamide, N-(2-aminoethyl)- to copper. Perform a titration to find the optimal balance between cytotoxicity and catalytic activity.
Inaccessibility of Alkyne/Azide: The target molecules may be in a cellular compartment that is difficult to access.For intracellular targets, ensure your azide or alkyne probes are cell-permeable. For surface labeling, check that the target is exposed.
Deactivation by Thiols: Intracellular thiols, like glutathione, can deactivate the copper catalyst.[6]If performing intracellular click reactions, consider pretreating cells with a thiol-depleting agent like N-ethylmaleimide (NEM), though this may also increase cytotoxicity and should be optimized.[6]
Incorrect Reagent Order of Addition: Premixing certain reagents can lead to catalyst deactivation.Add the reagents in the optimal order. A common and effective method is to pre-complex the copper with the ligand before adding it to the cells, followed by the addition of the azide/alkyne and then the reducing agent.

Quantitative Data Summary

The following tables present representative data on how a chelating ligand can affect copper-induced cytotoxicity and click reaction efficiency. Note: This is hypothetical data for illustrative purposes, as specific data for 4-Pentynamide, N-(2-aminoethyl)- is not available.

Table 1: Effect of Ligand:Copper Ratio on Cell Viability

Ligand:CuSO4 RatioCell Viability (%) (MTT Assay)
0:1 (No Ligand)35%
1:160%
2:185%
5:192%

Table 2: Effect of Ligand:Copper Ratio on Click Reaction Yield

Ligand:CuSO4 RatioRelative Fluorescence Intensity (Click Labeling)
0:1 (No Ligand)100% (with high cell death)
1:195%
2:188%
5:175%
10:140%

Detailed Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxicity of the copper catalyst with and without 4-Pentynamide, N-(2-aminoethyl)-.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

  • Preparation of Reagents:

    • Prepare a stock solution of CuSO4 in sterile water.

    • Prepare a stock solution of 4-Pentynamide, N-(2-aminoethyl)- in sterile water or DMSO.

    • Prepare a stock solution of sodium ascorbate in sterile water immediately before use.

  • Treatment:

    • Remove the culture medium from the cells.

    • Add fresh medium containing the desired concentrations of CuSO4 and 4-Pentynamide, N-(2-aminoethyl)- at various molar ratios (e.g., 0:1, 1:1, 2:1, 5:1). Include a vehicle control (no copper, no ligand) and a positive control for cell death.

    • Add sodium ascorbate to the final desired concentration.

    • Incubate for the desired reaction time (e.g., 30 minutes to 2 hours).

  • MTT Assay:

    • After incubation, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caution: Copper ions can interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to validate results with an alternative cytotoxicity assay, such as the Neutral Red assay, which is less prone to interference from copper compounds.[8][9]

Protocol 2: In-Cell Copper-Catalyzed Click Chemistry

This protocol describes a general workflow for labeling cellular components using CuAAC with 4-Pentynamide, N-(2-aminoethyl)- as both a reactant and a protective ligand.

  • Metabolic Labeling (if applicable): Incubate cells with an azide- or alkyne-modified metabolic precursor (e.g., an azido-sugar) for a sufficient time to allow for incorporation into biomolecules.

  • Preparation of Click Reagents:

    • Copper-Ligand Premix: In a sterile microfuge tube, mix the CuSO4 solution with the 4-Pentynamide, N-(2-aminoethyl)- solution at the desired molar ratio (e.g., 1:2) and vortex briefly. Let it sit for 1-2 minutes to allow for complex formation.

    • Reducing Agent: Prepare a fresh solution of sodium ascorbate.

  • Click Reaction:

    • Wash the cells once with PBS.

    • Add the reaction medium (e.g., serum-free medium) to the cells.

    • Add the copper-ligand premix to the cells.

    • Add the azide- or alkyne-containing detection molecule (e.g., a fluorescent dye).

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate for the optimized reaction time at 37°C.

  • Washing and Imaging:

    • Remove the reaction medium and wash the cells three times with PBS.

    • Fix the cells if necessary.

    • Image the cells using fluorescence microscopy to detect the click-labeled molecules.

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 With 4-Pentynamide, N-(2-aminoethyl)- Cu_I Cu(I) Catalyst ROS Reactive Oxygen Species (ROS) Cu_I->ROS Oxidation Cell_Damage Cellular Damage (Cytotoxicity) ROS->Cell_Damage Ligand 4-Pentynamide, N-(2-aminoethyl)- Cu_Ligand Chelated Cu(I) Complex Ligand->Cu_Ligand Chelation Click_Reaction Click Reaction (Bioconjugation) Cu_Ligand->Click_Reaction Catalysis Reduced_ROS Reduced ROS Production Cu_Ligand->Reduced_ROS Cell_Viability Improved Cell Viability Reduced_ROS->Cell_Viability Cu_I_2 Cu(I) Catalyst Cu_I_2->Cu_Ligand G start Start: High Cytotoxicity q1 Is the Ligand:Cu ratio optimized? start->q1 a1_yes Optimize Ratio (e.g., 2:1 to 5:1) q1->a1_yes No q2 Is the absolute Cu concentration low enough? q1->q2 Yes a1_yes->q2 a2_yes Reduce total [CuSO4] q2->a2_yes No q3 Is the incubation time minimized? q2->q3 Yes a2_yes->q3 a3_yes Decrease reaction time q3->a3_yes No end End: Improved Cell Viability q3->end Yes a3_yes->end G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed cells in 96-well plate prep_reagents 2. Prepare Cu, Ligand, and Ascorbate stocks seed_cells->prep_reagents treat_cells 3. Treat cells with Cu/Ligand ratios prep_reagents->treat_cells add_mtt 4. Add MTT reagent treat_cells->add_mtt incubate 5. Incubate for 2-4h add_mtt->incubate solubilize 6. Solubilize formazan incubate->solubilize read_abs 7. Read absorbance at 570 nm solubilize->read_abs calc_viability 8. Calculate % cell viability read_abs->calc_viability

References

Technical Support Center: Preventing Protein Aggregation after Labeling with 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot protein aggregation following labeling with 4-Pentynamide, N-(2-aminoethyl)-.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after labeling with 4-Pentynamide, N-(2-aminoethyl)-?

A1: Protein aggregation after labeling can be attributed to several factors:

  • Increased Hydrophobicity: The 4-Pentynamide group is relatively nonpolar and introduces hydrophobicity to the protein surface.[1][2] This can lead to hydrophobic-hydrophobic interactions between protein molecules, causing them to aggregate.

  • Alteration of Surface Charge: 4-Pentynamide, N-(2-aminoethyl)- reacts with primary amines, such as the epsilon-amino group of lysine residues. This reaction neutralizes a positive charge on the protein surface. Altering the net charge of the protein can shift its isoelectric point (pI) closer to the pH of the buffer, reducing electrostatic repulsion between protein molecules and promoting aggregation.

  • Conformational Changes: The labeling process itself, or the presence of the label, might induce slight conformational changes in the protein, exposing previously buried hydrophobic regions that can contribute to aggregation.

Q2: How can I detect protein aggregation?

A2: Aggregation can be detected through various methods:

  • Visual Observation: The most straightforward method is to look for visible precipitates, cloudiness, or opalescence in the protein solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) due to light scattering by aggregates can be monitored.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein in the void volume or as distinct high-molecular-weight peaks.

  • Loss of Activity: A decrease in the biological or enzymatic activity of the protein can be an indirect indicator of aggregation.[3]

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.

This is a common sign of rapid protein aggregation. The following steps can help mitigate this issue.

Troubleshooting Workflow:

start Protein Aggregation Observed optimize_buffer Optimize Buffer Conditions start->optimize_buffer additives Screen Additives optimize_buffer->additives success Aggregation Prevented optimize_buffer->success If successful modify_protocol Modify Labeling Protocol additives->modify_protocol additives->success If successful modify_protocol->success If successful fail Aggregation Persists modify_protocol->fail

Caption: Troubleshooting workflow for protein aggregation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Buffer pH The labeling reaction neutralizes positive charges on the protein surface, which can lower the protein's pI. If the buffer pH is too close to the new pI, the protein will be less soluble. Solution: Perform the labeling reaction and subsequent purification steps in a buffer with a pH at least 1 unit away from the theoretical pI of the labeled protein. It is often beneficial to work at a more basic pH to maintain a net negative charge on the protein.[4]
Inadequate Ionic Strength Low salt concentrations may not be sufficient to shield surface charges, leading to aggregation. Conversely, very high salt concentrations can sometimes promote hydrophobic interactions ("salting out"). Solution: Screen a range of salt concentrations (e.g., 150 mM to 1 M NaCl) in your buffer to find the optimal ionic strength that maintains protein solubility.[4]
Increased Hydrophobicity The alkyne tag increases the hydrophobicity of the protein surface. Solution: Include additives in the buffer that can help to solubilize the protein and prevent hydrophobic interactions.
Issue 2: Gradual aggregation during storage after labeling.

Even if the labeling and initial purification are successful, the modified protein may be less stable over time.

Troubleshooting Strategies for Long-Term Stability:

StrategyDescription
Inclusion of Solubilizing Excipients Additives can stabilize the protein in its native conformation and prevent aggregation during storage.
Cryoprotectants for Frozen Storage If storing the protein at -20°C or -80°C, the addition of cryoprotectants is crucial to prevent freeze-thaw induced aggregation.
Optimization of Protein Concentration Higher protein concentrations can accelerate aggregation.

Experimental Protocols

Protocol 1: Buffer Screening for Optimal Solubility
  • Prepare a stock solution of your purified, unlabeled protein.

  • Prepare a series of buffers with varying pH (e.g., 6.0, 7.0, 8.0, 9.0) and salt concentrations (e.g., 150 mM, 500 mM, 1 M NaCl).

  • Perform small-scale labeling reactions in each buffer condition.

  • Monitor aggregation during and after the reaction by visual inspection and measuring absorbance at 600 nm.

  • Analyze the labeling efficiency in the non-aggregating conditions to select the optimal buffer.

Protocol 2: Screening of Additives to Prevent Aggregation
  • Prepare stock solutions of various additives (see table below).

  • To your protein solution, add an additive to the desired final concentration. Incubate on ice for 15-30 minutes.

  • Proceed with the labeling reaction using 4-Pentynamide, N-(2-aminoethyl)-.

  • Monitor for aggregation as described in Protocol 1.

  • Test different additives and concentrations to identify the most effective one for your protein.

Data Presentation

Table 1: Recommended Buffer Conditions and Additives for Preventing Aggregation

Additive CategoryAdditiveTypical Working ConcentrationMechanism of Action
Polyols/Sugars Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.[4]
Sorbitol5-20% (w/v)Excluded from the protein surface, promoting a more compact, stable state.
Amino Acids L-Arginine50-500 mMSuppresses aggregation by interacting with hydrophobic patches and shielding charges.[5]
L-Glutamic Acid50-500 mMOften used in combination with L-Arginine to maintain pH neutrality.
Reducing Agents Dithiothreitol (DTT)1-10 mMPrevents the formation of intermolecular disulfide bonds which can lead to aggregation.[5]
TCEP-HCl0.5-2 mMA more stable and effective reducing agent than DTT, especially at neutral to high pH.
Non-ionic Detergents Tween® 20 / Polysorbate 200.01-0.1% (v/v)Can prevent surface-induced aggregation and solubilize hydrophobic regions.[6]
Triton™ X-1000.01-0.1% (v/v)Similar to Tween 20, effective at preventing hydrophobic interactions.[7]

Signaling Pathways and Logical Relationships

The decision-making process for troubleshooting aggregation can be visualized as follows:

start Protein Labeling with 4-Pentynamide, N-(2-aminoethyl)- aggregation Aggregation Observed? start->aggregation no_aggregation No Aggregation (Proceed with Experiment) aggregation->no_aggregation No cause Identify Potential Cause aggregation->cause Yes hydrophobicity Increased Hydrophobicity cause->hydrophobicity charge Charge Alteration / pI Shift cause->charge disulfide Disulfide Bonds cause->disulfide solution Implement Solution hydrophobicity->solution charge->solution disulfide->solution additives Add Arginine, Glycerol, or Detergent solution->additives buffer Optimize pH and Salt Concentration solution->buffer reducing_agent Add DTT or TCEP solution->reducing_agent

Caption: Logical diagram for troubleshooting protein aggregation.

References

4-Pentynamide, N-(2-aminoethyl)- reaction conditions for sensitive biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Pentynamide, N-(2-aminoethyl)- for the modification of sensitive biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is 4-Pentynamide, N-(2-aminoethyl)-, and what are its primary reactive groups for bioconjugation?

4-Pentynamide, N-(2-aminoethyl)- is a bifunctional linker molecule. It contains two key reactive groups for covalent modification of biomolecules:

  • A primary amine (-NH2) on the N-(2-aminoethyl) portion.

  • A terminal alkyne (-C≡CH) on the 4-pentynamide portion.

These two functional groups allow for a variety of bioconjugation strategies, including orthogonal and sequential labeling.

Q2: What is the primary application of the amine group in this molecule?

The primary amine is most commonly used for conjugation to biomolecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond and is a widely used method for labeling proteins, peptides, and other molecules with primary amine-reactive probes.[1][2][3][4][5][6]

Q3: What is the primary application of the terminal alkyne group?

The terminal alkyne is designed for use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8][9][10][11] This reaction allows for the highly specific and efficient covalent linkage of the alkyne-modified biomolecule to another molecule containing an azide group. This bioorthogonal reaction is known for its high yield and compatibility with biological systems.[7][8][9][12]

Q4: Can I perform both the amine and alkyne reactions on the same biomolecule?

Yes, the presence of both a primary amine and a terminal alkyne allows for orthogonal conjugation strategies. For instance, you could first react the amine of 4-Pentynamide, N-(2-aminoethyl)- with an NHS-ester functionalized biomolecule. After purification, the now alkyne-tagged biomolecule can be further reacted with an azide-containing molecule via CuAAC.

Troubleshooting Guides

Amine-NHS Ester Conjugation

Issue: Low or no labeling of my biomolecule.

Possible CauseRecommended Solution
Incorrect pH of the reaction buffer. The optimal pH for NHS ester reactions with primary amines is 8.3-8.5.[1][13][2] At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is rapid.[1][14]
Presence of primary amine-containing buffers. Buffers such as Tris or glycine will compete with your biomolecule for the NHS ester.[15][16] Use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.
Hydrolysis of the NHS ester. NHS esters are moisture-sensitive and have a limited half-life in aqueous solutions, which decreases as pH increases.[14][17] Prepare NHS ester solutions immediately before use and avoid storing them in aqueous buffers.
Inaccessible amine groups on the biomolecule. The primary amines on your protein or peptide may be buried within its three-dimensional structure.[15] Consider gentle denaturation or using a longer linker to improve accessibility.
Insufficient molar excess of the NHS ester. A molar excess of the NHS ester is typically required. An empirical starting point is an 8-fold molar excess.[1] This may need to be optimized for your specific biomolecule.

Issue: Precipitation of the biomolecule during or after labeling.

Possible CauseRecommended Solution
Over-labeling of the biomolecule. Excessive modification of surface amines can alter the protein's isoelectric point and solubility.[16] Reduce the molar excess of the NHS ester or decrease the reaction time.
Poor solubility of the NHS ester. If the NHS ester is poorly soluble in your aqueous buffer, it can precipitate. Dissolve the NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[1][13][2]

Issue: Non-specific labeling or side reactions.

Possible CauseRecommended Solution
Reaction with other nucleophilic residues. At higher pH and with prolonged reaction times, NHS esters can react with other amino acid side chains like serine, threonine, and tyrosine.[18][19][20][21] Maintain the recommended pH of 8.3-8.5 and optimize the reaction time.
Impure biomolecule sample. Impurities with reactive functional groups can compete for the labeling reagent.[15] Ensure your biomolecule is of high purity (>95%).
Alkyne-Azide Click Chemistry (CuAAC)

Issue: Low yield of the click chemistry reaction.

Possible CauseRecommended Solution
Oxidation of the Copper(I) catalyst. The Cu(I) catalyst is essential for the reaction and can be oxidized to the inactive Cu(II) state by dissolved oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[22]
Absence of a stabilizing ligand. A copper-stabilizing ligand, such as THPTA, is crucial to prevent copper-mediated damage to the biomolecule and to maintain the catalyst's activity in aqueous buffers.[22]
Inaccessibility of the alkyne or azide groups. The reactive groups may be sterically hindered within the biomolecule's structure. Consider using a linker with a longer spacer arm.
Impure reagents. Ensure the purity of your alkyne- and azide-containing molecules.

Issue: Degradation of the biomolecule.

Possible CauseRecommended Solution
Copper-mediated damage. Reactive oxygen species (ROS) generated by the copper catalyst can damage sensitive biomolecules.[12] Use a stabilizing ligand and a protein labeling buffer that may contain ROS scavengers.[22]
Harsh reaction conditions. Click chemistry is generally performed under mild, biocompatible conditions.[8] Avoid extreme pH or high temperatures unless specified for a particular protocol.

Experimental Protocols

General Protocol for Amine-NHS Ester Conjugation
  • Prepare the Biomolecule: Dissolve the biomolecule in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) to a concentration of 1-10 mg/mL.[1][13]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester of 4-Pentynamide, N-(2-aminoethyl)- in a small volume of anhydrous DMSO or DMF.[1][2]

  • Reaction: Add the NHS ester solution to the biomolecule solution. A typical starting point is an 8-fold molar excess of the NHS ester.[1] Vortex the mixture gently.

  • Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[13]

  • Purification: Remove excess, unreacted NHS ester and byproducts using a suitable method such as gel filtration, dialysis, or precipitation.[13][2]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare the Alkyne-Modified Biomolecule: Dissolve the purified alkyne-labeled biomolecule in a protein labeling buffer.

  • Prepare Reagents:

    • Prepare a stock solution of the azide-containing molecule in water or DMSO.

    • Prepare a fresh stock solution of a copper(I) source (e.g., CuSO4).

    • Prepare a fresh stock solution of a copper-stabilizing ligand (e.g., THPTA).

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate).[22]

  • Reaction: In a reaction tube, combine the alkyne-modified biomolecule, the azide-containing molecule, the copper source, and the stabilizing ligand. Initiate the reaction by adding the reducing agent.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is typically quantitative and fast.[7]

  • Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved through methods like affinity chromatography (if a tag was used), size-exclusion chromatography, or dialysis.[23][24]

Data Presentation

Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution

pHHalf-life
7.04-5 hours[14]
8.01 hour[14]
8.5~20 minutes[17]
8.610 minutes[14]
9.0~10 minutes[17]

Note: Half-life can vary depending on the specific NHS ester and buffer conditions.

Visualizations

Experimental_Workflow cluster_amine_reaction Step 1: Amine-NHS Ester Conjugation cluster_click_chemistry Step 2: CuAAC Click Chemistry Biomolecule Sensitive Biomolecule (e.g., Protein) Reaction1 Reaction pH 8.3-8.5 Biomolecule->Reaction1 NHS_Ester 4-Pentynamide, N-(2-aminoethyl)- NHS Ester NHS_Ester->Reaction1 Alkyne_Biomolecule Alkyne-Modified Biomolecule Reaction1->Alkyne_Biomolecule Purification1 Purification (e.g., Gel Filtration) Alkyne_Biomolecule->Purification1 Purified_Alkyne Purified Alkyne-Modified Biomolecule Purification1->Purified_Alkyne Reaction2 CuAAC Reaction (Cu(I), Ligand, Reductant) Purified_Alkyne->Reaction2 Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Purification2 Purification (e.g., Chromatography) Final_Conjugate->Purification2

Caption: Orthogonal bioconjugation workflow using 4-Pentynamide, N-(2-aminoethyl)-.

Troubleshooting_Logic Start Low Conjugation Yield? Check_pH Is pH 8.3-8.5? Start->Check_pH Amine_Buffer Amine-free buffer? Check_pH->Amine_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No NHS_Fresh NHS ester freshly prepared? Amine_Buffer->NHS_Fresh Yes Buffer_Exchange Buffer Exchange Amine_Buffer->Buffer_Exchange No Optimize_Molar_Ratio Optimize Molar Ratio NHS_Fresh->Optimize_Molar_Ratio Yes Prepare_New_NHS Prepare Fresh NHS Ester NHS_Fresh->Prepare_New_NHS No Success Successful Conjugation Optimize_Molar_Ratio->Success Adjust_pH->Start Buffer_Exchange->Start Prepare_New_NHS->Start

Caption: Troubleshooting logic for low yield in Amine-NHS Ester conjugation.

References

Impact of pH on 4-Pentynamide, N-(2-aminoethyl)- reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the reaction kinetics of 4-Pentynamide, N-(2-aminoethyl)-. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of the amide bond in 4-Pentynamide, N-(2-aminoethyl)-?

The stability of the amide bond in 4-Pentynamide, N-(2-aminoethyl)- is significantly influenced by pH. Like other amides, it is susceptible to hydrolysis under both acidic and basic conditions, with the greatest stability typically observed near neutral pH.

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis occurs, where the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is generally at its minimum.

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis occurs, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.

Q2: What is the optimal pH range for conducting reactions with 4-Pentynamide, N-(2-aminoethyl)-, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

The optimal pH for reactions involving the terminal alkyne, such as CuAAC ("click chemistry"), is generally between 4 and 12.[1] This broad range is a key advantage of this type of reaction. However, to maintain the integrity of the amide bond and avoid significant hydrolysis, a pH range of 6 to 8 is recommended for prolonged reactions.

Q3: How does the protonation state of 4-Pentynamide, N-(2-aminoethyl)- change with pH?

The 4-Pentynamide, N-(2-aminoethyl)- molecule has two key functional groups whose protonation state is pH-dependent: the terminal primary amine and the terminal alkyne.

  • N-(2-aminoethyl) group: The primary amine has a pKa of its conjugate acid typically in the range of 9-10.[2][3][4]

    • At pH values below its pKa (e.g., physiological pH ~7.4), the amine will be predominantly protonated (positively charged).

    • At pH values above its pKa, it will be in its neutral, deprotonated form.

  • Terminal alkyne: The proton on the terminal alkyne is very weakly acidic, with a pKa of approximately 25-26.[5][6][7][8][9] Therefore, under typical aqueous reaction conditions (pH 1-14), the alkyne will remain protonated and neutral. A very strong base is required to deprotonate it.

Below is a diagram illustrating the protonation states of the molecule at different pH ranges.

G cluster_low_ph Low pH (e.g., pH 2) cluster_neutral_ph Neutral pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH 11) low_ph Predominantly Protonated Amine (Positive Charge) neutral_ph Predominantly Protonated Amine (Positive Charge) low_ph->neutral_ph Increasing pH high_ph Predominantly Deprotonated Amine (Neutral) neutral_ph->high_ph Increasing pH

Protonation states of 4-Pentynamide, N-(2-aminoethyl)- at different pH values.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low product yield in a conjugation reaction (e.g., CuAAC). Amide bond hydrolysis: The reaction pH may be too acidic or too basic, leading to the degradation of the starting material.- Adjust the reaction pH to a range of 6-8. - Minimize reaction time. - Conduct the reaction at a lower temperature if the protocol allows.
Suboptimal pH for the specific reaction: While CuAAC is tolerant of a wide pH range, the specific azide partner or other components may have pH-dependent stability or reactivity.- Consult the literature for the optimal pH for your specific reaction components. - Perform small-scale pilot reactions at different pH values (e.g., 6, 7, and 8) to determine the optimal condition.
Formation of unexpected byproducts. Side reactions at extreme pH: High or low pH can promote side reactions of the alkyne or other functional groups present in the reaction mixture.- Maintain the reaction pH within the recommended range of 6-8. - Ensure all reagents are pure and free of acidic or basic contaminants.
Incomplete reaction. Incomplete dissolution of reagents: The protonation state of the molecule can affect its solubility.- Ensure all components are fully dissolved at the reaction pH. A small amount of a co-solvent may be necessary.

Data Presentation

While specific kinetic data for 4-Pentynamide, N-(2-aminoethyl)- is not available in the literature, the following table summarizes the expected qualitative effects of pH on its stability and reactivity based on general chemical principles.

pH Range Amide Bond Stability Amine Group Protonation Terminal Alkyne Reactivity (CuAAC)
< 4 (Strongly Acidic) Low (Acid-catalyzed hydrolysis)Fully Protonated (+)Generally reactive, but amide instability is a concern.
4 - 6 (Weakly Acidic) ModerateMostly Protonated (+)Optimal for CuAAC.
6 - 8 (Neutral) High (Optimal Stability)Mostly Protonated (+)Optimal for CuAAC.
8 - 10 (Weakly Basic) ModerateMixed PopulationOptimal for CuAAC.
> 10 (Strongly Basic) Low (Base-catalyzed hydrolysis)Mostly Deprotonated (Neutral)Generally reactive, but amide instability is a concern.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific applications.

  • Reagent Preparation:

    • Prepare a stock solution of 4-Pentynamide, N-(2-aminoethyl)- in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.

    • Prepare a stock solution of your azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of copper(II) sulfate (CuSO₄).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) to improve catalytic efficiency and reduce cytotoxicity in biological applications.[10][11]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the 4-Pentynamide, N-(2-aminoethyl)- solution and the azide solution.

    • Add the copper-chelating ligand, followed by the copper(II) sulfate solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or HPLC).

    • Protect the reaction from light if using fluorescently labeled reagents.

  • Purification:

    • Purify the final conjugate using a suitable method, such as size-exclusion chromatography, dialysis, or HPLC.

Below is a workflow diagram for a typical CuAAC experiment.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep1 Prepare Alkyne Solution (4-Pentynamide, N-(2-aminoethyl)-) mix Combine Alkyne, Azide, Ligand, and CuSO4 prep1->mix prep2 Prepare Azide Solution prep2->mix prep3 Prepare CuSO4 Solution prep3->mix prep4 Prepare Sodium Ascorbate Solution initiate Add Sodium Ascorbate to Initiate Reaction prep4->initiate prep5 Prepare Ligand Solution prep5->mix mix->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Reaction Progress (e.g., LC-MS) incubate->monitor purify Purify Conjugate (e.g., HPLC) monitor->purify

References

Validation & Comparative

A Head-to-Head Comparison: 4-Pentynamide, N-(2-aminoethyl)- vs. DBCO Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of chemical tools is paramount. This guide provides an objective comparison between the terminal alkyne, 4-Pentynamide, N-(2-aminoethyl)-, and the widely used dibenzocyclooctyne (DBCO) reagents. This comparison focuses on the underlying click chemistry reactions they participate in: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the former, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the latter.

This guide presents a detailed analysis of their respective reaction mechanisms, kinetics, and practical considerations in experimental workflows. By providing quantitative data, detailed protocols, and visual diagrams, we aim to equip researchers with the necessary information to make informed decisions for their specific applications, from protein labeling and modification to the development of antibody-drug conjugates.

Performance and Properties: A Quantitative Overview

The choice between a terminal alkyne like 4-Pentynamide, N-(2-aminoethyl)- and a DBCO reagent fundamentally comes down to the requirements of the experimental system. CuAAC, utilizing terminal alkynes, is known for its rapid kinetics, but the requisite copper(I) catalyst can be cytotoxic, limiting its application in living systems. In contrast, SPAAC with DBCO reagents is bioorthogonal, proceeding without a toxic catalyst, making it ideal for in vivo studies, though typically with slower reaction rates.

Feature4-Pentynamide, N-(2-aminoethyl)- (via CuAAC)DBCO Reagents (via SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper(I))No
Biocompatibility Limited in living cells due to copper cytotoxicity.[1]High, suitable for in vivo applications.[2]
Reaction Kinetics Very fast (10 to 104 M-1s-1).[3]Fast, but generally slower than CuAAC.[3][4]
Reaction Conditions Aqueous or organic solvents, broad pH range (4-12).[5]Mild, aqueous buffered media, low to room temperature.[2]
Reagent Accessibility Terminal alkynes are generally simple to synthesize and incorporate.[6]Synthesis of strained cyclooctynes can be complex and costly.[4]
Byproducts Minimal, easily removable.[7]Dinitrogen is the only byproduct.[7]
Specificity High, azide and alkyne groups are bioorthogonal.[8]Very high, DBCO and azide do not react with other biological functional groups.[2]

Experimental Protocols: A Step-by-Step Guide

The following are representative protocols for bioconjugation using a terminal alkyne (representative of 4-Pentynamide, N-(2-aminoethyl)-) via CuAAC and a DBCO reagent via SPAAC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Amine-Functionalized Terminal Alkyne

This protocol describes a general procedure for conjugating an amine-containing terminal alkyne to an azide-modified biomolecule.

Materials:

  • Amine-functionalized terminal alkyne (e.g., 4-Pentynamide, N-(2-aminoethyl)-)

  • Azide-modified biomolecule (e.g., protein, oligo)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand solution (e.g., THPTA, 100 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving reagents if necessary)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the amine-functionalized terminal alkyne and azide-modified biomolecule in PBS to the desired concentrations.

    • Prepare fresh sodium ascorbate solution.

  • Catalyst Preparation:

    • In a microcentrifuge tube, mix the Copper(II) sulfate solution and the THPTA ligand solution in a 1:2 molar ratio.[9] Allow the mixture to stand for a few minutes to form the copper(I)-ligand complex.

  • Conjugation Reaction:

    • To the azide-modified biomolecule solution, add the amine-functionalized terminal alkyne. The molar ratio will depend on the specific application and may require optimization.

    • Add the pre-mixed copper(I)-THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]

    • Gently mix the solution and incubate at room temperature for 30-60 minutes, protecting from light.[9]

  • Purification:

    • Remove unreacted reagents and byproducts by a suitable method, such as size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm the conjugation using techniques like SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a DBCO-NHS Ester

This protocol details the labeling of a primary amine-containing biomolecule with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.

Materials:

  • DBCO-NHS ester

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Azide-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4-8.5, amine-free)

  • Quenching buffer (e.g., Tris-HCl, 1M, pH 8.5)

  • DMSO

  • Purification system (e.g., spin desalting column)

Procedure:

  • DBCO-Activation of Biomolecule:

    • Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.

    • Dissolve the amine-containing biomolecule in the reaction buffer.

    • Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the biomolecule solution. The final DMSO concentration should be below 20%.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of DBCO-labeled Biomolecule:

    • Remove excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column or dialysis.

  • SPAAC Reaction:

    • Add the azide-modified molecule to the purified DBCO-labeled biomolecule. A 2-10 fold molar excess of the azide is typically used.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity) to remove excess azide-modified molecule.

  • Analysis:

    • Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in both CuAAC and SPAAC bioconjugation workflows.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis reagent1 Amine-Alkyne mix Mix Reagents & Catalyst reagent1->mix reagent2 Azide-Biomolecule reagent2->mix catalyst_prep Prepare Cu(I)-Ligand Complex catalyst_prep->mix incubate Incubate (RT, 30-60 min) mix->incubate purify Purify Conjugate incubate->purify analyze Analyze purify->analyze

Caption: CuAAC Bioconjugation Workflow.

SPAAC_Workflow cluster_activation DBCO Activation cluster_reaction SPAAC Reaction cluster_purification Final Purification & Analysis dbco_nhs DBCO-NHS Ester activate Activate Biomolecule dbco_nhs->activate biomolecule Amine-Biomolecule biomolecule->activate quench Quench activate->quench purify_dbco Purify DBCO-Biomolecule quench->purify_dbco react Mix and Incubate (RT or 4°C) purify_dbco->react azide Azide-Molecule azide->react purify_final Purify Final Conjugate react->purify_final analyze Analyze purify_final->analyze

Caption: SPAAC Bioconjugation Workflow.

Signaling Pathway and Logical Relationships

The underlying principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an alkyne and an azide. The key distinction lies in the activation method of the alkyne.

Click_Chemistry_Comparison cluster_goal Bioconjugation Goal cluster_approach Click Chemistry Approach cluster_methods Reaction Methods cluster_reagents Key Reagents cluster_considerations Key Considerations goal Covalent Linkage of Biomolecule A and B click_chem Azide-Alkyne Cycloaddition goal->click_chem cuaac CuAAC (Copper-Catalyzed) click_chem->cuaac spaac SPAAC (Strain-Promoted) click_chem->spaac terminal_alkyne Terminal Alkyne (e.g., 4-Pentynamide, N-(2-aminoethyl)-) cuaac->terminal_alkyne kinetics Fast Kinetics cuaac->kinetics dbco Cyclooctyne (e.g., DBCO) spaac->dbco biocompatibility High Biocompatibility (No Catalyst) spaac->biocompatibility

Caption: Comparison of CuAAC and SPAAC Pathways.

References

A Comparative Guide to Bioconjugation: Alternatives to 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of bioconjugates, influencing the efficiency, stability, and ultimate performance of the final product. 4-Pentynamide, N-(2-aminoethyl)-, a popular NHS-alkyne crosslinker, facilitates the introduction of a terminal alkyne for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, a diverse landscape of alternative crosslinkers offers a range of functionalities, reaction kinetics, and bioorthogonal properties that can be tailored to specific applications. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.

Key Alternative Crosslinking Strategies

The primary alternatives to the traditional NHS-alkyne linker for amine functionalization fall into two main categories of "click chemistry": copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Additionally, maleimide-based crosslinkers offer a well-established method for targeting thiol groups.

  • NHS Ester-Azide Crosslinkers for CuAAC: Similar in approach to using an NHS-alkyne, these reagents introduce an azide moiety onto a biomolecule. This azide can then react with a terminal alkyne on another molecule in the presence of a copper(I) catalyst.

  • NHS Ester-Cyclooctyne Crosslinkers for SPAAC: To circumvent the potential cytotoxicity of copper catalysts, strain-promoted "copper-free" click chemistry utilizes cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). NHS esters of these strained alkynes allow for their direct conjugation to primary amines.

  • Maleimide-based Crosslinkers: These reagents are highly selective for sulfhydryl (thiol) groups found in cysteine residues. Heterobifunctional linkers containing both a maleimide and an NHS ester (e.g., SMCC) are widely used to conjugate amine-containing and thiol-containing molecules.

Data Presentation: Performance Comparison of Crosslinkers

The choice of crosslinker significantly impacts the kinetics and efficiency of the bioconjugation reaction. The following tables summarize key quantitative data for comparing these alternatives.

Table 1: Reaction Kinetics of Common Click Chemistry Reactions
Reaction TypeCrosslinker MoietyReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
CuAAC Terminal AlkyneAzide10¹ - 10⁴Requires Cu(I) catalyst; high efficiency and regioselectivity.[1]
SPAAC DBCO (Dibenzocyclooctyne)Benzyl Azide~0.24 - 0.31Copper-free; fast kinetics; widely used.[2][3]
SPAAC BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.07Copper-free; smaller and less hydrophobic than DBCO, but generally slower reaction rate.[3][4]
SPAAC DIBO (Dibenzocyclooctynol)Benzyl Azide~0.06Copper-free; oxidation to keto-DIBO can increase the rate constant to ~3.5 M⁻¹s⁻¹.[2]

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Table 2: Linkage Stability and Reaction Conditions
Linkage/ReactionFormed BondStabilityOptimal pHKey Considerations
NHS Ester Aminolysis AmideHighly stable (half-life of ~600 years at neutral pH).[5]7.2 - 8.5Hydrolysis of the NHS ester is a competing reaction, with a half-life of ~4-5 hours at pH 7.0 (0°C), decreasing to 10 minutes at pH 8.6 (4°C).[]
CuAAC/SPAAC 1,2,3-TriazoleHighly stable.4 - 11Bioorthogonal reaction; CuAAC is sensitive to oxygen and some thiol-containing compounds.[7]
Maleimide-Thiol Addition ThiosuccinimideSusceptible to retro-Michael reaction (thiol exchange), especially in the presence of other thiols. Can be stabilized by hydrolysis of the succinimide ring.[8][9]6.5 - 7.5Highly specific for thiols.

Experimental Protocols

Detailed methodologies for key bioconjugation reactions are provided below.

Protocol 1: General NHS Ester Conjugation to a Protein

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with an NHS ester-functionalized crosslinker (e.g., NHS-PEG4-Azide or NHS-DBCO).

Materials:

  • Protein solution (e.g., antibody at 1-5 mg/mL)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester crosslinker (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the protein solution in an amine-free buffer.

  • Immediately before use, dissolve the NHS ester crosslinker in DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept low (ideally <10%).

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Remove excess, unreacted crosslinker and byproducts using a desalting column.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein

This protocol details the conjugation of an azide-modified protein to an alkyne-containing molecule.

Materials:

  • Azide-modified protein (in a compatible buffer)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand solution (e.g., THPTA, 100 mM in water)

  • Freshly prepared sodium ascorbate solution (e.g., 300 mM in water)

Procedure:

  • In a microfuge tube, combine the azide-modified protein and the alkyne-containing molecule (typically a 5- to 10-fold molar excess of the smaller molecule).

  • Add the THPTA ligand solution.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the sodium ascorbate solution. Vortex briefly to mix.

  • Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature.[10]

  • Purify the resulting bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a DBCO-modified protein to an azide-containing molecule.

Materials:

  • DBCO-modified protein (prepared using Protocol 1)

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Combine the DBCO-modified protein and the azide-containing molecule in the reaction buffer. A 1.5- to 3-fold molar excess of the azide molecule is recommended.

  • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction time may vary depending on the reactants and their concentrations.

  • The reaction is now ready for purification. The purification method will depend on the nature of the bioconjugate and the excess reagents (e.g., dialysis, size-exclusion chromatography).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Bioconjugation_Pathways cluster_Amine_Reactive Amine-Reactive Crosslinkers cluster_Click_Chemistry Click Chemistry Conjugation Protein_NH2 Protein-NH₂ NHS_Alkyne NHS-Alkyne (e.g., 4-Pentynamide, N-(2-aminoethyl)-) Protein_NH2->NHS_Alkyne Aminolysis NHS_Azide NHS-Azide Protein_NH2->NHS_Azide Aminolysis NHS_DBCO NHS-DBCO Protein_NH2->NHS_DBCO Aminolysis Protein_Alkyne Protein-Alkyne NHS_Alkyne->Protein_Alkyne Protein_Azide Protein-Azide NHS_Azide->Protein_Azide Protein_DBCO Protein-DBCO NHS_DBCO->Protein_DBCO Molecule_Azide Molecule-N₃ Protein_Alkyne->Molecule_Azide CuAAC [Cu(I)] Molecule_Alkyne Molecule-Alkyne Protein_Azide->Molecule_Alkyne CuAAC [Cu(I)] Protein_DBCO->Molecule_Azide SPAAC (Copper-Free) Conjugate_CuAAC Bioconjugate (Triazole Linkage) Molecule_Azide->Conjugate_CuAAC Conjugate_SPAAC Bioconjugate (Triazole Linkage) Molecule_Azide->Conjugate_SPAAC Molecule_Alkyne->Conjugate_CuAAC

Caption: Overview of amine-reactive crosslinking and subsequent click chemistry pathways.

Experimental_Workflow cluster_Step1 Step 1: Biomolecule Functionalization cluster_Step2 Step 2: Bioconjugation Start Start: Protein with Primary Amines Reaction1 React with NHS-Ester Crosslinker (e.g., NHS-DBCO) Start->Reaction1 Quench Quench Reaction (e.g., Tris buffer) Reaction1->Quench Purify1 Purification 1 (e.g., Desalting Column) Quench->Purify1 Functionalized_Protein Functionalized Protein (e.g., Protein-DBCO) Purify1->Functionalized_Protein Reaction2 Combine and Incubate (SPAAC Reaction) Functionalized_Protein->Reaction2 Payload Payload with Azide Group Payload->Reaction2 Purify2 Purification 2 (e.g., SEC) Reaction2->Purify2 Final_Conjugate Final Bioconjugate Purify2->Final_Conjugate

Caption: General experimental workflow for a two-step bioconjugation using SPAAC.

Conclusion

While 4-Pentynamide, N-(2-aminoethyl)- remains a viable option for introducing terminal alkynes for CuAAC, the field of bioconjugation has expanded to include a variety of powerful alternatives. The choice between these crosslinkers should be guided by the specific requirements of the application, including the need for bioorthogonality, desired reaction kinetics, and the stability of the final conjugate. Copper-free SPAAC reagents, such as NHS-DBCO, offer a significant advantage for in vivo and cellular applications by eliminating the need for potentially toxic copper catalysts. Conversely, maleimide-based linkers provide an efficient and highly specific method for targeting cysteine residues. By carefully considering the quantitative data and protocols presented in this guide, researchers can select the optimal crosslinking strategy to achieve their desired bioconjugation outcomes.

References

Spectroscopic Analysis of 4-Pentynamide, N-(2-aminoethyl)- Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic signatures of potential reaction products of 4-Pentynamide, N-(2-aminoethyl)-, a versatile building block in medicinal chemistry and drug development. Given its terminal alkyne, amide, and primary amine functionalities, this molecule can undergo a variety of transformations. Here, we focus on three common and powerful reactions: Sonogashira coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and hydroamination.

This guide will detail the expected changes in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra upon the conversion of 4-Pentynamide, N-(2-aminoethyl)- to its derivatives via these reactions. By presenting characteristic spectroscopic data in clear, comparative tables and providing standardized experimental protocols, this guide aims to be an essential resource for researchers synthesizing and characterizing novel compounds based on this scaffold.

Predicted Spectroscopic Characteristics of 4-Pentynamide, N-(2-aminoethyl)- and its Reaction Products

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for the starting material and the products of Sonogashira coupling, click chemistry, and hydroamination. These predictions are based on established principles of spectroscopic interpretation and data from analogous structures found in the literature.

Table 1: Comparative ¹H NMR Data (Predicted Chemical Shifts, δ [ppm])

Functional Group4-Pentynamide, N-(2-aminoethyl)- (Starting Material)Sonogashira Product (e.g., with Ph-I)Click Chemistry Product (e.g., with Bn-N₃)Hydroamination Product (Markovnikov)
Alkyne-H ~2.0-2.5 (t)AbsentAbsentAbsent
-CH₂-C≡C- ~2.3-2.6 (m)~2.5-2.8 (m)~3.0-3.5 (t)~1.5-1.8 (m)
-C≡C-CH₂- ~2.2-2.5 (m)~2.5-2.8 (m)~4.5-5.0 (t)Absent as alkyne
-C(=O)-NH- ~7.5-8.5 (br s)~7.5-8.5 (br s)~7.5-8.5 (br s)~7.5-8.5 (br s)
-NH-CH₂- ~3.2-3.6 (q)~3.2-3.6 (q)~3.8-4.2 (t)~3.2-3.6 (q)
-CH₂-NH₂ ~2.8-3.2 (t)~2.8-3.2 (t)~3.0-3.4 (t)~2.8-3.2 (t)
-NH₂ ~1.5-2.5 (br s)~1.5-2.5 (br s)~1.5-2.5 (br s)~1.5-2.5 (br s)
Aromatic-H (Sonogashira) N/A~7.2-7.6 (m)N/AN/A
Triazole-H (Click) N/AN/A~7.5-8.0 (s)N/A
Benzyl-H (Click) N/AN/A~7.2-7.4 (m)N/A
=CH₂ (Hydroamination) N/AN/AN/A~4.0-4.5 (m)
-C(CH₃)= (Hydroamination) N/AN/AN/A~1.8-2.2 (s)

Table 2: Comparative ¹³C NMR Data (Predicted Chemical Shifts, δ [ppm])

Carbon Atom4-Pentynamide, N-(2-aminoethyl)- (Starting Material)Sonogashira ProductClick Chemistry ProductHydroamination Product (Markovnikov)
C=O ~173-175~173-175~173-175~173-175
-C≡CH ~80-85AbsentAbsentAbsent
-C≡CH ~68-72~85-95~140-150 (Triazole C)Absent
-CH₂-C≡C- ~15-20~15-20~20-25~20-25
-C≡C-CH₂- ~30-35~30-35~50-55Absent as alkyne
-NH-CH₂- ~38-42~38-42~45-50~38-42
-CH₂-NH₂ ~40-45~40-45~40-45~40-45
Aromatic-C (Sonogashira) N/A~120-135N/AN/A
Triazole-C (Click) N/AN/A~120-125 (Triazole CH)N/A
=C< (Hydroamination) N/AN/AN/A~140-150
=CH₂ (Hydroamination) N/AN/AN/A~110-115

Table 3: Comparative FT-IR Data (Predicted Absorption Bands, cm⁻¹)

Functional Group Vibration4-Pentynamide, N-(2-aminoethyl)- (Starting Material)Sonogashira ProductClick Chemistry ProductHydroamination Product
≡C-H Stretch ~3300 (strong, sharp)AbsentAbsentAbsent
C≡C Stretch ~2120 (weak)~2200 (weak)AbsentAbsent
N-H Stretch (Amide) ~3300 (medium)~3300 (medium)~3300 (medium)~3300 (medium)
N-H Stretch (Primary Amine) ~3300-3400 (two bands, medium)~3300-3400 (two bands, medium)~3300-3400 (two bands, medium)~3300-3400 (two bands, medium)
C=O Stretch (Amide I) ~1640 (strong)~1640 (strong)~1640 (strong)~1640 (strong)
N-H Bend (Amide II) ~1550 (medium)~1550 (medium)~1550 (medium)~1550 (medium)
N-H Wag (Primary Amine) ~660-910 (broad)~660-910 (broad)~660-910 (broad)~660-910 (broad)
N₃ Stretch (Click Reagent) N/AN/AAbsent in productN/A
C=C Stretch (Hydroamination) N/AN/AN/A~1650 (medium)

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the transformation of 4-Pentynamide, N-(2-aminoethyl)- through the three discussed reaction pathways and a general workflow for the spectroscopic analysis of the resulting products.

Sonogashira_Coupling start 4-Pentynamide, N-(2-aminoethyl)- product Sonogashira Product (Internal Alkyne) start->product Sonogashira Coupling reagents Aryl/Vinyl Halide, Pd Catalyst, Cu(I) co-catalyst, Base reagents->product

Sonogashira coupling of 4-Pentynamide, N-(2-aminoethyl)-.

Click_Chemistry start 4-Pentynamide, N-(2-aminoethyl)- product 1,2,3-Triazole Product start->product CuAAC (Click Chemistry) reagents Organic Azide (R-N3), Cu(I) Catalyst reagents->product

Click chemistry with 4-Pentynamide, N-(2-aminoethyl)-.

Hydroamination start 4-Pentynamide, N-(2-aminoethyl)- product Enamine/Imine Product start->product Hydroamination reagents Amine (R₂NH), Catalyst (e.g., Au, Ru) reagents->product

Hydroamination of 4-Pentynamide, N-(2-aminoethyl)-.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Reaction Perform Reaction (Sonogashira, Click, or Hydroamination) Workup Reaction Work-up & Purification Reaction->Workup NMR ¹H and ¹³C NMR Spectroscopy Workup->NMR IR FT-IR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Compare Compare Spectra with Starting Material and Predictions NMR->Compare IR->Compare MS->Compare Structure Structure Elucidation Compare->Structure

General experimental workflow for synthesis and analysis.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of small organic molecules and can be adapted for the specific reaction products of 4-Pentynamide, N-(2-aminoethyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard acquisition includes 16-64 scans.

    • Acquire a ¹³C NMR spectrum. This will likely require a larger number of scans (e.g., 1024 or more) depending on the sample concentration.

    • Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complex structure elucidation.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Reference the chemical shifts to the solvent peak or the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), depending on the polarity and molecular weight of the analyte.

    • Acquire the mass spectrum in full scan mode to determine the molecular weight of the product.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the synthesized compound.

    • Analyze the fragmentation pattern (if MS/MS is performed) to further confirm the structure.

Alternative Analytical Methods

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds.

  • Elemental Analysis: Determines the elemental composition (C, H, N, etc.) of a pure sample, which can be used to confirm the molecular formula.

  • UV-Vis Spectroscopy: Useful for compounds containing chromophores, such as conjugated systems that may be formed in Sonogashira reactions.

By utilizing the information and protocols outlined in this guide, researchers can confidently synthesize and characterize novel derivatives of 4-Pentynamide, N-(2-aminoethyl)-, accelerating the discovery and development of new chemical entities.

Performance of 4-Pentynamide, N-(2-aminoethyl)- in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate buffer system is critical for the success of bioconjugation reactions. This guide provides a comparative analysis of the expected performance of 4-Pentynamide, N-(2-aminoethyl)-, a bifunctional linker containing a terminal alkyne for click chemistry and a primary amine for further functionalization, in various commonly used buffer systems. The stability and reactivity of this molecule are paramount for achieving high yields and reproducible results in applications such as peptide synthesis, protein labeling, and drug-linker conjugation.

Physicochemical Properties and Buffer Influence

The structure of 4-Pentynamide, N-(2-aminoethyl)- features three key functional groups: a terminal alkyne, an amide bond, and a primary amino group. The performance of this reagent is intrinsically linked to the stability and reactivity of these groups, which are highly influenced by the pH and composition of the surrounding buffer system.

  • Amide Bond Stability: The amide linkage in the molecule is generally stable under neutral pH conditions.[1] However, it can be susceptible to hydrolysis at extreme acidic (pH < 4) or basic (pH > 10) conditions, which could lead to the cleavage of the molecule.[2][3][4]

  • Terminal Alkyne Reactivity: The terminal alkyne is the reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5][6] The efficiency of this reaction is highly dependent on the catalytic activity of the Cu(I) ion.[7] The terminal alkyne itself is generally stable across a wide pH range but requires a strong base to be deprotonated to a reactive acetylide anion.[8][9][10] However, in the context of CuAAC, the reaction is catalyzed by copper and the pH of the buffer is crucial for maintaining the catalyst's activity and the integrity of the biomolecules involved.

  • Amino Group Protonation: The primary amino group has a pKa value that typically ranges from 9 to 10. This means that in acidic to neutral buffers, the amino group will be protonated (NH3+), which enhances the molecule's solubility in aqueous solutions.[11] In basic buffers, the amino group will be deprotonated (NH2), rendering it more nucleophilic for subsequent conjugation reactions.

Comparative Analysis of Common Buffer Systems

The choice of buffer can significantly impact the outcome of a reaction involving 4-Pentynamide, N-(2-aminoethyl)-. The following table summarizes the properties of three widely used biological buffers—Phosphate-Buffered Saline (PBS), Tris (tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)—and their suitability for reactions with this reagent.

Buffer SystemBuffering RangepKa (at 25°C)Temperature Dependence (dpKa/°C)Potential for Metal Ion InteractionSuitability for CuAAC with 4-Pentynamide, N-(2-aminoethyl)-
Phosphate-Buffered Saline (PBS) 5.8 - 8.07.2-0.0028Can precipitate with divalent cations (e.g., Cu2+)Moderate. While the pH range is suitable, phosphate can interact with the copper catalyst, potentially reducing reaction efficiency. Careful optimization is required.
Tris Buffer 7.5 - 9.08.1-0.031Can interact with some metal ions.Good. Often used for bioconjugation reactions. Its slightly basic nature can be advantageous, but the high temperature dependence should be considered if reactions are performed at temperatures other than ambient.
HEPES Buffer 6.8 - 8.27.5-0.014Generally considered non-coordinating with most metal ions.Excellent. HEPES is a popular choice for CuAAC as it has a physiological pH range, low metal binding affinity, and minimal temperature dependence, providing a stable reaction environment.

Experimental Protocols

Below is a generalized protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using an alkyne-containing reagent like 4-Pentynamide, N-(2-aminoethyl)-.

General Protocol for CuAAC Reaction
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 4-Pentynamide, N-(2-aminoethyl)- in a suitable solvent (e.g., DMSO or water).

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO4) in water.

    • Prepare a 250 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or BTTAA) in water.

    • Prepare a 500 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution should be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-containing molecule.

    • Add the selected reaction buffer (e.g., 100 mM HEPES, pH 7.4) to the tube.

    • Add the 4-Pentynamide, N-(2-aminoethyl)- to the reaction mixture at a final concentration typically 1.5 to 3 times that of the azide-containing molecule.

    • In a separate tube, premix the CuSO4 and the stabilizing ligand. Add this premix to the reaction tube. The final concentration of CuSO4 is typically 1 mM, and the ligand is 5 mM.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by a suitable analytical method (e.g., LC-MS or SDS-PAGE).

  • Quenching and Purification:

    • The reaction can be quenched by the addition of a chelating agent like EDTA.

    • The conjugated product can be purified using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Note: This is a general guideline, and the optimal reaction conditions (concentrations, temperature, and reaction time) may need to be determined empirically for each specific application.

Visualizations

Logical Flow of Buffer Selection

The following diagram illustrates the key considerations when selecting a buffer system for reactions involving 4-Pentynamide, N-(2-aminoethyl)-.

reagent 4-Pentynamide, N-(2-aminoethyl)- app Primary Application: CuAAC Click Chemistry reagent->app stability Reagent Stability app->stability reactivity Reaction Efficiency app->reactivity ph pH stability->ph reactivity->ph composition Composition reactivity->composition buffer Buffer System Selection buffer->ph buffer->composition pbs PBS buffer->pbs tris Tris buffer->tris hepes HEPES (Recommended) buffer->hepes amide Amide Bond (Stable at pH 7-8) ph->amide amine Amino Group (Protonated at pH < 9) ph->amine catalyst Cu(I) Catalyst Activity (Optimal at pH 7-8) ph->catalyst chelation Chelation of Cu(I) (e.g., by Phosphate) composition->chelation alkyne Terminal Alkyne (Stable) catalyst->tris Good catalyst->hepes Optimal chelation->pbs High risk

Caption: Buffer selection guide for 4-Pentynamide, N-(2-aminoethyl)-.

Generalized Experimental Workflow

The diagram below outlines a typical experimental workflow for a bioconjugation reaction using 4-Pentynamide, N-(2-aminoethyl)- via CuAAC.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Reductant) mix Combine Reactants in Buffer reagents->mix initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor Progress (e.g., LC-MS) incubate->monitor purify Purify Conjugate monitor->purify

Caption: General workflow for CuAAC bioconjugation.

References

A Comparative Guide to Purity Analysis of 4-Pentynamide, N-(2-aminoethyl)- Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of 4-Pentynamide, N-(2-aminoethyl)- conjugates and similar small molecule conjugates.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reversed-phase HPLC (RP-HPLC) is widely regarded as a primary method for the purity assessment of small molecules and their conjugates.[1][2][3][4] This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main product and any impurities. When coupled with a mass spectrometer (LC-MS), it provides an accurate and reliable method for both separation and identification of the analyte and its potential impurities by revealing their mass-to-charge ratios.[1][2]

Comparison of Purity Analysis Techniques

While HPLC is a powerful tool, a multi-faceted approach employing various analytical techniques can provide a more comprehensive purity profile. The following table summarizes the key aspects of different methods.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Purity (%), presence of impurities, retention time.High resolution, quantitative, reproducible, well-established methods.[5]Can be time-consuming, requires method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Purity, molecular weight of the main compound and impurities.[1]High sensitivity and specificity, provides structural information.[2]Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Detailed structural information, confirmation of identity, detection of structural isomers.Provides unambiguous structure elucidation.Lower sensitivity compared to other methods, can be complex to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of the molecules.Presence of specific functional groups, confirmation of identity.[1]Fast, non-destructive, provides a molecular fingerprint.Not suitable for quantifying purity, can be difficult to interpret for complex mixtures.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material.Qualitative assessment of purity, rapid screening of reaction progress.Simple, inexpensive, fast.Low resolution, not quantitative.[1]
Sequential Injection Chromatography (SIC) A newer separation technique with advantages in simplicity and cost-effectiveness.Purity, retention time.More rapid and reagent-saving than traditional HPLC, with comparable results in some cases.[6]Less established than HPLC, may not be suitable for all applications.

Experimental Protocols

Representative RP-HPLC Method for Purity Analysis

This protocol is a general guideline based on common practices for analyzing small molecule conjugates.[3][4][7] Method optimization will be required for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B (linear gradient)

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 4-Pentynamide, N-(2-aminoethyl)- conjugate in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Alternative Method: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE can be employed prior to HPLC analysis to remove interfering substances and concentrate the analyte of interest.[5]

  • SPE Cartridge: C18 cartridge.

  • Conditioning: Pass methanol through the cartridge, followed by water.

  • Sample Loading: Dissolve the crude sample in an appropriate solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

  • Elution: Elute the 4-Pentynamide, N-(2-aminoethyl)- conjugate with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Analysis: The eluted fraction can then be analyzed by HPLC.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for HPLC analysis and a decision tree for selecting the appropriate purity analysis method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Conjugate Filter Filter Sample Sample->Filter HPLC HPLC System Filter->HPLC Inject Sample Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Experimental workflow for HPLC purity analysis.

Purity_Analysis_Decision_Tree cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_structural Structural Confirmation start Purity Analysis Goal TLC TLC start->TLC Rapid Qualitative Check HPLC HPLC/LC-MS start->HPLC Quantitative Purity NMR NMR start->NMR Structural Identity HPLC->NMR Confirm Structure of Impurities FTIR FTIR NMR->FTIR Confirm Functional Groups

Caption: Decision tree for selecting a purity analysis method.

References

A Head-to-Head Battle for Bioconjugation: 4-Pentynamide, N-(2-aminoethyl)- in CuAAC vs. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of ligation chemistry is paramount. This guide provides an objective comparison between two prominent azide-alkyne cycloaddition strategies: the copper-catalyzed reaction (CuAAC), exemplified by the use of terminal alkynes like 4-Pentynamide, N-(2-aminoethyl)-, and the catalyst-free strain-promoted alkyne-azide cycloaddition (SPAAC). Supported by experimental data and detailed protocols, this comparison aims to illuminate the distinct advantages and limitations of each approach, empowering informed decisions in experimental design.

The covalent linkage of molecules to biomolecules—a process known as bioconjugation—is a cornerstone of modern biological research and therapeutic development. Among the most powerful tools for achieving this are the "click chemistry" reactions, particularly the cycloaddition between an azide and an alkyne. This guide focuses on the practical differences between the copper-catalyzed and strain-promoted versions of this reaction, providing a framework for selecting the optimal method for a given application. While "4-Pentynamide, N-(2-aminoethyl)-" is not a widely documented standalone reagent in prominent bioconjugation studies, its structure represents a classic terminal alkyne. As such, it serves here as a model for the class of reagents used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which will be compared against the diverse and powerful reagents employed in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Catalytic cycloaddition between a terminal alkyne and an azide.Catalyst-free cycloaddition between a strained cyclooctyne and an azide.
Key Reagent (Alkyne) Terminal alkynes (e.g., 4-Pentynamide, N-(2-aminoethyl)-)Strained cyclooctynes (e.g., DBCO, BCN, DIBO)
Catalyst Required Yes (Copper (I))No
Biocompatibility Limited in living systems due to copper cytotoxicity.High, suitable for live cell and in vivo applications.[1][2][]
Reaction Kinetics Generally faster (minutes to a few hours).[4][5]Varies with cyclooctyne, can be slower than CuAAC.[6]
Reagent Cost & Accessibility Terminal alkynes are generally inexpensive and readily available.Strained cyclooctynes are typically more expensive and complex to synthesize.[6][7]
Byproducts Potential for reactive oxygen species (ROS) generation.[8]Generally clean, with minimal byproducts.
Regioselectivity Forms the 1,4-disubstituted triazole exclusively.Can form a mixture of regioisomers.[1][7]

Diving Deeper: Performance and Experimental Considerations

The choice between CuAAC and SPAAC often hinges on the specific biological system and experimental goals. CuAAC, with its rapid kinetics, is highly efficient for in vitro conjugations where the copper catalyst can be easily removed.[5] However, the inherent toxicity of copper limits its application in live cells and whole organisms.[1][6] This is where SPAAC shines, offering true bioorthogonality by proceeding efficiently at physiological conditions without the need for a toxic catalyst.[2][]

The trade-off for this biocompatibility can be reaction speed. While some advanced SPAAC reagents exhibit kinetics approaching those of CuAAC, many common cyclooctynes react more slowly.[4][6] The steric bulk of the cyclooctyne reagents can also influence the properties of the resulting bioconjugate.[4]

Quantitative Comparison of Reaction Kinetics

The efficiency of these reactions is best described by their second-order rate constants. Below is a comparison of typical kinetic data for both methodologies.

Table 1: Second-Order Rate Constants for SPAAC Reagents with Benzyl Azide

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
BCN~0.15[9]
DBCO~0.3 - 1.22[10]
DIBONot explicitly found in provided snippets
[9+1]CPP2.2 x 10⁻³[11]
[11+1]CPP4.5 x 10⁻⁴[11]
fluor[11+1]CPP4.7 x 10⁻³[11]
m[9+1]CPP9.6 x 10⁻³[11]

Table 2: Representative Reaction Times for CuAAC in Bioconjugation

Alkyne TypeConditionsTime to >90% CompletionReference
Tertiary Propiolamide5 µM Cu⁺, with THPTA ligand< 1 hour[12]
Propargyl Ethers10 µM Cu⁺, with THPTA ligand< 30 minutes[12]
Aromatic Alkynes10 µM Cu⁺, with THPTA ligandSlower than propargyl ethers[12]

Visualizing the Chemistries

To better understand the fundamental differences between these two powerful bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_catalyst Catalyst Terminal_Alkyne Terminal Alkyne (e.g., 4-Pentynamide, N-(2-aminoethyl)-) Copper_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Copper_Acetylide + Cu(I) Azide Azide Cu_I Cu(I) Triazole_Product 1,4-Disubstituted Triazole Copper_Acetylide->Triazole_Product + Azide Triazole_Product->Cu_I Regenerates Catalyst

Figure 1. Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole_Product Triazole Adduct (Mixture of Regioisomers) Transition_State->Triazole_Product

Figure 2. Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Bioconjugation_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Prepare Azide- or Alkyne-modified Biomolecule CuAAC_Reagents Add Terminal Alkyne/Azide Probe, Cu(I) Source, Reducing Agent, and Ligand CuAAC_Start->CuAAC_Reagents CuAAC_Reaction Incubate (typically RT) CuAAC_Reagents->CuAAC_Reaction CuAAC_Purification Purify to Remove Copper and Excess Reagents CuAAC_Reaction->CuAAC_Purification CuAAC_End Characterize Conjugate CuAAC_Purification->CuAAC_End SPAAC_Start Prepare Azide- or Alkyne-modified Biomolecule SPAAC_Reagents Add Strained Cyclooctyne/Azide Probe SPAAC_Start->SPAAC_Reagents SPAAC_Reaction Incubate (Physiological Conditions) SPAAC_Reagents->SPAAC_Reaction SPAAC_Purification Purify to Remove Excess Reagents (Optional) SPAAC_Reaction->SPAAC_Purification SPAAC_End Characterize Conjugate SPAAC_Purification->SPAAC_End Start

Figure 3. Comparative experimental workflow for bioconjugation using CuAAC and SPAAC.

Experimental Protocols

The following are generalized protocols for protein labeling using CuAAC and SPAAC. These should be optimized for specific proteins and probes.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Materials:

  • Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Terminal alkyne or azide probe (e.g., a fluorescent dye with the corresponding functional group).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • In a microcentrifuge tube, combine the modified protein with the alkyne/azide probe. The final concentration of the protein is typically in the µM range, with a molar excess of the probe.

  • Add the THPTA ligand to the reaction mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix and incubate the reaction at room temperature for 30 minutes to 2 hours, protected from light if using a fluorescent probe.

  • Quench the reaction by adding EDTA or by proceeding directly to purification.

  • Purify the labeled protein from excess reagents and the copper catalyst using size-exclusion chromatography or another appropriate method.

  • Characterize the conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

Materials:

  • Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained cyclooctyne or azide probe (e.g., DBCO-PEG-dye).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • In a microcentrifuge tube, combine the modified protein with the strained cyclooctyne/azide probe. A slight molar excess of the probe is typically used.

  • Gently mix and incubate the reaction at a desired temperature (e.g., 4°C, room temperature, or 37°C) for 1 to 24 hours, depending on the kinetics of the specific SPAAC reagent. Protect from light if necessary.

  • The reaction can often be used directly for downstream applications if the excess probe does not interfere. If purification is required, remove the unreacted probe using size-exclusion chromatography or dialysis.

  • Characterize the final conjugate using appropriate analytical techniques.

Conclusion

Both CuAAC, utilizing terminal alkynes like 4-Pentynamide, N-(2-aminoethyl)-, and SPAAC, employing strained cyclooctynes, are powerful and versatile methods for bioconjugation. The decision between them is a strategic one, balancing the need for speed and cost-effectiveness with the imperative of biocompatibility. For in vitro applications where speed is critical and the removal of a catalyst is feasible, CuAAC remains an excellent choice.[5] For experiments involving live cells, in vivo imaging, or the development of therapeutics where copper-induced toxicity is a concern, the bioorthogonality of SPAAC is indispensable.[1][2][] As the repertoire of strained alkynes continues to expand, offering faster kinetics and improved properties, the utility of SPAAC in challenging biological environments is set to grow even further. Ultimately, a thorough understanding of the principles and practicalities of both methods will enable researchers to select the optimal tool to advance their scientific discoveries.

References

Evaluating the stability of the triazole linkage from 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugation is of paramount importance. An ideal linker should be robust enough to withstand physiological conditions while ensuring the integrity and functionality of the conjugated molecule. The 1,2,3-triazole linkage, typically formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a popular choice in bioconjugation due to its perceived high stability. This guide provides an objective evaluation of the stability of the 1,4-disubstituted 1,2,3-triazole linkage, the expected product from the reaction of a terminal alkyne such as 4-Pentynamide, N-(2-aminoethyl)-, with an azide, and compares its performance with other common bioconjugation linkages, supported by experimental data and detailed protocols.

The 1,2,3-triazole ring is exceptionally stable and is generally resistant to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, and reduction[1][2]. This inherent stability makes it an attractive alternative to other linkages that may be more susceptible to cleavage in biological environments.

Comparative Stability of Common Bioconjugation Linkages

The stability of a linkage is often context-dependent, influenced by factors such as pH, temperature, and the presence of enzymes. The following table summarizes the stability of the 1,2,3-triazole linkage in comparison to other frequently used bioconjugation linkages under typical physiological conditions.

Linkage TypeGeneral StabilityConditions Leading to Cleavage
1,2,3-Triazole Very High Generally inert to severe hydrolytic, oxidizing, and reducing conditions[1]. Not cleaved by proteases[3][4].
Amide High Susceptible to enzymatic cleavage by proteases[3][4]. Can be hydrolyzed under strong acidic or basic conditions.
Ester Moderate Susceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes.
Hydrazone pH-Dependent Generally stable at neutral to basic pH but undergoes hydrolysis under acidic conditions (e.g., in endosomes or lysosomes).
Oxime Moderate to High More stable than hydrazones towards hydrolysis, but can still be cleaved under acidic conditions.
Thioether Very High Highly stable and resistant to hydrolysis and enzymatic cleavage.
Disulfide Reductively Labile Stable under normal physiological conditions but readily cleaved in a reducing environment (e.g., intracellularly) by agents like glutathione.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are representative protocols for evaluating the hydrolytic and enzymatic stability of a bioconjugate.

Protocol 1: Evaluation of Hydrolytic Stability
  • Preparation of Test Solutions: Prepare buffers at various pH values relevant to physiological conditions (e.g., pH 5.0 for endosomes, pH 7.4 for blood plasma, and pH 9.0 for the small intestine)[5].

  • Incubation: Dissolve the bioconjugate in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Analysis: Quench the reaction if necessary and analyze the samples by a suitable method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact bioconjugate and any cleavage products.

  • Data Interpretation: Plot the percentage of intact bioconjugate against time to determine the rate of hydrolysis and the half-life of the linkage under each pH condition.

Protocol 2: Evaluation of Enzymatic Stability
  • Preparation of Enzyme Solutions: Prepare solutions of relevant enzymes (e.g., proteases like trypsin or cathepsin B, or plasma esterases) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Add the bioconjugate to the enzyme solutions to a final concentration of 1 mg/mL. Include a control sample with the bioconjugate in the buffer without the enzyme. Incubate all samples at 37°C.

  • Time-Point Sampling: Withdraw aliquots at various time points.

  • Analysis: Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation) and analyze the samples by HPLC or MS to quantify the degradation of the bioconjugate.

  • Data Interpretation: Compare the degradation profile in the presence and absence of the enzyme to assess the susceptibility of the linkage to enzymatic cleavage.

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the formation of the triazole linkage, a typical workflow for stability assessment, and a comparison of linker stability.

G cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Alkyne 4-Pentynamide, N-(2-aminoethyl)- Derivative Catalyst Cu(I) Catalyst Alkyne->Catalyst + Azide Azide-containing Molecule Azide->Catalyst + Triazole 1,4-Disubstituted 1,2,3-Triazole Linkage Catalyst->Triazole

Figure 1. Formation of a 1,2,3-Triazole Linkage via CuAAC.

G Start Bioconjugate Sample Incubation Incubate under Test Conditions (e.g., pH 7.4, 37°C, +/- Enzyme) Start->Incubation Sampling Collect Aliquots at Time Points (t0, t1, t2...) Incubation->Sampling Quench Stop Reaction (e.g., add inhibitor) Sampling->Quench Analysis Analyze by HPLC/MS Quench->Analysis Data Quantify Intact Conjugate and Degradation Products Analysis->Data End Determine Half-life and Stability Profile Data->End

Figure 2. Experimental Workflow for Linker Stability Assessment.

G cluster_stability Relative Stability High High Stability (Resistant to Hydrolysis & Enzymes) Moderate Moderate Stability (Susceptible to specific conditions, e.g., pH, enzymes) Low Low Stability (Labile under physiological conditions) Triazole Triazole Triazole->High Thioether Thioether Thioether->High Amide Amide Amide->High Oxime Oxime Oxime->Moderate Hydrazone Hydrazone Hydrazone->Low Ester Ester Ester->Low Disulfide Disulfide (in reducing env.) Disulfide->Low

Figure 3. Comparative Stability of Bioconjugation Linkages.

Conclusion

The 1,2,3-triazole linkage formed from the cycloaddition of an azide and a terminal alkyne, such as that in 4-Pentynamide, N-(2-aminoethyl)-, stands out for its exceptional stability under a broad range of chemical and physiological conditions. Its resistance to hydrolytic and enzymatic degradation makes it a superior choice for applications requiring long-term stability in vivo, such as in the development of antibody-drug conjugates and other targeted therapeutics. While other linkages may be preferred for applications requiring controlled cleavage, the triazole linkage provides a robust and reliable connection for constructing stable bioconjugates. The experimental protocols provided herein offer a framework for the systematic evaluation of linker stability, enabling researchers to make informed decisions in the design and development of novel bioconjugates.

References

Unveiling Off-Target Interactions: A Comparative Guide to Cross-Reactivity Studies of 4-Pentynamide, N-(2-aminoethyl)- in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to generating reliable data. This guide provides a comparative analysis of methodologies to assess the cross-reactivity of 4-Pentynamide, N-(2-aminoethyl)-, a terminal alkyne-containing chemical probe, within intricate biological matrices. We delve into experimental protocols and data interpretation to facilitate the selection of appropriate validation strategies.

4-Pentynamide, N-(2-aminoethyl)- is a versatile tool in chemical biology, often employed for activity-based protein profiling (ABPP) and target identification. Its terminal alkyne group allows for covalent modification of target proteins, which can then be visualized or purified via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the inherent reactivity of such probes can lead to off-target labeling, necessitating rigorous cross-reactivity assessment. This guide compares common methodologies to identify and quantify these non-specific interactions.

Comparative Analysis of Cross-Reactivity Assessment Methods

The choice of method to evaluate the cross-reactivity of 4-Pentynamide, N-(2-aminoethyl)- depends on the experimental goals, available instrumentation, and the nature of the biological sample. Below is a comparison of widely used techniques.

Method Principle Advantages Disadvantages Typical Throughput
Gel-Based Proteomics (1D/2D-PAGE) Separation of proteins by molecular weight (1D) or molecular weight and isoelectric point (2D), followed by in-gel fluorescence scanning to detect labeled proteins.Relatively inexpensive, provides a visual representation of labeled proteins, and allows for excision of protein spots for identification by mass spectrometry.[1]Lower sensitivity compared to mass spectrometry, may not resolve complex protein mixtures effectively, and can be labor-intensive.Low to Medium
Mass Spectrometry (MS)-Based Proteomics "Bottom-up" proteomics involves the digestion of labeled proteins into peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify labeled peptides. "Top-down" proteomics analyzes intact labeled proteins.[2][3]High sensitivity and specificity, enables the precise identification of labeled proteins and modification sites, and allows for quantitative analysis of labeling stoichiometry.[2][4]Requires sophisticated instrumentation and bioinformatics expertise for data analysis.High
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilization of a target protein or complex mixture, followed by detection of the probe-labeled protein using a specific antibody and a secondary antibody conjugated to a reporter enzyme.[5][6]High throughput, relatively simple to perform, and can be highly sensitive and specific if a good primary antibody is available.[5]Not suitable for proteome-wide analysis, requires the availability of a specific antibody against the protein of interest, and can be prone to non-specific antibody binding.[7]High
Proximity Ligation Assay (PLA) Detects protein-protein interactions or protein modifications in situ. If the probe is biotinylated, proximity to a protein of interest can be detected using antibody-oligonucleotide conjugates.Provides spatial information about labeling events within a cell, highly sensitive.Technically challenging, requires specific antibodies, and provides semi-quantitative data.Low to Medium

Experimental Protocols

Protocol 1: Gel-Based Analysis of Protein Labeling

This protocol provides a general workflow for visualizing the protein labeling profile of 4-Pentynamide, N-(2-aminoethyl)- in a cell lysate.

Materials:

  • Cell lysate

  • 4-Pentynamide, N-(2-aminoethyl)-

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Labeling: Incubate the cell lysate with varying concentrations of 4-Pentynamide, N-(2-aminoethyl)- for a specified time at 37°C. Include a vehicle control (e.g., DMSO).

  • Click Reaction: To conjugate the fluorescent tag, add the azide-fluorophore, CuSO4, TCEP, and TBTA to the labeled lysate. Incubate for 1 hour at room temperature.

  • SDS-PAGE: Separate the proteins on a 1D or 2D SDS-PAGE gel.[1]

  • Visualization: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Analysis: Compare the fluorescent signal between the probe-treated samples and the vehicle control. Labeled proteins will appear as fluorescent bands or spots. These can be excised for identification by mass spectrometry.

Protocol 2: Mass Spectrometry-Based Proteomic Analysis

This protocol outlines a "bottom-up" proteomic approach to identify proteins labeled by 4-Pentynamide, N-(2-aminoethyl)-.

Materials:

  • Labeled cell lysate (from Protocol 1, step 1)

  • Azide-biotin conjugate

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Click Reaction & Enrichment: Perform the click reaction with an azide-biotin conjugate. Enrich the biotinylated proteins using streptavidin-agarose beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing urea, reduce the proteins with DTT, and alkylate with IAA. Digest the proteins with trypsin overnight.

  • LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by LC-MS/MS.[2]

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the labeled proteins. The relative abundance of identified proteins between the probe-treated and control samples can be used to assess cross-reactivity.

Visualizing Workflows and Pathways

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_labeling Protein Labeling cluster_detection Detection & Analysis cluster_gel Gel-Based cluster_ms Mass Spectrometry cell_lysate Complex Biological Sample (e.g., Cell Lysate) labeled_lysate Labeled Proteome cell_lysate->labeled_lysate Incubation probe 4-Pentynamide, N-(2-aminoethyl)- probe->labeled_lysate click_fluor Click Reaction (Azide-Fluorophore) labeled_lysate->click_fluor click_biotin Click Reaction (Azide-Biotin) labeled_lysate->click_biotin sds_page 1D/2D SDS-PAGE click_fluor->sds_page scan Fluorescence Scan sds_page->scan enrich Streptavidin Enrichment click_biotin->enrich digest On-Bead Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms

Caption: Experimental workflow for assessing cross-reactivity.

data_analysis_logic cluster_processing Data Processing cluster_analysis Comparative Analysis start Raw Data (Gel Image or MS Spectra) gel_quant Band/Spot Quantification start->gel_quant ms_search Database Search & Peptide Identification start->ms_search compare_control Comparison to Vehicle Control gel_quant->compare_control ms_search->compare_control identify_off_target Identification of Off-Target Proteins compare_control->identify_off_target end Cross-Reactivity Profile identify_off_target->end

Caption: Logical flow of data analysis for cross-reactivity studies.

By employing these methodologies, researchers can gain a comprehensive understanding of the specificity of 4-Pentynamide, N-(2-aminoethyl)- and confidently interpret the results of their chemical biology experiments. The choice of a suitable alternative probe would depend on the specific application and the nature of the observed off-target interactions. Should significant cross-reactivity be observed, alternative probes could include those with different reactive groups or linkers to minimize non-specific binding.

References

Safety Operating Guide

Safe Disposal of 4-Pentynamide, N-(2-aminoethyl)-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Pentynamide, N-(2-aminoethyl)- (CAS No. 1099604-73-5), a chemical used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Risk Assessment

  • Terminal Alkyne: Terminal alkynes can be acidic and may form explosive metal acetylides, particularly with heavy metals. They are considered reactive and potentially hazardous.

  • Primary Amine: Amines can be corrosive, toxic, and environmentally harmful, particularly to aquatic life. They are incompatible with acids and strong oxidizing agents.

  • Amide: Amides are generally stable but can be incompatible with strong acids and bases.

Due to the combination of these functional groups, 4-Pentynamide, N-(2-aminoethyl)- should be treated as a reactive, toxic, and environmentally hazardous chemical waste .

Personal Protective Equipment (PPE)

Before handling 4-Pentynamide, N-(2-aminoethyl)- for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before and during use.
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

Segregation and Storage of Waste

Proper segregation and storage are crucial to prevent dangerous reactions.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with amines and amides (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-Pentynamide, N-(2-aminoethyl)-," and the approximate quantity.

  • Segregation: Store the waste container away from incompatible materials, especially:

    • Strong acids

    • Strong oxidizing agents

    • Heavy metal salts (to prevent acetylide formation)

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight.

Step-by-Step Disposal Protocol

Under no circumstances should 4-Pentynamide, N-(2-aminoethyl)- be disposed of down the drain or in regular trash.

  • Preparation: Ensure all necessary PPE is worn and the chemical fume hood is operational.

  • Transfer: Carefully transfer the waste 4-Pentynamide, N-(2-aminoethyl)- into the designated hazardous waste container using appropriate laboratory equipment (e.g., funnel, pipette). Avoid splashing.

  • Container Sealing: Securely seal the waste container immediately after the transfer is complete.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Collect the absorbed material into a designated hazardous waste container.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Diagrams

DisposalWorkflow start_end start_end process process decision decision hazard hazard storage storage start Start: Need to Dispose of 4-Pentynamide, N-(2-aminoethyl)- ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Prepare Labeled Hazardous Waste Container ppe->segregate transfer Transfer Waste to Container in Fume Hood segregate->transfer seal Securely Seal Container transfer->seal decontaminate Decontaminate Work Area and Equipment seal->decontaminate store Store in Secondary Containment Away from Incompatibles decontaminate->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for 4-Pentynamide, N-(2-aminoethyl)-.

HazardConsiderations compound compound functional_group functional_group hazard hazard main_compound 4-Pentynamide, N-(2-aminoethyl)- alkyne Terminal Alkyne main_compound->alkyne amine Primary Amine main_compound->amine amide Amide main_compound->amide hazard_reactive Reactive Hazard (Explosive Acetylides) alkyne->hazard_reactive hazard_toxic Toxicity & Corrosivity amine->hazard_toxic hazard_incompatible Incompatible with Acids/Bases amide->hazard_incompatible

Caption: Hazard considerations for the functional groups of the compound.

Essential Safety and Operational Guide for 4-Pentynamide, N-(2-aminoethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Pentynamide, N-(2-aminoethyl)- was found. The following guidance is based on safety protocols for handling chemically related substances and general laboratory safety practices. Researchers must conduct a thorough risk assessment before use.

This guide provides crucial safety and logistical information for the handling and disposal of 4-Pentynamide, N-(2-aminoethyl)-. The procedural instructions are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling 4-Pentynamide, N-(2-aminoethyl)-, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification
Eye and Face Protection Safety Goggles with side shields or a Face ShieldMust meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing or highly exothermic reactions.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection against a broad range of chemicals.[1] Always inspect gloves before use and change them immediately upon contact with the chemical.
Body Protection Laboratory CoatA non-flammable lab coat should be worn and fully buttoned to cover as much skin as possible.[1]
Footwear Closed-toe shoesShoes must cover the entire foot.[2]
Respiratory Protection Respirator (if necessary)Use a NIOSH/MSHA-approved respirator if working in a poorly ventilated area or if aerosols may be generated.[3][4]
Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.[5][6]

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2][7]

  • Avoid direct contact with the skin and eyes.[8]

  • Prevent the formation of dust and aerosols.[8]

  • Use the smallest amount of the chemical necessary for the experiment.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Do not eat, drink, or smoke in the laboratory.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]

  • A recommended storage temperature is -20 °C.[3]

Disposal Plan

Proper disposal of 4-Pentynamide, N-(2-aminoethyl)- and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant.
Contaminated Materials Place in a designated, labeled, and sealed container for chemical waste.
Empty Containers Do not reuse empty containers. Dispose of them as hazardous waste.

All waste must be segregated and labeled according to institutional and local regulations.[6] Never dispose of organic substances down laboratory drains.[2]

Experimental Protocol: Safe Handling Workflow

The following protocol outlines the step-by-step procedure for safely handling 4-Pentynamide, N-(2-aminoethyl)- from receipt to disposal.

  • Preparation and Pre-Handling:

    • Review the Safety Data Sheet (if available) and this handling guide thoroughly.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling the Chemical:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of the chemical within a certified chemical fume hood.

    • Weigh or measure the required amount of the chemical carefully to avoid spills.

    • Keep the container tightly closed when not in use.

  • Post-Handling and Cleanup:

    • Decontaminate all work surfaces and equipment after use.

    • Dispose of all waste, including contaminated PPE, in the appropriate labeled waste containers.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][10]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

    • Spill: Evacuate the area. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Handling 4-Pentynamide, N-(2-aminoethyl)-

G A Preparation B Don PPE A->B C Work in Fume Hood B->C D Handle Chemical C->D E Decontaminate & Clean D->E H Emergency Procedures D->H F Dispose of Waste E->F G Doff PPE & Wash Hands F->G

Caption: Workflow for safe handling of 4-Pentynamide, N-(2-aminoethyl)-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.